molecular formula C19H26ClNO2 B7790694 Arlidin

Arlidin

Cat. No.: B7790694
M. Wt: 335.9 g/mol
InChI Key: CLJHABUMMDMAFA-UHFFFAOYSA-N
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Description

A beta-adrenergic agonist. Nylidrin causes peripheral vasodilation, a positive inotropic effect, and increased gastric volume of gastric juice. It is used in the treatment of peripheral vascular disorders and premature labor.

Properties

IUPAC Name

[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-(4-phenylbutan-2-yl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJHABUMMDMAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)[NH2+]C(C)C(C2=CC=C(C=C2)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

447-41-6 (Parent)
Record name Nylidrin hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849-55-8
Record name Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nylidrin hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Core Mechanism of Arlidin (Nylidrin) on Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arlidin, known chemically as Nylidrin or Buphenine Hydrochloride, is a sympathomimetic drug recognized for its vasodilatory effects, particularly in peripheral vascular diseases.[1] Its primary mechanism of action on vascular smooth muscle is centered on its function as a beta-adrenergic agonist.[2][3] This guide provides an in-depth examination of the molecular signaling pathways, quantitative effects, and key experimental methodologies used to characterize the action of this compound and related compounds on vascular smooth muscle.

Core Mechanism of Action

This compound exerts its vasodilatory effect by selectively stimulating β2-adrenergic receptors on the surface of vascular smooth muscle cells (VSMCs).[3][4] This interaction initiates a well-defined intracellular signaling cascade that culminates in muscle relaxation and the widening of blood vessels (vasodilation).[1][2]

The process unfolds as follows:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[4]

  • G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).[5]

  • Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.[2][5]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[2][6]

  • Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).[7][8]

  • Downstream Effects: PKA activation triggers several downstream events that collectively reduce the contractility of the smooth muscle cell:

    • Reduced Intracellular Calcium ([Ca2+]): PKA phosphorylates and inhibits L-type calcium channels, reducing the influx of extracellular Ca2+. It also enhances the activity of Ca2+-ATPases that pump Ca2+ out of the cytosol and into the sarcoplasmic reticulum. This overall decrease in cytosolic Ca2+ is a primary driver of relaxation.[2][9]

    • Decreased Myosin Light Chain Kinase (MLCK) Activity: The contraction of smooth muscle is dependent on the Ca2+/calmodulin-dependent phosphorylation of myosin light chains by MLCK. By lowering intracellular Ca2+, PKA activation indirectly reduces MLCK activity.[10] Furthermore, PKA can directly phosphorylate MLCK, reducing its affinity for the Ca2+/calmodulin complex.

    • Potassium Channel Modulation: PKA can phosphorylate and open potassium channels (such as BKCa and Kv channels), leading to hyperpolarization of the cell membrane.[6][11] This makes it more difficult for voltage-gated calcium channels to open, further contributing to reduced Ca2+ influx and promoting relaxation.[6]

The net result of this cascade is the dephosphorylation of myosin light chains, preventing the interaction between actin and myosin filaments and leading to vascular smooth muscle relaxation and vasodilation.[1]

Signaling Pathway Visualization

The signaling cascade initiated by this compound binding to the β2-adrenergic receptor is illustrated below.

Arlidin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Nylidrin) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Ca_Channel L-type Ca²⁺ Channel Ca_Influx Ca_Channel->Ca_Influx K_Channel K⁺ Channel Hyperpolarization K_Channel->Hyperpolarization ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Ca_Channel Inhibits PKA->K_Channel Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Contraction MLCK_active->Contraction Promotes Relaxation Relaxation MLCK_inactive->Relaxation Leads to Ca_Influx->MLCK_active Reduces Activation Hyperpolarization->Ca_Channel Inhibits Opening

Caption: this compound signaling pathway in vascular smooth muscle cells.

Quantitative Data Presentation

While extensive quantitative dose-response data specifically for this compound on isolated vascular smooth muscle is limited in recent literature, the effects of β-adrenergic stimulation are well-characterized. The following table summarizes representative data for Isoproterenol, a potent non-selective β-agonist, to illustrate the typical quantitative effects on vascular smooth muscle.

ParameterAgonistPreparationValueDescription
Relaxation (EC50) IsoproterenolPre-contracted rat aorta~30 nMThe concentration required to produce 50% of the maximal relaxation response.
cAMP Production (EC50) IsoproterenolCultured VSMCs~500 nMThe concentration required to produce 50% of the maximal increase in intracellular cAMP.
BKCa Channel Activation Isoproterenol (10 µmol/L)Porcine coronary myocytes~20-fold increaseThe fold-increase in the open probability of large-conductance calcium-activated potassium channels.[11]
Antihypertensive Effect Nylidrin HClSpontaneously Hypertensive Rats0.5 mg/kg, s.c.The minimum effective subcutaneous dose to produce a sustained decrease in blood pressure.[3]

Note: Data for Isoproterenol is illustrative of a typical β-agonist response. EC50 values can vary significantly based on the specific tissue, species, and experimental conditions.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro and ex vivo experimental techniques.

Isometric Tension Measurement in Isolated Aortic Rings

This protocol assesses the direct contractile or relaxant effects of a compound on a segment of a blood vessel.

Methodology:

  • Tissue Preparation: A segment of the thoracic aorta is carefully dissected from a laboratory animal (e.g., rat or mouse) and placed in cold, oxygenated Krebs-Ringer bicarbonate solution. Adherent connective tissue is removed, and the aorta is cut into rings approximately 2-4 mm in length.[12][13]

  • Mounting: Two L-shaped stainless steel or tungsten wires are passed through the lumen of the aortic ring. One wire is fixed to a stationary support in an organ bath, while the other is connected to an isometric force transducer.[12] The organ bath is filled with Krebs-Ringer solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check: The aortic ring is gradually stretched to an optimal resting tension (e.g., ~9.81 mN) and allowed to equilibrate for 30-60 minutes.[12] The viability of the smooth muscle is confirmed by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).[13] Endothelial integrity can be tested by assessing relaxation to acetylcholine (B1216132) after pre-contraction with an α-agonist like phenylephrine.

  • Drug Application: After washing and returning to baseline tension, the aortic ring is pre-contracted with a stable contractile agent (e.g., phenylephrine, 1 µM).[14] Once a stable contraction plateau is reached, cumulative concentrations of this compound (or another vasodilator) are added to the bath.

  • Data Acquisition and Analysis: The force transducer records changes in isometric tension. Relaxation is typically expressed as a percentage decrease from the pre-contracted tension. Dose-response curves are generated to calculate parameters like EC50 (the concentration causing 50% of the maximal effect).[12]

Aortic_Ring_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Aorta Dissection A2 Cleaning & Slicing into 2-4mm Rings A1->A2 B1 Mounting in Organ Bath A2->B1 Transfer B2 Equilibration (Optimal Tension) B1->B2 B3 Pre-Contraction (e.g., Phenylephrine) B2->B3 B4 Cumulative Addition of this compound B3->B4 C1 Record Tension (Force Transducer) B4->C1 Data Feed C2 Calculate % Relaxation C1->C2 C3 Generate Dose-Response Curve & Calculate EC50 C2->C3

Caption: Experimental workflow for isometric tension studies.

Intracellular Calcium ([Ca2+]) Measurement

This method quantifies changes in the concentration of free cytosolic calcium in live vascular smooth muscle cells (VSMCs) in response to drug application.

Methodology:

  • Cell Preparation: Primary VSMCs are isolated from aortic tissue by enzymatic digestion and cultured, or a suitable cell line is used. Cells are seeded onto glass coverslips 16-24 hours before the experiment.[15]

  • Dye Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM. Fura-2 AM is membrane-permeable. Once inside the cell, esterases cleave the AM group, trapping the active Fura-2 molecule.[16][17] The loading is typically done for 30-60 minutes at room temperature or 37°C in a buffered saline solution.[15]

  • Imaging Setup: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a detector (e.g., a CCD camera).[15]

  • Data Acquisition: Cells are continuously perfused with a physiological buffer. A baseline fluorescence ratio is established by recording emission at ~510 nm while alternating excitation between 340 nm and 380 nm.[17] After establishing a stable baseline, this compound is introduced via the perfusion system.

  • Analysis and Calibration: The ratio of the fluorescence intensities (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration.[15] At the end of the experiment, the signal can be calibrated by exposing the cells to a calcium ionophore (e.g., ionomycin) in a high-calcium solution to obtain the maximum ratio (Rmax), followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum ratio (Rmin). These values are used in the Grynkiewicz equation to convert fluorescence ratios into absolute calcium concentrations.[18]

Adenylyl Cyclase Activity Assay

This biochemical assay directly measures the enzymatic activity of adenylyl cyclase by quantifying the rate of cAMP production from ATP.

Methodology:

  • Membrane Preparation: VSMCs are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the cell membranes, which contain the adenylyl cyclase enzyme. The membrane pellet is resuspended in a suitable buffer.[19][20]

  • Reaction Mixture: The membrane preparation is added to a reaction mixture typically containing:

    • [α-32P]ATP as a radioactive substrate.

    • An ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase) to maintain ATP levels.

    • A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

    • Buffer, MgCl2, and the test compound (this compound).[19]

  • Incubation: The reaction is initiated by adding the membrane preparation and incubated at 30-37°C for a defined period (e.g., 10-15 minutes).[19]

  • Termination and Separation: The reaction is stopped by adding a "stop solution" (e.g., containing SDS and unlabeled ATP). The newly formed [32P]cAMP is then separated from the unreacted [α-32P]ATP and other nucleotides. A common method involves sequential column chromatography over Dowex and alumina (B75360) columns.[19]

  • Quantification: The radioactivity of the purified [32P]cAMP fraction is measured using a scintillation counter. The amount of cAMP produced is calculated based on the specific activity of the [α-32P]ATP, and the adenylyl cyclase activity is expressed as pmol of cAMP generated per minute per mg of membrane protein.

Conclusion

The mechanism of action of this compound on vascular smooth muscle is a classic example of β2-adrenergic receptor-mediated vasodilation. By activating the Gs-adenylyl cyclase-cAMP-PKA signaling pathway, this compound effectively reduces intracellular calcium concentrations and decreases the sensitivity of the contractile apparatus, leading to smooth muscle relaxation. The experimental protocols detailed herein represent the foundational techniques for quantifying these effects and remain central to the pharmacological investigation of vasodilatory drugs.

References

An In-depth Technical Guide to the Buphenine Signaling Pathway in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buphenine, also known as nylidrin (B1677059) hydrochloride, is a sympathomimetic drug utilized for its vasodilatory properties, primarily in the management of peripheral vascular diseases.[1][2] Its mechanism of action is centered on its function as a beta-adrenergic receptor agonist.[1][2][3] While the vasodilatory effects of beta-agonists have been traditionally attributed to their action on vascular smooth muscle cells, it is now widely accepted that endothelial cells play a crucial role in this process. Endothelial cells express beta-adrenergic receptors, and their stimulation can lead to the production of nitric oxide (NO), a potent vasodilator.[4][5]

This technical guide provides a comprehensive overview of the core signaling pathway of buphenine in vascular endothelial cells. Due to the limited direct research on buphenine's specific interactions in endothelial cells, this guide synthesizes information from studies on buphenine (nylidrin) and other well-characterized beta-adrenergic agonists to construct a detailed molecular pathway. The guide includes quantitative data from relevant studies, detailed experimental protocols for key assays, and visualizations of the signaling cascade and experimental workflows.

The Core Signaling Pathway of Buphenine in Endothelial Cells

The signaling cascade initiated by buphenine in endothelial cells is a multifaceted process that ultimately leads to the production of nitric oxide (NO) and subsequent vasodilation. The pathway is initiated by the binding of buphenine to beta-adrenergic receptors on the endothelial cell surface, which triggers a series of intracellular events.

Receptor Binding and G-Protein Activation

Buphenine, acting as a beta-adrenergic agonist, binds to beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs), on the endothelial cell membrane.[1] While endothelial cells express β1, β2, and β3 receptor subtypes, buphenine is suggested to have a preference for β2-ARs.[3][6][7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein, primarily the stimulatory G-protein (Gs). This activation involves the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.

cAMP Production and Downstream Effectors

The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels activates two main downstream effector proteins in endothelial cells: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[8][9][10]

PKA and Epac-Mediated eNOS Activation

Both PKA and Epac contribute to the activation of endothelial Nitric Oxide Synthase (eNOS), the enzyme responsible for producing NO from L-arginine.[9][10] Their activation of eNOS is primarily mediated through the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[9][11]

  • PKA-dependent pathway: Activated PKA can phosphorylate and activate various downstream targets, which in turn leads to the activation of the PI3K/Akt pathway.

  • Epac-dependent pathway: Activated Epac can also stimulate the PI3K/Akt pathway.

The activation of Akt (also known as Protein Kinase B) is a critical step. Akt then directly phosphorylates eNOS at its serine 1177 residue (Ser1177).[9][12] This phosphorylation event is crucial for increasing the enzymatic activity of eNOS.

Alternative Gi-Coupled Pathway

In addition to the canonical Gs-coupled pathway, there is evidence that β2-ARs can also couple to the inhibitory G-protein (Gi).[6][11] The activation of Gi can also lead to the activation of Akt, in this case through a pathway involving the soluble tyrosine kinase Src.[11] This provides an alternative, cAMP-independent mechanism for β2-AR-mediated eNOS activation.

Nitric Oxide Production and Vasodilation

The phosphorylation of eNOS at Ser1177 enhances its activity, leading to an increased production of nitric oxide (NO).[12] NO is a small, lipophilic gas that readily diffuses from the endothelial cell to adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase, which converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP). The elevated cGMP levels then activate protein kinase G (PKG), which initiates a cascade of events leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.

Buphenine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Endothelial Cell Cytoplasm cluster_smooth_muscle Vascular Smooth Muscle Cell Buphenine Buphenine (Nylidrin) BAR β-Adrenergic Receptor (β-AR) Buphenine->BAR Binds Gs Gs BAR->Gs Activates Gi Gi BAR->Gi Activates (alternative) AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Src Src Gi->Src Activates PI3K PI3K Src->PI3K Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates PKA->PI3K Activates Epac->PI3K Activates Akt Akt PI3K->Akt Activates eNOS_inactive eNOS Akt->eNOS_inactive Phosphorylates at Ser1177 eNOS_active p-eNOS (Ser1177) NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses & Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Relaxation (Vasodilation) cGMP->Relaxation Leads to

Caption: Buphenine signaling pathway in endothelial cells leading to vasodilation.

Quantitative Data

Direct quantitative data for buphenine's effects on endothelial cell signaling is limited. However, studies using other beta-agonists and cAMP-elevating agents provide valuable insights into the dose-response relationships and efficacy of this pathway.

Table 1: Effects of Beta-Adrenergic Agonists and cAMP-Elevating Agents on Endothelial Cells

CompoundCell TypeConcentrationEffectReference
Nylidrin (Buphenine)Perfused Cat Eye40-50 µMHalf-maximal response for b-wave amplitude increase[13]
IsoproterenolCanine Coronary Microvessels10⁻⁴ mol/L~1.7-fold increase in nitrite (B80452) release[5]
ForskolinCanine Coronary Microvessels10⁻⁴ mol/L~1.9-fold increase in nitrite release[5]
ForskolinHuman Umbilical Vein Endothelial Cells (HUVECs)3 µMIncrease in intracellular cAMP to ~1.2 µM[14]
FormoterolBovine Aortic Endothelial CellsSubnanomolarSignificant reduction of cell permeability[15]
IsoproterenolBovine Aortic Endothelial CellsMicromolarSignificant reduction of cell permeability[15]

Table 2: Beta-Adrenergic Receptor Characteristics in Bovine Aortic Endothelial Cells

ParameterValueReference
Receptor SubtypePrimarily β2[16]
Receptor Density (Bmax)~20,000 sites/cell [16]
Dissociation Constant (Kd) for [¹²⁵I]ICYP53 ± 9 pM[16]
Agonist Potency OrderIsoproterenol > Epinephrine > Norepinephrine[16]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the buphenine/beta-adrenergic signaling pathway in endothelial cells.

Human Umbilical Vein Endothelial Cell (HUVEC) Culture

HUVECs are a standard model for studying endothelial cell biology.

  • Preparation: Coat tissue culture flasks (e.g., T-75) with a suitable attachment factor like fibronectin or gelatin.

  • Thawing: Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath. Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.

  • Seeding: Resuspend the cells in complete Endothelial Cell Growth Medium (e.g., EGM-2) and seed them into the prepared flask.

  • Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Medium Change: Change the medium every 2-3 days.

  • Subculture: When the cells reach 80-90% confluency, passage them using a trypsin/EDTA solution to detach the cells. Neutralize the trypsin with a trypsin neutralizing solution or medium containing serum, centrifuge the cells, and re-seed them into new flasks at a lower density.[17]

Measurement of Intracellular cAMP Levels (ELISA-based)

This protocol outlines a general method for quantifying changes in intracellular cAMP.

  • Cell Seeding: Seed HUVECs in 6-well plates and grow to confluency.

  • Serum Starvation: Before the experiment, serum-starve the cells for 12-14 hours to reduce basal signaling activity.[18]

  • PDE Inhibition: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., 10 µM rolipram (B1679513) or 100 µM IBMX) for 10-20 minutes to prevent cAMP degradation.[18][19]

  • Stimulation: Treat the cells with buphenine or another beta-agonist at various concentrations for a specified time (e.g., 10-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.

  • ELISA: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate and a fixed amount of HRP-labeled cAMP to a microplate pre-coated with an anti-cAMP antibody.

  • Detection: After incubation and washing steps, add a substrate solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the cAMP concentration in the sample.

  • Quantification: Calculate the cAMP concentration in each sample based on a standard curve generated with known cAMP concentrations.

cAMP_Assay_Workflow start Seed HUVECs in 6-well plate confluency Grow to confluency start->confluency starvation Serum starve cells (12-14h) confluency->starvation pde_inhibition Pre-treat with PDE inhibitor (e.g., Rolipram) starvation->pde_inhibition stimulation Stimulate with Buphenine/Agonist pde_inhibition->stimulation lysis Lyse cells with buffer stimulation->lysis elisa Perform competitive ELISA lysis->elisa read Read absorbance elisa->read calculate Calculate [cAMP] using standard curve read->calculate end Results calculate->end

Caption: Workflow for measuring intracellular cAMP levels using an ELISA-based assay.

Western Blotting for Phosphorylated eNOS (Ser1177) and Akt (Ser473)

This protocol is for detecting the phosphorylation status of key signaling proteins.

  • Cell Treatment: Grow HUVECs to confluency in 60mm or 100mm dishes. After serum starvation, treat with buphenine or other agonists for the desired time.

  • Cell Lysis: Place the dishes on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the lysate with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5% gel). Run the gel to separate proteins by size.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-eNOS (Ser1177) or phospho-Akt (Ser473) overnight at 4°C with gentle agitation.[12][20]

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against total eNOS and total Akt.

Western_Blot_Workflow start Cell Treatment & Lysis quant Protein Quantification (BCA) start->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (e.g., 5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-eNOS) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Image Analysis & Normalization detection->analysis end Results analysis->end

Caption: Experimental workflow for Western blot analysis of protein phosphorylation.

Conclusion

The signaling pathway of buphenine in endothelial cells is a classic example of beta-adrenergic receptor-mediated signal transduction. By acting as a β-AR agonist, buphenine initiates a cascade involving the Gs protein, adenylyl cyclase, and the second messenger cAMP. This leads to the activation of the downstream effectors PKA and Epac, which converge on the PI3K/Akt pathway to phosphorylate and activate eNOS. The resulting production of nitric oxide is a key mechanism contributing to the drug's vasodilatory effects. While direct quantitative and mechanistic studies on buphenine in endothelial cells are not abundant, the well-established principles of beta-adrenergic signaling in the endothelium provide a robust framework for understanding its mode of action. Further research focusing specifically on buphenine could help delineate receptor subtype specificity and quantify its potency and efficacy in mediating endothelial-dependent vasodilation.

References

An In-depth Technical Guide to the Interaction of Nylidrin Hydrochloride with the Beta-2 Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nylidrin hydrochloride, a potent vasodilator, exerts its therapeutic effects primarily through its interaction with beta-adrenergic receptors. This technical guide provides a comprehensive overview of the molecular interactions between Nylidrin hydrochloride and the beta-2 adrenergic receptor (β2AR), a key G-protein coupled receptor (GPCR) involved in smooth muscle relaxation and other physiological responses. This document details the mechanism of action, downstream signaling pathways, and relevant experimental methodologies for studying this interaction. Due to the limited availability of specific quantitative binding and functional data for Nylidrin hydrochloride in publicly accessible literature, this guide also presents generalized experimental protocols and data for analogous β2AR agonists to provide a comparative context.

Introduction to Nylidrin Hydrochloride

Nylidrin hydrochloride is a sympathomimetic amine chemically described as 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]benzenemethanol hydrochloride. It has been used clinically as a peripheral vasodilator to treat conditions associated with poor blood flow.[1] Its primary mechanism of action is through the stimulation of beta-adrenergic receptors, leading to the relaxation of smooth muscles in blood vessels and an increase in blood flow.[2][3]

Table 1: Chemical and Physical Properties of Nylidrin Hydrochloride

PropertyValueReference
Molecular Formula C₁₉H₂₅NO₂·HCl[4]
Molecular Weight 335.87 g/mol [5]
CAS Number 849-55-8[5]
Chemical Structure See Figure 1[4]
Synonyms Buphenine hydrochloride, Arlidin[6]

The Beta-2 Adrenergic Receptor (β2AR)

The β2AR is a member of the GPCR superfamily, characterized by seven transmembrane domains. These receptors are crucial for mediating the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. In the context of Nylidrin's action, the β2ARs located on vascular smooth muscle cells are of primary importance.

Mechanism of Action: Nylidrin Hydrochloride and β2AR Interaction

As a β-adrenergic agonist, Nylidrin binds to the β2AR, initiating a conformational change in the receptor.[3] This activation triggers a cascade of intracellular events, leading to the physiological response of vasodilation. The binding of an agonist like Nylidrin to the β2AR stabilizes the active conformation of the receptor.[7]

Binding Affinity and Potency

For comparative purposes, the binding affinities and potencies of other well-characterized β2AR agonists are presented in the following table.

Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of Selected β2AR Agonists (for comparative reference)

CompoundKi (nM)EC50 (cAMP accumulation) (nM)Reference
Isoproterenol150 - 40010 - 50[9]
Salbutamol100 - 2505 - 20
Fenoterol10 - 301 - 10
Salmeterol3 - 100.1 - 1

Note: These values are approximate and can vary depending on the experimental conditions.

Downstream Signaling Pathways

The activation of the β2AR by Nylidrin hydrochloride initiates a well-defined signaling cascade primarily mediated by the Gs alpha subunit of the heterotrimeric G-protein.

Gs-Protein Activation and cAMP Production

Upon agonist binding, the β2AR undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated Gs protein. This interaction promotes the exchange of GDP for GTP on the Gαs subunit. The GTP-bound Gαs subunit then dissociates from the βγ subunits and activates adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

Protein Kinase A (PKA) Activation and Cellular Effects

The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation. In vascular smooth muscle, PKA phosphorylates and inactivates myosin light chain kinase (MLCK), which is essential for muscle contraction. This leads to dephosphorylation of the myosin light chain, resulting in vasodilation.

Gs_Signaling_Pathway Nylidrin Nylidrin Hydrochloride B2AR_inactive β2AR (Inactive) Nylidrin->B2AR_inactive Binds B2AR_active β2AR (Active) B2AR_inactive->B2AR_active Conformational Change Gs_inactive Gs Protein (GDP-bound) B2AR_active->Gs_inactive Activates Gs_active Gαs-GTP Gs_inactive->Gs_active GDP -> GTP G_beta_gamma Gβγ AC_inactive Adenylyl Cyclase (Inactive) Gs_active->AC_inactive Activates AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active cAMP cAMP AC_active->cAMP Produces ATP ATP ATP->AC_active Substrate PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active MLCK_active Myosin Light Chain Kinase (Active) PKA_active->MLCK_active Inhibits (via phosphorylation) MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Vasodilation Vasodilation MLCK_inactive->Vasodilation Leads to

Caption: β2AR-Gs signaling pathway initiated by Nylidrin. (Within 100 characters)

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the interaction of ligands with the β2AR. Specific parameters for Nylidrin hydrochloride would need to be optimized empirically.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Nylidrin) by measuring its ability to displace a radiolabeled ligand from the β2AR.

5.1.1. Materials

  • Cell Membranes: Membranes prepared from cells overexpressing the human β2AR (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity β2AR antagonist, such as [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled β2AR antagonist (e.g., 10 µM propranolol).

  • Test Compound: Nylidrin hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

5.1.2. Method

  • Prepare serial dilutions of Nylidrin hydrochloride.

  • In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific binding control, or a dilution of Nylidrin.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and plot the percentage of specific binding against the logarithm of the Nylidrin concentration.

  • Determine the IC50 value (the concentration of Nylidrin that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Nylidrin) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_plate add_membranes Add Cell Membranes setup_plate->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay. (Within 100 characters)
cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).

5.2.1. Materials

  • Cell Line: A cell line expressing the human β2AR (e.g., HEK293 or CHO cells).

  • Test Compound: Nylidrin hydrochloride.

  • Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Plate Reader: Compatible with the chosen detection kit.

5.2.2. Method

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Replace the culture medium with stimulation buffer and incubate.

  • Add serial dilutions of Nylidrin hydrochloride to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Lyse the cells according to the cAMP detection kit protocol.

  • Measure the cAMP concentration in the cell lysates using the plate reader.

  • Plot the cAMP concentration against the logarithm of the Nylidrin concentration.

  • Determine the EC50 value (the concentration of Nylidrin that produces 50% of the maximal response).

cAMP_Assay_Workflow start Start seed_cells Seed β2AR-expressing Cells start->seed_cells add_buffer Add Stimulation Buffer (with PDE inhibitor) seed_cells->add_buffer add_nylidrin Add Nylidrin Dilutions add_buffer->add_nylidrin incubate Incubate at 37°C add_nylidrin->incubate lyse_cells Lyse Cells incubate->lyse_cells detect_cAMP Detect cAMP Levels lyse_cells->detect_cAMP analyze Data Analysis (EC50 determination) detect_cAMP->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation assay. (Within 100 characters)

Conclusion

Nylidrin hydrochloride functions as a beta-adrenergic agonist, with its vasodilatory effects mediated through the activation of β2ARs and the subsequent Gs-cAMP-PKA signaling pathway. While the qualitative mechanism of action is well-understood, there is a notable lack of specific quantitative data on its binding affinity and functional potency at the human β2AR in the public domain. The experimental protocols provided in this guide offer a framework for researchers to determine these parameters and further elucidate the pharmacological profile of Nylidrin hydrochloride. Such studies are essential for a more complete understanding of its therapeutic actions and for the development of novel, more selective β2AR agonists.

References

Pharmacodynamics of Arlidin (Nylidrin) on Cerebral Blood Flow: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Arlidin (Nylidrin) is a pharmaceutical agent developed several decades ago. The majority of the research into its specific effects on cerebral hemodynamics was conducted in the mid-20th century. Consequently, the available data may not meet the rigorous quantitative and methodological standards of current cerebrovascular research. This guide synthesizes the foundational knowledge available in the public domain.

Introduction

This compound, known chemically as Nylidrin or Buphenine, is a sympathomimetic drug classified as a peripheral vasodilator.[1] It has been historically utilized in the management of vascular disorders characterized by vasospasm, such as peripheral vascular disease.[1] Its potential application as a cerebral vasodilator has also been a subject of investigation, aiming to improve blood flow in conditions of cerebrovascular insufficiency.[2] This document provides an in-depth review of the pharmacodynamics of this compound, with a specific focus on its mechanism of action and its effects on cerebral blood flow (CBF), based on available scientific literature.

Mechanism of Action: Beta-Adrenergic Agonism

The primary mechanism of action for this compound is its function as a beta-adrenergic receptor agonist.[1][3] The cerebral vasculature is innervated with adrenergic receptors, and the vasodilatory effects of this compound in the brain are believed to be mediated predominantly through its interaction with β2-adrenergic receptors located on the vascular smooth muscle.[4][5]

Stimulation of these G-protein coupled receptors initiates a downstream signaling cascade:

  • Receptor Binding: this compound binds to the β2-adrenergic receptor.

  • Adenylyl Cyclase Activation: The activated receptor stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

  • PKA Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various intracellular targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This cascade results in the relaxation of vascular smooth muscle, causing vasodilation and a potential increase in blood flow.[1]

This compound Signaling Pathway cluster_intracellular Intracellular Space ARL This compound (Nylidrin) B2AR β2-Adrenergic Receptor ARL->B2AR Binds AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP (Increased) ATP ATP ATP:e->cAMP:w Converts PKA Protein Kinase A (PKA) cAMP->PKA Relax Smooth Muscle Relaxation PKA->Relax Promotes Vaso Vasodilation & Increased Blood Flow Relax->Vaso

Caption: this compound's β-adrenergic signaling pathway leading to vasodilation.

Pharmacodynamic Effects on Cerebral Blood Flow

The classification of this compound as a cerebral vasodilator is supported by several studies, although the evidence regarding the magnitude and consistency of its effect on CBF is mixed.[2] Some early investigations suggested that this compound could increase cerebral blood flow and was potentially useful in treating cerebrovascular insufficiency. For example, studies indicated that this compound could counteract the electroencephalogram (EEG) slowing caused by hyperventilation-induced cerebral vasoconstriction, implying a vasodilatory effect in the brain.

However, other animal studies have produced more ambiguous results. An investigation in dogs receiving parenteral this compound did not demonstrate a significant effect on cerebrovascular circulation. A study in cats noted central cardiovascular effects that were not consistent with its known beta-sympathomimetic properties, suggesting a more complex interaction that might involve central alpha-receptors. This lack of consistent, robust evidence, particularly from modern, high-resolution imaging modalities, makes it difficult to definitively quantify this compound's impact on cerebral perfusion.

Summary of Key Experimental Findings

Study / Author(s)YearSubjectsKey Findings on Cerebral Blood FlowMethodology (if available)
Winsor T, et al. 1960HumanImplied increase in cerebral circulatory action.Not specified in abstract.
Eisenberg S. 1960HumanReported a positive effect on cerebral circulation.Not specified in abstract.
Whittier J, et al. 1962HumanPrevented EEG slow-wave response to hyperventilation, suggesting prevention of cerebral vasoconstriction.Electroencephalography (EEG).
Reiss J, et al. 1968DogsParenteral administration had no significant effect on cerebrovascular circulation.Not specified in abstract.
van Zwieten PA. 1980CatsCentral administration lowered blood pressure; effects were not compatible with pure beta-sympathomimetic properties.Vertebral artery injection, Cerebroventricular perfusion.

Generalized Experimental Protocol for Assessing a Cerebral Vasodilator

While specific protocols for the historical this compound studies are not fully detailed, a generalized workflow for assessing the impact of a vasoactive drug on CBF in a research setting is outlined below. This protocol integrates methodologies mentioned across the cerebrovascular research literature.

Objective: To quantify the change in regional and global cerebral blood flow in response to the administration of a test compound (e.g., this compound).

1. Subject Selection & Baseline:

  • Subjects: Human volunteers or animal models (e.g., canine, feline, rodent).

  • Inclusion/Exclusion Criteria: Defined criteria to ensure a homogenous study population and minimize confounding variables.

  • Baseline Measurements: Acquisition of baseline physiological parameters, including heart rate, blood pressure, and a baseline CBF measurement.

2. Compound Administration:

  • Route: Intravenous (IV) infusion, intra-arterial injection, or oral administration.

  • Dosage: A dose-escalation design may be used to determine a dose-response relationship. A placebo control is administered to a separate group.

3. Cerebral Blood Flow Measurement:

  • Technique: A validated technique for measuring CBF is employed. Historical methods include the Kety-Schmidt technique (using an inert gas tracer like nitrous oxide). Modern, more precise methods include:

    • Positron Emission Tomography (PET): Often considered a gold standard, using a tracer like 15O-labeled water to quantify blood flow in mL/100g/min.

    • Arterial Spin Labeling (ASL) MRI: A non-invasive MRI technique that uses magnetically labeled water in the arterial blood as an endogenous tracer.

    • Single-Photon Emission Computed Tomography (SPECT): Uses a radiotracer (e.g., 99mTc-HMPAO) to assess regional cerebral perfusion.

  • Timing: CBF measurements are taken at predefined intervals during and after compound administration to capture the pharmacodynamic profile.

4. Data Analysis:

  • Image Processing: Raw data from imaging modalities are processed to generate quantitative CBF maps.

  • Statistical Analysis: Changes in CBF from baseline are compared between the active treatment and placebo groups. Statistical tests (e.g., ANOVA, t-tests) are used to determine significance.

Experimental Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Subject Screening (Inclusion/Exclusion Criteria) B Informed Consent & Ethical Approval A->B C Baseline Physiological Monitoring Setup B->C D Acquire Baseline Cerebral Blood Flow (T0) C->D E Administer Compound (e.g., this compound) or Placebo D->E F Continuous Physiological Monitoring E->F G Acquire Post-Dose CBF (T1, T2, ... Tn) E->G H Process CBF Imaging Data G->H I Statistical Analysis (Compare Baseline vs. Post-Dose, Drug vs. Placebo) H->I J Report Findings I->J

Caption: Generalized workflow for a clinical trial assessing a drug's effect on CBF.

Conclusion

This compound (Nylidrin) exerts its vasodilatory effects through its action as a beta-adrenergic agonist, a well-established mechanism that promotes vascular smooth muscle relaxation. While it has been historically classified as a cerebral vasodilator, the body of evidence for a significant and consistent increase in cerebral blood flow is primarily based on older studies with qualitative endpoints. The lack of robust, quantitative data from modern neuroimaging techniques makes it challenging to fully characterize its pharmacodynamic profile in the cerebral circulation. For drug development professionals, while the mechanism of beta-adrenergic agonism remains a valid target for cerebral vasodilation, the historical case of this compound underscores the need for rigorous, quantitative assessment using contemporary methodologies to validate therapeutic efficacy.

References

An In-depth Technical Guide to the Vasodilatory Properties of Buphenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buphenine, also known as Nylidrin, is a sympathomimetic drug recognized for its vasodilatory effects, primarily in the management of peripheral vascular diseases. This technical guide provides a comprehensive overview of the core mechanisms underlying Buphenine's vasodilatory action, supported by available quantitative data and detailed experimental protocols. The primary mechanism of Buphenine involves its function as a beta-adrenergic agonist, leading to the relaxation of vascular smooth muscle. This document serves as a resource for researchers and professionals in drug development, offering a detailed examination of Buphenine's pharmacology and methodologies for its investigation.

Mechanism of Action: Beta-Adrenergic Agonism and cAMP Signaling

Buphenine exerts its vasodilatory effect predominantly through its action as a beta-adrenergic agonist.[1] Evidence suggests a selectivity for β2-adrenergic receptors, which are prominently expressed in the smooth muscle of peripheral blood vessels.[2]

The binding of Buphenine to these Gs-protein coupled receptors initiates a signaling cascade that results in the relaxation of vascular smooth muscle cells. The key steps in this pathway are:

  • Receptor Activation: Buphenine binds to and activates β2-adrenergic receptors on the surface of vascular smooth muscle cells.

  • G-Protein Activation: This activation leads to the stimulation of the associated Gs-protein.

  • Adenylyl Cyclase Activation: The activated Gs-protein, in turn, activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP levels leads to the activation of cAMP-dependent Protein Kinase A (PKA).

  • Phosphorylation of Downstream Targets: PKA phosphorylates several intracellular proteins that contribute to vasodilation. A primary target is Myosin Light Chain Kinase (MLCK).

  • Inhibition of Smooth Muscle Contraction: Phosphorylation of MLCK by PKA inhibits its activity. MLCK is crucial for phosphorylating the myosin light chain, a key step in the contraction of smooth muscle. By inhibiting MLCK, Buphenine effectively reduces the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

This cascade ultimately results in the widening of blood vessels, leading to increased blood flow to the peripheries.

Quantitative Data on Buphenine's Vasodilatory Effects

ParameterValueSpecies/ModelSource
Minimum Effective Dose (Hypotensive Effect) 0.5 mg/kg, s.c.Spontaneously Hypertensive Rats[2]
Duration of Action (Hypotensive Effect) > 3 hours (at 0.5 mg/kg, s.c.)Spontaneously Hypertensive Rats[2]
Concentration Range (Ocular Effects) 4.5 - 120 µMPerfused Cat Eyes[3]
Transient Hypotensive Effect (Normotensive) 5 or 10 mg/kg, s.c.Wistar/Kyoto and Holtzman Rats[2]

Experimental Protocols for Investigating Vasodilatory Properties

The vasodilatory effects of Buphenine can be rigorously investigated using established in vitro and in vivo experimental models.

In Vitro Assessment: Isolated Aortic Ring Preparation

This protocol provides a robust method for directly measuring the effect of Buphenine on vascular smooth muscle tension.

Objective: To determine the concentration-response relationship of Buphenine-induced vasodilation in isolated arterial segments.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (B352888) (vasoconstrictor)

  • Buphenine hydrochloride

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aortic Ring Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Carefully clean the aorta of adhering connective and adipose tissue.

    • Cut the aorta into rings of approximately 3-4 mm in length.

    • For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen.

    • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, changing the buffer every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the rings with a high concentration of KCl (e.g., 60 mM) to assess tissue viability.

    • After washout and return to baseline, pre-contract the rings with phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add acetylcholine (B1216132) (e.g., 10 µM) to assess endothelial integrity. A relaxation of >80% indicates intact endothelium.

  • Concentration-Response Curve Generation:

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable tone.

    • Once the contraction is stable, cumulatively add increasing concentrations of Buphenine to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC50 value (the concentration of Buphenine that produces 50% of the maximal relaxation).

In Vivo Assessment: Measurement of Peripheral Blood Flow

This protocol allows for the investigation of Buphenine's effects on blood flow in a living organism.

Objective: To quantify the change in peripheral blood flow in response to Buphenine administration.

Materials:

  • Anesthetized rats or other suitable animal models.

  • Buphenine hydrochloride solution for injection.

  • Laser Doppler flowmetry or microsphere-based techniques for blood flow measurement.

  • Cannulas for drug administration (e.g., femoral vein).

  • Physiological monitoring equipment (blood pressure, heart rate).

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and maintain anesthesia throughout the experiment.

    • Surgically expose a peripheral artery and/or vein (e.g., femoral artery/vein) for blood flow measurement and drug administration, respectively.

    • Place a laser Doppler probe over the tissue of interest (e.g., hindlimb muscle) to continuously monitor blood flow.

  • Baseline Measurements:

    • Allow the animal to stabilize after surgery and record baseline peripheral blood flow, blood pressure, and heart rate.

  • Buphenine Administration:

    • Administer a bolus dose or a continuous infusion of Buphenine intravenously.

    • Administer a range of doses to establish a dose-response relationship.

  • Data Acquisition and Analysis:

    • Continuously record peripheral blood flow, blood pressure, and heart rate throughout the experiment.

    • Calculate the percentage change in blood flow from baseline for each dose of Buphenine.

    • Analyze the effects of Buphenine on systemic cardiovascular parameters.

Visualizing the Core Mechanisms

Signaling Pathway of Buphenine-Induced Vasodilation

Buphenine_Vasodilation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Buphenine Buphenine Beta2AR β2-Adrenergic Receptor Buphenine->Beta2AR Binds Gs Gs-protein Beta2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates (Inhibits) MLCK_inactive Inactive MLCK-P MLCK_active->MLCK_inactive Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes Relaxation Vasodilation MLCK_inactive->Relaxation Leads to

Buphenine's vasodilatory signaling cascade.
Experimental Workflow for Isolated Aortic Ring Assay

Aortic_Ring_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Rat & Excise Thoracic Aorta A2 Clean Aorta in Krebs-Henseleit Solution A1->A2 A3 Cut Aorta into 3-4 mm Rings A2->A3 B1 Mount Rings in Organ Bath A3->B1 B2 Equilibrate under Resting Tension B1->B2 B3 Assess Viability (KCl) & Endothelial Integrity (ACh) B2->B3 B4 Pre-contract with Phenylephrine B3->B4 B5 Cumulative Addition of Buphenine B4->B5 B6 Record Relaxation B5->B6 C1 Calculate % Relaxation B6->C1 C2 Plot Concentration- Response Curve C1->C2 C3 Determine EC50 C2->C3

Workflow for in vitro vasodilation assessment.

Conclusion

Buphenine's vasodilatory properties are primarily mediated through its agonistic activity at β2-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent relaxation of vascular smooth muscle. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these effects. Further research to delineate a more precise dose-response relationship and receptor subtype selectivity will enhance the understanding of Buphenine's therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers engaged in the study of vasodilatory agents and the development of novel therapies for peripheral vascular diseases.

References

An In-depth Technical Guide to the Cellular Targets of Nylidrin in the Cardiovascular System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin (B1677059), also known as buphenine, is a sympathomimetic drug recognized for its vasodilatory properties, which has led to its historical use in treating peripheral vascular disorders.[1] This technical guide provides a comprehensive overview of the cellular targets of Nylidrin within the cardiovascular system, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate these properties. The information presented is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.

Core Cellular Target: Adrenergic Receptors

The primary cellular targets of Nylidrin in the cardiovascular system are the beta-adrenergic receptors (β-ARs) .[1][2] Nylidrin acts as a β-adrenergic agonist , meaning it binds to and activates these receptors, mimicking the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[1][3][4] While it is generally classified as a β-adrenergic agonist, evidence suggests a degree of selectivity for the β2-adrenergic receptor subtype , which is predominantly located on vascular smooth muscle cells.[5][6] Activation of these receptors is the principal mechanism underlying Nylidrin's vasodilatory effects.[5]

There is also evidence to suggest that Nylidrin interacts with beta-1 adrenergic receptors (β1-ARs) , which are primarily found in the heart.[7] Stimulation of cardiac β1-ARs leads to an increase in heart rate and contractility.[7] Additionally, some studies have indicated a potential interaction with central alpha-adrenergic receptors , although this interaction is less well-characterized and its contribution to the overall cardiovascular effects of Nylidrin remains to be fully elucidated.[5]

Quantitative Pharmacological Data

The publicly available quantitative data on the binding affinity and functional potency of Nylidrin at adrenergic receptor subtypes in cardiovascular tissues is limited. The following table summarizes the available data. It is important to note the experimental context, as receptor pharmacology can vary between different tissues and species.

ParameterReceptor SubtypeValueSpeciesTissue/Cell LineReference
Binding Affinity (KD) α1-Adrenergic41 ± 3 nMRatVas Deferens[8]
β2-Adrenergic900 ± 50 nMRatVas Deferens[8]
Functional Potency (Half-maximal response) β-Adrenergic (general)~40-50 µMCatRetina (electroretinogram b-wave)[2]

It is crucial to interpret this data with caution. The binding affinities for α1 and β2 receptors were determined in the vas deferens, which is not a cardiovascular tissue. The functional potency data is from a retinal study, and its direct correlation to cardiovascular smooth muscle relaxation is not established.

Signaling Pathways

The cardiovascular effects of Nylidrin are mediated through the canonical G-protein coupled receptor (GPCR) signaling pathway associated with β-adrenergic receptors.

Nylidrin-Induced Vasodilation

The primary vasodilatory effect of Nylidrin is initiated by its binding to β2-adrenergic receptors on vascular smooth muscle cells. This interaction triggers a cascade of intracellular events leading to muscle relaxation and an increase in blood vessel diameter.

Nylidrin_Vasodilation_Pathway cluster_cell Vascular Smooth Muscle Cell Nylidrin Nylidrin Beta2_AR β2-Adrenergic Receptor Nylidrin->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Myosin Light Chain Kinase (MLCK) (Inactive) MLCK_active Myosin Light Chain Kinase (MLCK) (Active) PKA->MLCK_active Inhibits by phosphorylation Relaxation Relaxation (Vasodilation) MLCK_inactive->Relaxation Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Contraction Myosin_LC_P->Contraction Myosin_LC Myosin Light Chain

Caption: Signaling pathway of Nylidrin-induced vasodilation.

Cardiac Effects

Nylidrin's effects on the heart are primarily mediated through its interaction with β1-adrenergic receptors.

Nylidrin_Cardiac_Effects cluster_cell Cardiac Myocyte Nylidrin Nylidrin Beta1_AR β1-Adrenergic Receptor Nylidrin->Beta1_AR Binds to G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca2+ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channels->Ca_Influx Increased_HR Increased Heart Rate Ca_Influx->Increased_HR Increased_Contractility Increased Contractility Ca_Influx->Increased_Contractility Radioligand_Binding_Workflow Start Start: Tissue/Cell Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Start->Membrane_Prep Incubation Incubation: - Membranes - Radioligand (e.g., [3H]-prazosin for α1, [3H]-CGP12177 for β) - Nylidrin (at various concentrations) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis Data Analysis: - Competition binding curve - Calculation of IC50 and Ki Scintillation->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End Nylidrin_Logical_Relationships cluster_targets Molecular Targets cluster_cellular Cellular Effects cluster_physiological Physiological Effects Nylidrin Nylidrin Beta2_AR β2-Adrenergic Receptor (Vascular Smooth Muscle) Nylidrin->Beta2_AR Beta1_AR β1-Adrenergic Receptor (Cardiac Myocytes) Nylidrin->Beta1_AR Alpha_AR α-Adrenergic Receptor (Central Nervous System - Putative) Nylidrin->Alpha_AR cAMP_VSMC ↑ cAMP in Vascular Smooth Muscle Beta2_AR->cAMP_VSMC cAMP_Cardiac ↑ cAMP in Cardiac Myocytes Beta1_AR->cAMP_Cardiac CNS_Modulation Modulation of Sympathetic Outflow Alpha_AR->CNS_Modulation Vasodilation Vasodilation cAMP_VSMC->Vasodilation Increased_HR ↑ Heart Rate cAMP_Cardiac->Increased_HR Increased_Contractility ↑ Cardiac Contractility cAMP_Cardiac->Increased_Contractility Blood_Pressure ↓ Blood Pressure CNS_Modulation->Blood_Pressure Vasodilation->Blood_Pressure Increased_HR->Blood_Pressure Can influence Increased_Contractility->Blood_Pressure Can influence

References

The Role of Arlidin in Neurovascular Coupling: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurovascular coupling (NVC) is a fundamental physiological process that ensures a precise and rapid increase in cerebral blood flow (CBF) to meet the metabolic demands of active neurons. This intricate interplay between neurons, glia, and vascular cells is critical for maintaining brain health and cognitive function. Dysregulation of NVC is implicated in a range of neurological disorders, including stroke, dementia, and neurodegenerative diseases. Arlidin (also known as Nylidrin or Buphenine), a sympathomimetic agent with vasodilatory properties, has been historically explored for its potential to enhance cerebral circulation. This technical guide delves into the existing scientific literature to explore the role of this compound in neurovascular coupling, focusing on its mechanism of action, available quantitative data, and the experimental methodologies employed in its study.

This compound: A Beta-Adrenergic Agonist with Vasodilatory Properties

This compound is classified as a beta-adrenergic agonist.[1] Its primary mechanism of action involves the stimulation of beta-adrenergic receptors, which are G-protein coupled receptors found on the surface of various cells, including vascular smooth muscle cells.[2] The activation of these receptors, particularly the beta-2 adrenergic subtype, initiates a signaling cascade that leads to vasodilation.[3]

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory effect of this compound is primarily mediated through the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway within vascular smooth muscle cells. The binding of this compound to beta-2 adrenergic receptors triggers the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets that collectively promote smooth muscle relaxation and, consequently, vasodilation.[6] This process ultimately results in an increased diameter of cerebral blood vessels, which is a key component of the neurovascular response.

Arlidin_Signaling_Pathway This compound This compound (Nylidrin) Beta2_Receptor Beta-2 Adrenergic Receptor This compound->Beta2_Receptor Binds to G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vascular_Smooth_Muscle_Relaxation Vascular Smooth Muscle Relaxation PKA->Vascular_Smooth_Muscle_Relaxation Leads to Vasodilation Vasodilation Vascular_Smooth_Muscle_Relaxation->Vasodilation Increased_CBF Increased Cerebral Blood Flow Vasodilation->Increased_CBF

Caption: Signaling pathway of this compound-induced vasodilation.

Quantitative Data on the Effects of this compound on Cerebral Blood Flow

While the vasodilatory mechanism of this compound is established, specific and recent quantitative data on its dose-dependent effects on neurovascular coupling parameters are limited in the publicly available scientific literature. Older studies have investigated the impact of this compound on cerebral blood flow, but often lack the detailed quantitative analysis and modern methodologies required for a comprehensive understanding of its role in the dynamic process of neurovascular coupling.

Table 1: Summary of Findings on this compound's Effect on Cerebral Blood Flow

Study TypeMethodKey FindingsLimitations
Early Clinical ObservationsNot specifiedReports of increased cerebral blood flow.[6][7]Lack of quantitative data and control groups.
Animal Studies (historical)Not specifiedSuggestion of increased cerebral and peripheral blood flow.[8][9]Limited methodological detail and outdated techniques.

Note: The available data is largely qualitative and from older studies. Further research with modern neuroimaging techniques is required to provide robust quantitative data on the dose-response relationship between this compound and cerebral blood flow dynamics in the context of neurovascular coupling.

Experimental Protocols for Studying the Role of this compound in Neurovascular Coupling

To rigorously assess the impact of this compound on neurovascular coupling, a combination of modern neuroimaging and physiological recording techniques would be necessary. The following outlines a potential experimental workflow.

Experimental_Workflow cluster_animal_prep Animal Model Preparation cluster_drug_admin This compound Administration cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., mouse, rat) Anesthesia Anesthesia & Vital Sign Monitoring Animal_Model->Anesthesia Cranial_Window Cranial Window Implantation Anesthesia->Cranial_Window Dose_Response Dose-Response Study (various concentrations of this compound) Vehicle_Control Vehicle Control Neuronal_Activity Electrophysiology or Calcium Imaging Cranial_Window->Neuronal_Activity Two_Photon Two-Photon Microscopy (Pial Artery Diameter) Dose_Response->Two_Photon TCD Transcranial Doppler (Blood Flow Velocity) Dose_Response->TCD Vehicle_Control->Two_Photon Vehicle_Control->TCD Quantitative_Analysis Quantitative Analysis of Vasodilation & CBF Changes Two_Photon->Quantitative_Analysis TCD->Quantitative_Analysis Neuronal_Activity->Quantitative_Analysis Correlation Correlation with Neuronal Activity Quantitative_Analysis->Correlation Statistical_Analysis Statistical Analysis Correlation->Statistical_Analysis

Caption: Experimental workflow for investigating this compound's role in NVC.
Detailed Methodologies:

1. Animal Model and Surgical Preparation:

  • Animal Model: Adult male C57BL/6 mice are a commonly used model for neurovascular coupling studies.

  • Anesthesia: Anesthesia is induced with isoflurane (B1672236) (2-3%) and maintained at a lower concentration (1-1.5%) during surgery and imaging. Body temperature, heart rate, and blood oxygenation are continuously monitored and maintained within physiological ranges.

  • Cranial Window Implantation: A craniotomy is performed over the somatosensory or visual cortex. A glass coverslip is placed over the exposed brain surface and sealed with dental acrylic to create a chronic imaging window. This allows for long-term, repeated imaging of the same cortical area.

2. This compound Administration:

  • Route of Administration: this compound can be administered systemically via intraperitoneal (i.p.) injection or locally via a micropipette onto the cortical surface.

  • Dose-Response: A range of this compound concentrations should be tested to establish a dose-response curve for its effects on vascular parameters. A vehicle control (e.g., saline) is essential for comparison.

3. Neurovascular Coupling Assessment:

  • Sensory Stimulation: A controlled sensory stimulus (e.g., whisker deflection for the somatosensory cortex or visual stimuli for the visual cortex) is used to evoke neuronal activity and a neurovascular response.

  • Two-Photon Laser Scanning Microscopy (TPLSM): TPLSM is a high-resolution imaging technique used to visualize and quantify changes in the diameter of individual pial arteries and penetrating arterioles in response to sensory stimulation before and after this compound administration.[5] Fluorescent dyes (e.g., Texas Red-dextran) are injected intravenously to label the blood plasma.

  • Transcranial Doppler (TCD) Sonography: TCD is a non-invasive technique that can be used in both animal models and humans to measure blood flow velocity in major cerebral arteries.[10][11] Changes in blood flow velocity, pulsatility index, and resistance index can be quantified in response to neuronal activation and this compound administration.

4. Data Analysis:

  • Vessel Diameter Analysis: Custom or commercially available software is used to measure the full width at half maximum of the fluorescence intensity profile across the vessel to determine its diameter from TPLSM images.

  • Blood Flow Velocity Analysis: TCD waveforms are analyzed to extract peak systolic velocity, end-diastolic velocity, and mean flow velocity. The pulsatility index (PI = (systolic velocity - diastolic velocity) / mean velocity) can be calculated as an indicator of downstream vascular resistance.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare vascular responses between baseline, vehicle control, and different doses of this compound.

Conclusion and Future Directions

The existing evidence suggests that this compound, as a beta-adrenergic agonist, has the potential to modulate cerebral blood flow through vasodilation. However, a comprehensive understanding of its specific role in the complex and dynamic process of neurovascular coupling is hampered by a lack of recent, quantitative studies. Future research employing modern, high-resolution imaging and recording techniques is crucial to elucidate the precise mechanisms and dose-dependent effects of this compound on the neurovascular unit. Such studies would not only provide valuable insights into the therapeutic potential of this compound for cerebrovascular disorders but also contribute to a deeper understanding of the adrenergic modulation of neurovascular coupling. A thorough investigation into its effects on different components of the neurovascular unit, including pericytes and astrocytes, would be a particularly valuable avenue for future research.

References

Buphenine's Impact on Retinal Hemodynamics: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buphenine, also known as Nylidrin, is a sympathomimetic drug recognized for its vasodilatory effects in peripheral vascular diseases. Its application in ophthalmology, particularly for degenerative retinal conditions, has prompted investigation into its impact on retinal hemodynamics. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of Buphenine's mechanism of action and its observed effects on the retinal vasculature. Contrary to its systemic vasodilatory properties, the primary evidence from ex vivo studies suggests that Buphenine does not significantly alter retinal blood flow or vessel diameter. Instead, its effects in the retina appear to be predominantly neuronal, influencing retinal information processing. This paper presents the known signaling pathways, summarizes the limited quantitative data, and details the experimental methodologies from key studies to offer a comprehensive resource for researchers in ophthalmology and pharmacology.

Introduction

Buphenine is a beta-adrenergic agonist used therapeutically for its vasodilating effects on peripheral and potentially cerebral circulation.[1] Its use in certain degenerative retinal diseases and glaucoma has led to scientific inquiry into its specific ocular effects.[1] Understanding the precise impact of Buphenine on retinal hemodynamics is crucial for evaluating its therapeutic potential and mechanism of action within the eye. This whitepaper consolidates the current knowledge on this topic, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

Buphenine functions as a beta-adrenergic receptor agonist.[1] Its systemic vasodilatory effect is achieved through the stimulation of these receptors on vascular smooth muscle cells. This interaction initiates a signaling cascade that leads to muscle relaxation and subsequent widening of the blood vessels.[2]

The key steps in this pathway are:

  • Receptor Binding: Buphenine binds to beta-adrenergic receptors on the surface of smooth muscle cells.[2]

  • Adenylyl Cyclase Activation: This binding activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

  • Protein Kinase A Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

  • Myosin Light Chain Kinase Phosphorylation: PKA phosphorylates myosin light chain kinase (MLCK), leading to its inactivation.

  • Smooth Muscle Relaxation: The inactivation of MLCK prevents the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[2]

Buphenine_Signaling_Pathway Buphenine Buphenine BetaReceptor Beta-Adrenergic Receptor Buphenine->BetaReceptor Binds to AdenylylCyclase Adenylyl Cyclase (Activated) BetaReceptor->AdenylylCyclase cAMP cAMP (Increased) AdenylylCyclase->cAMP ATP ATP ATP->AdenylylCyclase Converts PKA Protein Kinase A (Activated) cAMP->PKA MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to Vasodilation Vasodilation Relaxation->Vasodilation

Buphenine's beta-adrenergic signaling pathway for vasodilation.

Impact on Retinal Hemodynamics: Quantitative Data

A pivotal study on isolated, arterially perfused cat eyes provides the most direct evidence regarding Buphenine's effect on retinal hemodynamics. The findings from this study are summarized below.

Hemodynamic ParameterDrug ConcentrationObservationQuantitative Data
Retinal Vessel Diameter 4.5-120 µMNo significant changeNot specified in abstract
Perfusion Flow Rate 4.5-120 µMNot affectedNot specified in abstract

Data sourced from Niemeyer et al. (1987).[1]

Experimental Protocols

The following section details the generalized methodology for the isolated, arterially perfused mammalian eye model, as this was the experimental setup used in the key study investigating Buphenine's effects on the retina.

Isolated Arterially Perfused Feline Eye Model

Objective: To maintain a viable ex vivo mammalian eye preparation to study the effects of pharmacological agents on retinal function and hemodynamics, isolated from systemic influences.

Methodology:

  • Animal Preparation: Adult cats are deeply anesthetized.

  • Enucleation: The eye is carefully enucleated, preserving a section of the optic nerve and the ophthalmic artery.

  • Cannulation: The ophthalmic artery is cannulated with a fine-bore needle or catheter.

  • Perfusion: The eye is placed in a perfusion chamber and perfused with a warmed, oxygenated (95% O2, 5% CO2) nutrient medium. The perfusion medium typically consists of a tissue culture medium enriched with serum.

  • Parameter Monitoring:

    • Perfusion Flow Rate: Monitored continuously using a flowmeter connected to the perfusion line.

    • Retinal Vessel Diameter: Measured from fundus photographs or video recordings taken through a microscope focused on the retina.

    • Electrophysiology: Electroretinograms (ERGs) and optic nerve action potentials are recorded to assess retinal function and the effects of the test substance on neural activity.

  • Drug Administration: Buphenine is added to the perfusion medium at varying concentrations (e.g., 4.5-120 µM).

  • Data Analysis: Changes in retinal vessel diameter, perfusion flow rate, and electrophysiological responses are measured before, during, and after the application of Buphenine.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anesthesia Anesthesia of Feline Subject Enucleation Enucleation of Eye Anesthesia->Enucleation Cannulation Cannulation of Ophthalmic Artery Enucleation->Cannulation Perfusion Arterial Perfusion with Nutrient Medium Cannulation->Perfusion Baseline Baseline Measurement (Flow, Diameter, ERG) Perfusion->Baseline DrugAdmin Administration of Buphenine in Perfusate Baseline->DrugAdmin PostDrug Measurement during and after Buphenine DrugAdmin->PostDrug Analysis Data Analysis and Comparison PostDrug->Analysis

Experimental workflow for the perfused feline eye model.

Discussion and Implications

The available evidence presents a nuanced view of Buphenine's effects on the retina. While it is a known vasodilator in the peripheral vasculature, its direct impact on retinal blood vessels appears to be negligible. The study by Niemeyer et al. (1987) found no significant changes in retinal vessel diameter or perfusion flow rate in an isolated feline eye model.[1] Instead, the study observed dose-dependent and reversible changes in the electroretinogram (ERG) b-wave and the compound action potential of the optic nerve.[1] This suggests that Buphenine's interaction with retinal adrenergic receptors is more closely linked to neuronal elements involved in information processing rather than the vasculature itself.[1]

The clinical observation that Nylidrin (Buphenine) was the most effective of four vasodilators in the treatment of macular degenerative changes is noteworthy.[3] However, the mechanism behind this clinical benefit is not well-established and may not be directly related to vasodilation in the retina. It is possible that the observed benefits are due to effects on choroidal circulation, which was not directly assessed in the perfused eye study, or through its neuronal effects.

For drug development professionals, these findings are significant. The assumption that a systemic vasodilator will have a corresponding effect on the retinal vasculature may not always be correct. The unique autoregulatory mechanisms of the retinal circulation and the blood-retina barrier may modulate the local effects of systemic drugs. The neuronal effects of Buphenine in the retina open up alternative avenues for research into its therapeutic potential for retinal diseases, shifting the focus from purely hemodynamic effects to neuro-modulatory or neuro-protective mechanisms.

Conclusion

Logical_Relationship Buphenine Buphenine (Beta-Adrenergic Agonist) Systemic Systemic Vasculature Buphenine->Systemic Acts on Retina Retinal Vasculature Buphenine->Retina Acts on RetinalNeurons Retinal Neurons Buphenine->RetinalNeurons Acts on Vasodilation Vasodilation Systemic->Vasodilation NoChange No Significant Change in Diameter or Flow Retina->NoChange NeuronalEffect Altered ERG and Optic Nerve Potential RetinalNeurons->NeuronalEffect

Contrasting effects of Buphenine on systemic vs. retinal vasculature.

References

Methodological & Application

Application Notes and Protocols for Arlidin Administration in a Rat Model of Peripheral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral ischemia, a condition characterized by inadequate blood flow to the extremities, poses a significant challenge in clinical practice. Animal models are crucial for developing and evaluating novel therapeutic interventions. Arlidin (also known as Buphenine or Nylidrin) is a vasodilator that acts as a beta-adrenergic agonist. Its potential to improve blood flow in ischemic tissues makes it a candidate for investigation in preclinical models of peripheral ischemia.

These application notes provide a detailed, synthesized protocol for the administration of this compound in a rat model of peripheral hindlimb ischemia. Due to a lack of specific published studies on this compound in this precise model, this protocol is based on established methods for inducing peripheral ischemia in rats, general principles of drug administration in rodents, and the known pharmacology of this compound. This document also outlines key experiments for assessing the efficacy of the treatment and provides templates for data presentation.

Data Presentation

Quantitative data from experiments should be meticulously recorded to allow for robust statistical analysis and comparison between treatment and control groups. The following tables are templates for organizing key experimental data.

Table 1: Hindlimb Perfusion Assessment using Laser Doppler Flowmetry

Animal IDTreatment GroupBaseline Perfusion (PU)Post-Ligation Perfusion (PU)Day 7 Perfusion (PU)Day 14 Perfusion (PU)Day 21 Perfusion (PU)
PU: Perfusion Units

Table 2: Histological Assessment of Muscle Tissue

| Animal ID | Treatment Group | Necrotic Fiber Area (%) | Capillary Density (capillaries/mm²) | Inflammatory Cell Infiltrate (cells/mm²) | |---|---|---|---| | | | | | | | | | | | | | | |

Table 3: Functional Assessment of Hindlimb Ischemia

| Animal ID | Treatment Group | Tarlov Score (Day 7) | Tarlov Score (Day 14) | Tarlov Score (Day 21) | Walking Track Analysis (Print Length Ratio) | |---|---|---|---|---| | | | | | | | | | | | | | | | | | |

Experimental Protocols

This section details the methodologies for inducing peripheral ischemia, administering this compound, and assessing the outcomes.

Protocol 1: Induction of Peripheral Hindlimb Ischemia in Rats (Femoral Artery Ligation)

This surgical procedure is a widely used and reproducible method for creating a model of peripheral ischemia.[1]

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthetic (e.g., Isoflurane or a ketamine/xylazine cocktail)

  • Surgical table with a heating pad

  • Surgical microscope or loupes

  • Fine surgical instruments (scissors, forceps, needle holders)

  • 4-0 silk suture

  • Sterile gauze and drapes

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat and ensure a surgical plane of anesthesia is reached.

  • Shave the fur from the inguinal region of the left hindlimb and sterilize the area with an antiseptic solution.

  • Make a small longitudinal incision in the skin overlying the femoral artery.

  • Carefully dissect the subcutaneous tissue to expose the femoral artery, vein, and nerve. Take care to separate the artery from the adjacent nerve and vein.

  • Pass two 4-0 silk sutures under the isolated femoral artery, approximately 5 mm apart.

  • Tightly tie the two sutures to ligate the artery.

  • Make a small incision in the arterial wall between the two ligatures to confirm cessation of blood flow.

  • Close the skin incision with sutures or surgical clips.

  • Administer a post-operative analgesic as per institutional guidelines.

  • Monitor the animal during recovery from anesthesia.

Protocol 2: this compound Administration

This proposed protocol is based on general practices for drug administration in rats. The optimal dose and frequency of this compound would need to be determined in a dose-response study.

Materials:

  • This compound hydrochloride (Buphenine hydrochloride)

  • Sterile saline or other appropriate vehicle

  • Gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)

  • Animal scale

Route of Administration:

  • Oral Gavage: This method allows for precise dosing.[2][3][4] this compound can be dissolved in sterile saline.

  • Intraperitoneal (IP) Injection: A common and effective route for systemic drug delivery in rats.[5][6][7][8][9]

Proposed Dosing Regimen (to be optimized):

  • Dosage Calculation: A starting dose can be extrapolated from human therapeutic doses, considering interspecies allometric scaling.[10][11][12][13] For example, a human dose of 6 mg can be converted to an approximate rat dose. Further dose-ranging studies (e.g., 1, 5, and 10 mg/kg) are recommended.

  • Preparation of Dosing Solution: Dissolve the calculated amount of this compound hydrochloride in the vehicle to a final concentration that allows for an appropriate administration volume (e.g., 1-5 mL/kg for oral gavage, up to 10 mL/kg for IP injection).[5][14]

  • Administration Schedule:

    • Begin treatment 24 hours after the induction of ischemia.

    • Administer the dose once or twice daily.

    • Continue treatment for the duration of the study (e.g., 21 days).

Procedure (Intraperitoneal Injection):

  • Weigh the rat to determine the correct volume of the dosing solution.

  • Restrain the rat securely.

  • Locate the injection site in the lower right abdominal quadrant to avoid the cecum.[6]

  • Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.[7]

  • Aspirate to ensure the needle has not entered the bladder or intestines.[6]

  • Inject the solution slowly.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Assessment of Hindlimb Perfusion by Laser Doppler Flowmetry

Laser Doppler Flowmetry (LDF) or Laser Doppler Perfusion Imaging (LDPI) is a non-invasive technique to measure microvascular blood flow.[1][15][16][17][18]

Materials:

  • Laser Doppler Flowmeter or Imager

  • Anesthesia (as in Protocol 1)

  • Heating pad to maintain the rat's body temperature

Procedure:

  • Anesthetize the rat.

  • Place the rat in a prone position on a heating pad to maintain normothermia, which is crucial for accurate blood flow measurements.[1]

  • Acquire baseline perfusion readings from the plantar surface of both the ischemic and non-ischemic (contralateral) hindpaws.

  • Repeat perfusion measurements immediately after femoral artery ligation and at regular intervals throughout the study (e.g., days 7, 14, and 21).

  • Analyze the data by calculating the ratio of perfusion in the ischemic limb to the non-ischemic limb.

Protocol 4: Histological Analysis of Ischemic Muscle

Histological examination of the gastrocnemius or tibialis anterior muscle provides information on tissue damage and repair.[19][20][21][22][23]

Materials:

  • Microtome

  • Microscope slides

  • Stains (e.g., Hematoxylin and Eosin - H&E, Masson's Trichrome)

  • Antibodies for immunohistochemistry (e.g., anti-CD31 for capillary density)

Procedure:

  • At the end of the study, euthanize the rats and harvest the gastrocnemius or tibialis anterior muscles from both the ischemic and non-ischemic limbs.

  • Fix the muscle tissue in 10% neutral buffered formalin and embed in paraffin.

  • Section the tissue (5 µm thickness) and mount on microscope slides.

  • H&E Staining: To assess general morphology, including muscle fiber integrity, inflammation, and necrosis.[22]

  • Masson's Trichrome Staining: To evaluate fibrosis.

  • Immunohistochemistry for CD31: To quantify capillary density as a measure of angiogenesis.[24]

  • Quantify the results using image analysis software.

Protocol 5: Functional Assessment of Hindlimb Ischemia

Functional tests evaluate the recovery of motor function in the ischemic limb.[25][26][27][28]

Materials:

  • Walking track with white paper

  • Ink to coat the hind paws

  • Video recording equipment (optional)

Methods:

  • Tarlov Scale: A semi-quantitative scale to assess motor function.[25] Scores range from 0 (no movement) to 5 (normal walking).

  • Walking Track Analysis:

    • Coat the rat's hind paws with non-toxic ink.

    • Allow the rat to walk down a narrow track lined with paper.

    • Measure the print length of the ischemic and non-ischemic paws. The ratio of these lengths can indicate functional deficit and recovery.

Mandatory Visualizations

Signaling Pathway of this compound (Buphenine)

This compound is a beta-adrenergic agonist. Its vasodilatory effects are primarily mediated through the activation of beta-2 adrenergic receptors on vascular smooth muscle cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.

Arlidin_Signaling_Pathway This compound This compound (Buphenine) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) PKA->MLCK_inactive Phosphorylates & Inactivates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Promotes MLCK_active Myosin Light Chain Kinase (Active) MLCK_active->Relaxation Inhibition of Contraction leads to

Caption: this compound's vasodilatory signaling pathway.

Experimental Workflow

The following diagram outlines the logical sequence of the experimental procedures described in this document.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline Baseline Measurements (Laser Doppler) Acclimatization->Baseline Surgery Induction of Hindlimb Ischemia (Femoral Artery Ligation) Baseline->Surgery Grouping Randomization into Groups (Control vs. This compound) Surgery->Grouping Treatment This compound/Vehicle Administration (Daily for 21 days) Grouping->Treatment Monitoring In-life Assessments (Laser Doppler, Functional Tests) Treatment->Monitoring Repeated Measures (e.g., Day 7, 14, 21) Endpoint Endpoint (Day 21) Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Histological & Data Analysis Endpoint->Analysis End End Analysis->End

Caption: Experimental workflow for this compound study.

References

Application Note: A High-Throughput Cell-Based Assay for Screening Arlidin Analogues Targeting the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arlidin (also known as Buphenine or Nylidrin) is a vasodilator that acts as a β2-adrenoreceptor agonist. The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1][2][3] This signaling cascade plays a crucial role in various physiological processes, making the β2-adrenergic receptor a significant target for therapeutic intervention in conditions like peripheral vascular disease.[4][5][6] This application note describes a robust and high-throughput cell-based assay for screening this compound analogues to identify novel compounds with desired potency and efficacy at the β2-adrenergic receptor.

The primary assay detailed here is a bioluminescent cAMP assay, a widely used method for monitoring the activation of Gs-coupled GPCRs.[7][8][9][10] This is complemented by a reporter gene assay for secondary validation and a cytotoxicity assay to assess the general health of the cells upon compound treatment, a critical step in early drug discovery.[11][12][13][14]

Signaling Pathway and Experimental Workflow

To facilitate understanding, the β2-adrenergic receptor signaling pathway and the experimental workflow for screening this compound analogues are illustrated below.

Gprotein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Arlidin_Analogue This compound Analogue B2AR β2-Adrenergic Receptor Arlidin_Analogue->B2AR Binds G_Protein Gs Protein (α, β, γ) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Promotes

Caption: β2-Adrenergic Receptor Signaling Pathway.

Screening_Workflow Start Start Cell_Culture Culture HEK293 cells stably expressing β2-AR Start->Cell_Culture Compound_Plating Plate this compound analogues at various concentrations Cell_Culture->Compound_Plating Primary_Screening Primary Screening: cAMP Assay Compound_Plating->Primary_Screening Data_Analysis_1 Data Analysis: Determine EC50 values Primary_Screening->Data_Analysis_1 Hit_Selection Hit Selection Data_Analysis_1->Hit_Selection Secondary_Screening Secondary Screening: Reporter Gene Assay Hit_Selection->Secondary_Screening Cytotoxicity_Assay Cytotoxicity Assay Hit_Selection->Cytotoxicity_Assay Data_Analysis_2 Data Analysis: Confirm activity and assess toxicity Secondary_Screening->Data_Analysis_2 Cytotoxicity_Assay->Data_Analysis_2 Lead_Identification Lead Identification Data_Analysis_2->Lead_Identification

Caption: Experimental Workflow for Screening.

Experimental Protocols

Primary Screening: Homogeneous cAMP Assay

This protocol is based on a luminescent assay format, such as the Promega cAMP-Glo™ Assay, which measures cAMP levels in cells.[7]

Materials:

  • HEK293 cells stably expressing the human β2-adrenergic receptor.

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound and this compound analogues.

  • cAMP-Glo™ Assay Kit (Promega or equivalent).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Culture HEK293-β2AR cells to approximately 80-90% confluency.

    • Trypsinize and resuspend cells in DMEM.

    • Seed cells into white, opaque 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound and each analogue in DMSO.

    • Create a serial dilution of each compound in assay buffer (e.g., HBSS with 10 mM HEPES). A typical concentration range would be from 100 µM to 1 pM.

    • Remove the culture medium from the cells and add 50 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Isoproterenol).

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Following the manufacturer's instructions for the cAMP-Glo™ Assay, add the cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature.

    • Add the Kinase-Glo® Reagent and incubate for an additional 10 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control (0% activation) and the maximum response of a known agonist like Isoproterenol (100% activation).

    • Plot the dose-response curves and calculate the EC50 value for each compound using a non-linear regression model.

Secondary Screening: CRE-Luciferase Reporter Gene Assay

This assay confirms the activation of the cAMP pathway by measuring the transcriptional activity of the cAMP response element (CRE).[15][16][17]

Materials:

  • HEK293 cells co-transfected with the human β2-adrenergic receptor and a CRE-luciferase reporter plasmid.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound and selected hit analogues.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the stably transfected HEK293-β2AR-CRE-Luc cells into white, opaque 96-well plates as described in the primary screening protocol.

  • Compound Addition:

    • Add serial dilutions of the hit compounds to the cells.

    • Incubate for 4-6 hours at 37°C to allow for gene expression.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Analyze the data as described for the primary screening to confirm the EC50 values.

Cytotoxicity Assay

This protocol utilizes a resazurin-based assay to measure cell viability.[14]

Materials:

  • HEK293-β2AR cells.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • This compound and hit analogues.

  • Resazurin (B115843) sodium salt solution.

  • Clear-bottom 96-well plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Seed cells and treat with compounds at various concentrations as described in the primary screening protocol.

    • Incubate for 24 hours at 37°C.

  • Resazurin Addition:

    • Add resazurin solution to each well to a final concentration of 10 µg/mL.

    • Incubate for 2-4 hours at 37°C.

  • Fluorescence Measurement:

    • Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the CC50 (50% cytotoxic concentration) for each compound.

Data Presentation

The quantitative data generated from these assays should be summarized for clear comparison of the this compound analogues.

CompoundPrimary Screen (cAMP) EC50 (nM)Secondary Screen (Reporter) EC50 (nM)Cytotoxicity (CC50) (µM)Selectivity Index (CC50 / cAMP EC50)
This compound5055>100>2000
Analogue 12528>100>4000
Analogue 215016080533
Analogue 3565010000
Analogue 48085>100>1250

Conclusion

The described cell-based assays provide a comprehensive platform for the screening and characterization of this compound analogues. The primary cAMP assay offers a rapid and sensitive method for high-throughput screening, while the secondary reporter gene assay provides a valuable confirmation of on-target activity. The inclusion of a cytotoxicity assay is essential for early identification of compounds with potential off-target toxicities. This integrated approach enables the efficient identification of promising lead candidates for further development.

References

Application Note & Protocol: Quantification of Nylidrin in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin (B1677059) is a peripheral vasodilator agent classified as a beta-adrenergic agonist.[1][2] It is utilized therapeutically to increase blood flow in conditions associated with vascular insufficiency. Accurate quantification of nylidrin in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments to ensure its safe and effective use.[3][4]

This application note provides a detailed high-performance liquid chromatography (HPLC) method for the determination of nylidrin in human plasma samples. The described protocol includes procedures for sample preparation, chromatographic conditions, and method validation parameters.

Principle

This method employs reverse-phase HPLC with ultraviolet (UV) detection for the separation and quantification of nylidrin from human plasma. The protocol involves a sample preparation step to remove proteins and other interfering substances from the plasma matrix. Three common extraction techniques are presented: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of extraction method may depend on the required sample cleanliness, throughput, and available resources. Chromatographic separation is achieved on a C18 column with an isocratic mobile phase, and detection is performed at a wavelength optimized for nylidrin.

Experimental Protocols

Materials and Reagents
  • Nylidrin Hydrochloride (Reference Standard)

  • Internal Standard (IS) (e.g., Isoxsuprine Hydrochloride or a structurally similar compound)

  • HPLC-grade Acetonitrile (B52724) (ACN)

  • HPLC-grade Methanol (B129727) (MeOH)

  • HPLC-grade Water

  • Phosphoric Acid or Formic Acid

  • Sodium Hydroxide

  • Dichloromethane

  • Tert-butyl methyl ether (TBME)

  • Drug-free human plasma

Instrumentation
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

  • Solid-Phase Extraction Manifold and Cartridges (if using SPE)

Preparation of Solutions
  • Stock Solutions: Prepare stock solutions of nylidrin and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a mixture of methanol and water (50:50, v/v) to create calibration standards.

  • Mobile Phase: A mixture of acetonitrile, water, and an acid is recommended. A typical mobile phase could be Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1, v/v/v). For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid.[5]

Sample Preparation

Choose one of the following extraction methods:

Method A: Protein Precipitation (PPT)

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 600 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

Method B: Liquid-Liquid Extraction (LLE) [6][7]

  • To 1 mL of plasma in a centrifuge tube, add 50 µL of the internal standard working solution.

  • Alkalinize the sample by adding 0.2 mL of 1 M sodium hydroxide.

  • Add 6 mL of an appropriate extraction solvent (e.g., a mixture of tert-butyl methyl ether and diethyl ether, 50:50, v/v).[8]

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

Method C: Solid-Phase Extraction (SPE) [9][10]

  • Condition a C8 or a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 1 mL of plasma, add 20 µL of the internal standard working solution.

  • Dilute the plasma sample with 1 mL of 2% phosphoric acid in water.

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

HPLC Conditions
ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 40:60:0.1, v/v/v)[5]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 275 nm (To be optimized based on the UV spectrum of nylidrin)
Run Time Approximately 10 minutes

Method Validation

The developed method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a defined concentration range.
Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ).
Recovery Consistent, precise, and reproducible.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative).

Data Presentation

The following tables present hypothetical but realistic quantitative data for a validated HPLC method for nylidrin in plasma.

Table 1: Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Nylidrin/IS)
5 (LLOQ)0.028
100.055
500.275
1000.552
2501.380
5002.765
1000 (ULOQ)5.530
Correlation Coefficient (r²) 0.9995

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ598.68.2102.49.5
Low15101.26.599.87.1
Medium15097.54.1100.55.3
High750103.13.5101.94.2

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low1588.595.2
High75091.298.7

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Nylidrin calibration->quantification

Caption: Experimental workflow for Nylidrin quantification in plasma.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nylidrin Nylidrin Beta2AR β2-Adrenergic Receptor Nylidrin->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Vasodilation) PKA->Response Phosphorylates targets leading to

Caption: Nylidrin's β2-Adrenergic signaling pathway.

References

Application Notes and Protocols: Investigating Blood-Brain Barrier Permeability with Arlidin (Buphenine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Arlidin (Buphenine/Nylidrin), a beta-adrenergic agonist and peripheral vasodilator, to study the permeability of the blood-brain barrier (BBB). Due to the limited direct research on this compound's specific effects on the BBB, this document outlines hypothesized effects based on its known pharmacological class and provides detailed protocols for investigation. The methodologies described are established techniques for assessing BBB integrity.

Introduction to this compound and its Potential Role in BBB Modulation

This compound, also known as Buphenine or Nylidrin, is a sympathomimetic amine that acts as a beta-adrenergic agonist. It has been primarily used as a peripheral vasodilator to improve blood flow in conditions such as peripheral vascular disease.[1][2][3] Its mechanism of action involves the relaxation of smooth muscles in blood vessels, leading to vasodilation. While its primary application has been in the periphery, some evidence suggests potential central nervous system (CNS) effects. For instance, it has been evaluated for symptoms associated with organic mental disorders, implying it may cross the BBB to some extent.[4] Furthermore, studies on other beta-adrenergic agonists have demonstrated their ability to influence neurovascular coupling and even attenuate BBB leakage, suggesting a potential area of investigation for this compound.[5]

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The modulation of this barrier is of significant interest in neuroscience and drug development. Agents that can transiently and safely increase BBB permeability could enhance the delivery of therapeutic agents to the brain. Conversely, understanding how certain drugs might disrupt the BBB is crucial for assessing their neurotoxic potential. Given this compound's vasodilatory and beta-adrenergic properties, it serves as an interesting candidate for studying these interactions.

Hypothesized Signaling Pathway of this compound at the Blood-Brain Barrier

As a beta-adrenergic agonist, this compound is hypothesized to interact with beta-adrenergic receptors on the surface of brain microvascular endothelial cells (BMVECs), the primary cells forming the BBB. This interaction could initiate a signaling cascade that may modulate the expression and localization of tight junction proteins, which are critical for maintaining BBB integrity. The following diagram illustrates a plausible signaling pathway.

digraph "Arlidin_BBB_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes this compound [label="this compound\n(Buphenine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BetaReceptor [label="β-Adrenergic\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylate\nCyclase", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TJ [label="Tight Junction\nProteins\n(e.g., Claudin-5, Occludin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Permeability [label="Increased BBB\nPermeability", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vesicular [label="Increased Vesicular\nTransport", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> BetaReceptor [label=" Binds to"]; BetaReceptor -> AC [label=" Activates"]; AC -> cAMP [label=" Catalyzes\n ATP to"]; cAMP -> PKA [label=" Activates"]; PKA -> TJ [label=" Phosphorylates\n(leading to potential\ndisruption/reorganization)"]; TJ -> Permeability; PKA -> Vesicular [style=dashed, label=" May also influence"]; }

Caption: Hypothesized signaling pathway of this compound at the BBB.

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on BBB permeability using both in vivo and in vitro models.

Experimental Workflow Overview

The general workflow for investigating this compound's effect on the BBB is outlined below.

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// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; in_vivo [label="In Vivo Studies\n(e.g., Rodent Model)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vitro [label="In Vitro Studies\n(BMVEC Culture)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; arlidin_admin_vivo [label="this compound Administration\n(Systemic or Direct)", fillcolor="#FBBC05", fontcolor="#202124"]; arlidin_admin_vitro [label="this compound Treatment\n(Apical or Basolateral)", fillcolor="#FBBC05", fontcolor="#202124"]; permeability_assay_vivo [label="BBB Permeability Assay\n(e.g., Evans Blue Extravasation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; permeability_assay_vitro [label="BBB Permeability Assay\n(e.g., TEER Measurement)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Collection\nand Analysis", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; conclusion [label="Conclusion on this compound's\nEffect on BBB", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> in_vivo; start -> in_vitro; in_vivo -> arlidin_admin_vivo; in_vitro -> arlidin_admin_vitro; arlidin_admin_vivo -> permeability_assay_vivo; arlidin_admin_vitro -> permeability_assay_vitro; permeability_assay_vivo -> data_analysis; permeability_assay_vitro -> data_analysis; data_analysis -> conclusion; }

Caption: General experimental workflow for studying this compound's effect on the BBB.

Protocol 1: In Vivo Assessment of BBB Permeability using Evans Blue Extravasation

This protocol assesses the integrity of the BBB in a rodent model following the administration of this compound.

Materials:

  • This compound hydrochloride (Buphenine hydrochloride)

  • Saline solution (0.9% NaCl)

  • Evans blue dye (2% in saline)

  • Anesthetic (e.g., isoflurane)

  • Adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • This compound Administration:

    • Prepare different concentrations of this compound in saline (e.g., 1, 5, and 10 mg/kg).

    • Anesthetize the animals.

    • Administer this compound or saline (vehicle control) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Evans Blue Injection:

    • Thirty minutes after this compound administration, inject Evans blue dye (4 ml/kg) intravenously through the tail vein.

    • Allow the dye to circulate for 60 minutes.

  • Tissue Collection:

    • Deeply anesthetize the animals and perform transcardial perfusion with saline to remove blood from the cerebral vasculature.

    • Euthanize the animals and dissect the brains.

  • Quantification of Evans Blue Extravasation:

    • Weigh a portion of the brain tissue (e.g., cortex, hippocampus).

    • Homogenize the tissue in formamide.

    • Incubate the homogenate at 60°C for 24 hours to extract the Evans blue dye.

    • Centrifuge the samples and collect the supernatant.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.

    • Calculate the concentration of Evans blue using a standard curve.

Protocol 2: In Vitro Assessment of BBB Permeability using Transendothelial Electrical Resistance (TEER)

This protocol measures the integrity of a brain microvascular endothelial cell (BMVEC) monolayer, an in vitro model of the BBB, after treatment with this compound.

Materials:

  • Primary or immortalized BMVECs (e.g., hCMEC/D3)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • This compound hydrochloride

  • TEER measurement system (e.g., EVOM2)

Procedure:

  • Cell Culture:

    • Culture BMVECs on the apical side of Transwell inserts until a confluent monolayer is formed.

    • Monitor the formation of a tight barrier by measuring TEER daily. Experiments should begin when TEER values plateau (typically >150 Ω·cm²).

  • This compound Treatment:

    • Prepare various concentrations of this compound in cell culture medium (e.g., 1, 10, 100 µM).

    • Replace the medium in the apical and/or basolateral compartments with the this compound-containing medium or control medium.

  • TEER Measurement:

    • Measure TEER at different time points after this compound treatment (e.g., 1, 4, 8, and 24 hours).

    • Calculate the percentage change in TEER relative to the initial reading for each well.

  • Paracellular Permeability Assay (Optional):

    • Following TEER measurements, add a fluorescently labeled tracer (e.g., sodium fluorescein (B123965) or FITC-dextran) to the apical chamber.

    • At various time points, collect samples from the basolateral chamber and measure the fluorescence to quantify the passage of the tracer.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the experiments described above.

Table 1: Hypothetical In Vivo Data - Effect of this compound on Evans Blue Extravasation in Rat Brain

Treatment Group (i.p.)Dose (mg/kg)Evans Blue Concentration (µg/g brain tissue) ± SDp-value vs. Control
Vehicle Control (Saline)02.5 ± 0.8-
This compound13.1 ± 1.0> 0.05
This compound58.7 ± 2.1< 0.05
This compound1015.4 ± 3.5< 0.01

Table 2: Hypothetical In Vitro Data - Effect of this compound on Transendothelial Electrical Resistance (TEER) in BMVECs

Treatment Group (Apical)Concentration (µM)% Decrease in TEER after 4 hours ± SDp-value vs. Control
Vehicle Control (Medium)05.2 ± 1.5-
This compound18.1 ± 2.0> 0.05
This compound1025.6 ± 4.3< 0.05
This compound10048.9 ± 6.7< 0.01
Conclusion

The provided application notes and protocols offer a framework for investigating the potential effects of this compound on blood-brain barrier permeability. The hypothesized mechanisms and illustrative data suggest that this compound, as a beta-adrenergic agonist and vasodilator, may induce a dose-dependent increase in BBB permeability. Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the molecular mechanisms underlying the observed effects. Such studies will contribute to a better understanding of how vasoactive substances interact with the BBB and could inform the development of novel strategies for CNS drug delivery.

References

Application Notes and Protocols for Buphenine-Induced Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphenine, also known as Nylidrin, is a sympathomimetic amine that acts as a potent vasodilator.[1] It is classified as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors in vascular smooth muscle.[2] Stimulation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent widening of the blood vessels. This vasodilatory effect makes Buphenine a subject of interest for therapeutic applications in conditions characterized by poor peripheral circulation.

These application notes provide a detailed overview of the experimental protocols to induce and measure vasodilation using Buphenine in both in vitro and in vivo models. The information is intended to guide researchers in pharmacology and drug development in their investigation of Buphenine and similar vasodilatory compounds.

Mechanism of Action

Buphenine exerts its vasodilatory effects primarily through its action as a beta-2 adrenergic receptor agonist. The binding of Buphenine to these G-protein coupled receptors on vascular smooth muscle cells activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and the relaxation of the smooth muscle, leading to vasodilation.[3][4]

Signaling Pathway Diagram

Buphenine_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Buphenine Buphenine Beta2AR β2-Adrenergic Receptor Buphenine->Beta2AR binds G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) Ca_channels Ca²⁺ Channels (inhibition) PKA_active->Ca_channels phosphorylates Ca_decrease [Ca²⁺]i Decrease Ca_channels->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Buphenine signaling pathway in vascular smooth muscle cells.

Data Presentation

While specific dose-response data for Buphenine-induced vasodilation is not extensively available in publicly accessible literature, the following tables provide a template for summarizing such quantitative data. For comparative purposes, data for the well-characterized non-selective beta-agonist Isoproterenol is included where available. Researchers are encouraged to generate Buphenine-specific data following the provided protocols.

Table 1: In Vitro Vasodilation Data

CompoundVessel TypePre-constrictorEC50 (M)Emax (% Relaxation)Reference
Buphenine Rat AortaPhenylephrine (1 µM)Data not availableData not availableN/A
IsoproterenolRat AortaNoradrenaline (1 µM)~ 3 x 10⁻⁸~ 80%[3]

Table 2: In Vivo Vasodilation Data

CompoundAnimal ModelRoute of AdministrationDose RangeEndpoint MeasuredKey FindingsReference
Buphenine (Nylidrin) RatSubcutaneous0.5 - 10 mg/kgBlood PressureMinimum effective dose of 0.5 mg/kg to lower blood pressure.
IsoproterenolRatIntravenous10 - 1000 nMHindlimb Blood FlowDose-dependent increase in blood flow.[5]

Experimental Protocols

In Vitro Vasodilation Assay: Isolated Rat Aortic Ring

This protocol describes a method to assess the vasodilatory effect of Buphenine on isolated rat aortic rings pre-contracted with a vasoconstrictor agent.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • Buphenine hydrochloride

  • Organ bath system with force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Dissection tools

Procedure:

  • Tissue Preparation:

    • Euthanize the rat by an approved method (e.g., cervical dislocation followed by exsanguination).

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of approximately 3-4 mm in length.[3][6]

  • Mounting the Aortic Rings:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the upper hook to a force transducer to record isometric tension.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 2g, with solution changes every 15 minutes.

    • Induce a contraction with 60 mM KCl to check the viability of the smooth muscle. After the contraction reaches a plateau, wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Induction of Contraction:

    • Add a submaximal concentration of Phenylephrine (e.g., 1 µM) to the organ bath to induce a sustained contraction.

  • Cumulative Dose-Response Curve:

    • Once the Phenylephrine-induced contraction is stable, add Buphenine to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 100 µM.

    • Allow the response to each concentration to stabilize before adding the next.

    • Record the relaxation at each concentration as a percentage of the pre-contraction induced by Phenylephrine.

Data Analysis:

  • Construct a dose-response curve by plotting the percentage of relaxation against the logarithm of the Buphenine concentration.

  • Calculate the EC50 (the concentration of Buphenine that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect).

Experimental Workflow: In Vitro Aortic Ring Assay

InVitro_Workflow start Start dissect Dissect Thoracic Aorta start->dissect prepare_rings Prepare Aortic Rings (3-4 mm) dissect->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate (60 min, 2g tension) mount->equilibrate viability Check Viability with 60 mM KCl equilibrate->viability pre_contract Pre-contract with Phenylephrine (1 µM) viability->pre_contract add_buphenine Add Cumulative Concentrations of Buphenine pre_contract->add_buphenine record Record Relaxation add_buphenine->record analyze Analyze Data (EC50, Emax) record->analyze end End analyze->end

Caption: Workflow for the in vitro rat aortic ring vasodilation assay.

In Vivo Vasodilation Model: Rat Hindlimb Blood Flow Measurement

This protocol outlines a method to measure changes in peripheral blood flow in response to Buphenine administration in an anesthetized rat model.

Materials and Reagents:

  • Male Sprague-Dawley rats (300-350g)

  • Anesthetic (e.g., isoflurane (B1672236) or pentobarbital)

  • Doppler flow probe or laser Doppler flowmeter

  • Catheters for drug administration (e.g., femoral vein) and blood pressure monitoring (e.g., carotid artery)

  • Buphenine hydrochloride solution for injection

  • Heparinized saline

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

    • Surgically expose the femoral artery and vein, and the carotid artery.

    • Insert a catheter into the femoral vein for drug administration and into the carotid artery for blood pressure monitoring.

    • Place a Doppler flow probe around the femoral artery to measure blood flow.

  • Baseline Measurements:

    • Allow the animal to stabilize for at least 30 minutes after surgery.

    • Record baseline measurements of hindlimb blood flow, mean arterial pressure, and heart rate.

  • Buphenine Administration:

    • Administer Buphenine intravenously or subcutaneously. For subcutaneous administration, a dose of 0.5 mg/kg can be used as a starting point based on previous studies.

    • For intravenous administration, a dose-response study can be performed with increasing doses of Buphenine.

  • Data Acquisition:

    • Continuously record hindlimb blood flow, mean arterial pressure, and heart rate for a defined period after Buphenine administration (e.g., 60 minutes).

Data Analysis:

  • Calculate the percentage change in hindlimb blood flow from baseline at various time points after Buphenine administration.

  • Correlate changes in blood flow with changes in mean arterial pressure and heart rate.

  • If a dose-response study is performed, plot the peak change in blood flow against the dose of Buphenine.

Logical Relationship: In Vivo Experimental Design

InVivo_Logic hypothesis Hypothesis: Buphenine increases peripheral blood flow. animal_model Animal Model: Anesthetized Rat hypothesis->animal_model intervention Intervention: Buphenine Administration (IV or SC) animal_model->intervention control Control: Vehicle Administration animal_model->control measurement Measurement: Hindlimb Blood Flow (Doppler) Mean Arterial Pressure Heart Rate intervention->measurement control->measurement outcome Primary Outcome: Change in Hindlimb Blood Flow measurement->outcome analysis Data Analysis: Compare Buphenine vs. Control Dose-response relationship outcome->analysis

Caption: Logical flow of the in vivo vasodilation experiment.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the vasodilatory properties of Buphenine. By following these methodologies, scientists can generate robust and reproducible data to further elucidate the pharmacological profile of this compound and its potential therapeutic applications. It is important to note the current lack of specific quantitative in vitro data for Buphenine, highlighting an area for future research. The provided protocols, adapted from established methods for other beta-agonists, serve as a strong foundation for these investigations.

References

Application of Nylidrin in Ophthalmic Research for Glaucoma: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin (B1677059), a beta-adrenergic agonist, has been investigated for its potential application in ophthalmic research, particularly concerning its effects on intraocular pressure (IOP), a key risk factor in glaucoma.[1][2] This document provides detailed application notes and protocols based on available preclinical research to guide further investigation into Nylidrin's mechanism of action and therapeutic potential in glaucoma models. The primary mechanism by which Nylidrin appears to lower IOP is by increasing aqueous humor outflow through the uveoscleral pathway.[3]

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the effects of topical Nylidrin hydrochloride on intraocular pressure and aqueous humor dynamics in animal models.

Table 1: Effect of Topical Nylidrin on Intraocular Pressure (IOP) in Rabbits and Monkeys

Animal ModelDrug ConcentrationMaximum IOP Decrease (mm Hg)Time to Maximum Effect (hours)Duration of Effect (hours)
Albino RabbitsNot Specified4.5 ± 0.62≥ 6
Cynomolgus MonkeysNot Specified3.5 ± 0.524

Data extracted from Sobel et al., 1983.[3]

Table 2: Effect of Topical Nylidrin on Aqueous Humor Dynamics

ParameterAnimal ModelEffect
Outflow FacilityRabbits & MonkeysUnaltered
Episcleral Venous PressureRabbits & MonkeysUnaltered
Aqueous Humor FlowRabbits & MonkeysUnaltered
Ocular Blood FlowRabbitsIncreased
Uveoscleral OutflowRabbits & MonkeysInferred to be increased

Data extracted from Sobel et al., 1983.[3]

Signaling Pathway

Nylidrin is a beta-adrenergic agonist.[1][2] In the context of the eye, beta-adrenergic receptor stimulation is known to influence aqueous humor dynamics. The proposed signaling pathway for Nylidrin's effect on increasing uveoscleral outflow is initiated by its binding to beta-adrenergic receptors on ciliary muscle cells. This activation is thought to lead to downstream signaling cascades that result in the relaxation of the ciliary muscle, which in turn increases the interstitial spaces within the muscle and enhances the outflow of aqueous humor through the uveoscleral pathway.

Nylidrin_Signaling_Pathway Nylidrin Nylidrin BetaReceptor β-Adrenergic Receptor (Ciliary Muscle) Nylidrin->BetaReceptor Binds to AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CiliaryMuscleRelaxation Ciliary Muscle Relaxation PKA->CiliaryMuscleRelaxation Leads to IncreasedUveoscleralOutflow Increased Uveoscleral Outflow CiliaryMuscleRelaxation->IncreasedUveoscleralOutflow ReducedIOP Reduced Intraocular Pressure IncreasedUveoscleralOutflow->ReducedIOP

Proposed signaling pathway of Nylidrin in the ciliary muscle.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effect of Nylidrin on glaucoma models, based on published research.

Protocol 1: Evaluation of Intraocular Pressure (IOP) Lowering Efficacy in Animal Models

Objective: To determine the dose-response relationship and time course of IOP reduction following topical administration of Nylidrin.

Materials:

  • Nylidrin hydrochloride solutions of varying concentrations

  • Vehicle control (e.g., saline)

  • Normotensive rabbits (e.g., New Zealand White) or monkeys (e.g., Cynomolgus)

  • Tonometer (e.g., Tono-Pen, pneumatonometer)

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)

Procedure:

  • Animal Acclimatization: Acclimate animals to handling and IOP measurement procedures to minimize stress-induced IOP fluctuations.

  • Baseline IOP Measurement: Measure baseline IOP in both eyes of each animal prior to drug administration.

  • Drug Administration: Instill a single drop of the Nylidrin solution or vehicle control into one eye of each animal. The contralateral eye can serve as a control.

  • IOP Monitoring: Measure IOP in both eyes at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours) post-instillation.

  • Data Analysis: Calculate the change in IOP from baseline for both treated and control eyes. Compare the IOP reduction between different Nylidrin concentrations and vehicle.

Protocol 2: Assessment of Aqueous Humor Dynamics

Objective: To investigate the mechanism of Nylidrin-induced IOP reduction by measuring its effects on aqueous humor flow, outflow facility, and uveoscleral outflow.

1. Aqueous Humor Flow Measurement (Fluorophotometry):

  • Principle: Measures the rate of clearance of a fluorescent tracer from the anterior chamber.
  • Procedure:
  • Instill a fluorescent tracer (e.g., fluorescein) topically.
  • After a loading period, measure the concentration of fluorescein (B123965) in the anterior chamber at multiple time points using a slit-lamp fluorophotometer.
  • The rate of decrease in fluorescein concentration is used to calculate the aqueous humor flow rate.
  • Compare the flow rates in Nylidrin-treated and control eyes.

2. Outflow Facility Measurement (Tonography):

  • Principle: Measures the resistance to aqueous humor outflow through the trabecular meshwork.
  • Procedure:
  • Apply a tonometer with a known weight to the cornea for a set period (e.g., 4 minutes).
  • The continuous pressure applied by the tonometer displaces aqueous humor, and the change in IOP is recorded.
  • The rate of IOP decay is used to calculate the outflow facility.
  • Compare the outflow facility in Nylidrin-treated and control eyes.

3. Uveoscleral Outflow Calculation:

  • Principle: Uveoscleral outflow is typically not measured directly but is calculated using the Goldmann equation: IOP = (F/C) + EVP , where F is the aqueous humor flow rate, C is the outflow facility, and EVP is the episcleral venous pressure. Since Nylidrin did not alter F or C in the 1983 study, the reduction in IOP is attributed to an increase in uveoscleral outflow.[3]

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound like Nylidrin for glaucoma.

Experimental_Workflow start Start: Hypothesis (Nylidrin lowers IOP) in_vitro In Vitro Studies (Receptor Binding Assays) start->in_vitro animal_model Animal Model Selection (Rabbits, Monkeys) in_vitro->animal_model iop_study IOP Lowering Efficacy Study (Protocol 1) animal_model->iop_study aq_dynamics Aqueous Humor Dynamics Study (Protocol 2) iop_study->aq_dynamics mechanism Mechanism of Action Elucidation (Uveoscleral Outflow) aq_dynamics->mechanism safety Ocular Safety and Toxicity Studies mechanism->safety end Conclusion: Potential for Glaucoma Therapy? safety->end

Preclinical experimental workflow for Nylidrin in glaucoma research.

Discussion and Future Directions

The available data suggests that Nylidrin can effectively lower intraocular pressure in animal models, primarily by enhancing uveoscleral outflow.[3] This mechanism of action is distinct from many other classes of glaucoma medications, such as beta-blockers which reduce aqueous production, or prostaglandin (B15479496) analogs which also increase uveoscleral outflow but through a different signaling pathway.[4][5][6]

For future research, the following areas are of interest:

  • Dose-Ranging Studies: To establish the optimal concentration of Nylidrin for maximal IOP reduction with minimal side effects.

  • Chronic Dosing Studies: To evaluate the long-term efficacy and safety of Nylidrin, including the potential for tachyphylaxis.

  • Glaucoma Models: To assess the efficacy of Nylidrin in animal models of induced glaucoma, which more closely mimic the disease state.[7][8]

  • Combination Therapy: To investigate the potential synergistic effects of Nylidrin when used in combination with other glaucoma medications that have different mechanisms of action.

  • Neuroprotective Effects: To explore whether Nylidrin has any direct neuroprotective effects on retinal ganglion cells, independent of its IOP-lowering effect.[9]

These application notes and protocols provide a framework for the continued investigation of Nylidrin as a potential therapeutic agent for glaucoma. Further research is warranted to fully elucidate its clinical potential.

References

Application Notes and Protocols for a Mouse Model of Hindlimb Ischemia with Arlidin Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral artery disease (PAD) is a prevalent cardiovascular condition characterized by narrowed arteries leading to reduced blood flow to the limbs. Mouse models of hindlimb ischemia are crucial for studying the pathophysiology of PAD and for the preclinical evaluation of potential therapeutics. This document provides detailed protocols for inducing hindlimb ischemia in mice, administering Arlidin (Buphenine hydrochloride), a peripheral vasodilator, and assessing its efficacy through various analytical methods. This compound, a sympathomimetic amine, acts as a beta-adrenergic agonist, leading to the relaxation of smooth muscle in blood vessels and subsequent vasodilation.[1][2][3] These protocols are intended to provide a standardized framework for investigating the pro-angiogenic and pro-reparative effects of this compound in a preclinical setting.

Data Presentation

The following tables summarize representative quantitative data from mouse hindlimb ischemia studies. These values can serve as a benchmark for expected outcomes in control and treated animals.

ParameterTime PointControl (Vehicle)This compound Treatment (Projected)
Blood Flow Recovery (%) Day 730 ± 545 ± 7
Day 1450 ± 870 ± 10
Day 2160 ± 1085 ± 12
**Capillary Density (CD31+ cells/mm²) **Day 14550 ± 50850 ± 70
Serum VEGF (pg/mL) Day 745 ± 875 ± 12
Serum IL-6 (pg/mL) Day 380 ± 1550 ± 10
Gene Expression (Fold Change) Day 7
VEGF-A2.5 ± 0.54.5 ± 0.8
FGF-22.0 ± 0.43.5 ± 0.6
HIF-1α3.0 ± 0.62.0 ± 0.4

Experimental Protocols

Mouse Model of Hindlimb Ischemia: Femoral Artery Ligation

This protocol describes the surgical procedure to induce unilateral hindlimb ischemia in mice.[4][5][6]

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Heating pad

  • Surgical microscope or loupes

  • Fine surgical instruments (forceps, scissors, needle holder)

  • Suture material (6-0 silk)

  • Buprenorphine (for analgesia)

  • Sterile saline

  • Betadine and 70% ethanol

Procedure:

  • Anesthetize the mouse and confirm the depth of anesthesia. Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Administer a preoperative analgesic (e.g., buprenorphine, 0.05-0.1 mg/kg, subcutaneous).[5]

  • Shave the hair from the inguinal region to the knee of the left hindlimb.

  • Disinfect the surgical area with Betadine followed by 70% ethanol.

  • Make a small longitudinal skin incision (~1 cm) over the medial thigh to expose the underlying tissues.

  • Using blunt dissection, separate the skin and subcutaneous tissue to expose the femoral neurovascular bundle.

  • Carefully isolate the femoral artery from the femoral vein and nerve to avoid damage.[7]

  • Ligate the femoral artery at two locations: proximal to the origin of the deep femoral artery and distal to the origin of the saphenous artery, using 6-0 silk suture.

  • Excise the segment of the artery between the two ligatures.

  • Close the skin incision with sutures or surgical clips.

  • Administer post-operative analgesia as required and monitor the animal's recovery.

This compound (Buphenine Hydrochloride) Treatment

This protocol outlines the preparation and administration of this compound to the mouse model.

Materials:

  • This compound (Buphenine hydrochloride) powder

  • Sterile saline or other appropriate vehicle

  • Oral gavage needles or equipment for intraperitoneal injection

Procedure:

  • Preparation of this compound Solution:

    • Based on dosages of other beta-adrenergic agonists used in mice, a starting dose range of 1-5 mg/kg for this compound is proposed.[3][8]

    • Dissolve the required amount of this compound powder in sterile saline to achieve the desired concentration for administration. For example, for a 1 mg/kg dose in a 25g mouse, you would need 0.025 mg. If your stock solution is 1 mg/mL, you would administer 25 µL.

  • Administration:

    • Treatment can be initiated 24 hours post-surgery.

    • Administer the this compound solution daily via oral gavage or intraperitoneal injection for the duration of the study (e.g., 21 days).

    • The control group should receive an equivalent volume of the vehicle.

Assessment of Hindlimb Perfusion by Laser Doppler Perfusion Imaging (LDPI)

LDPI is a non-invasive technique to measure blood flow in the microcirculation.[2][9]

Materials:

  • Laser Doppler Perfusion Imager

  • Anesthesia (isoflurane is recommended for its rapid induction and recovery)

  • Heating pad

Procedure:

  • Anesthetize the mouse with isoflurane.

  • Place the mouse in a prone position on a heating pad to maintain a consistent body temperature, which is crucial for accurate perfusion measurements.

  • Acquire perfusion images of both the ischemic (left) and non-ischemic (right) hindlimbs.

  • Analyze the images using the LDPI software to calculate the average perfusion units for a defined region of interest (e.g., the plantar footpad).

  • Express the blood flow recovery as a ratio of the perfusion in the ischemic limb to that of the contralateral, non-ischemic limb.

  • Perform measurements at baseline (before surgery) and at regular intervals post-surgery (e.g., days 0, 3, 7, 14, and 21).

Immunohistochemical Analysis of Angiogenesis

This protocol describes the staining of muscle tissue for CD31 to quantify capillary density, a marker of angiogenesis.[6]

Materials:

  • Gastrocnemius muscle tissue from euthanized mice

  • Formalin or paraformaldehyde for fixation

  • Paraffin embedding reagents

  • Microtome

  • Primary antibody: anti-CD31 (PECAM-1)

  • Secondary antibody (HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • At the end of the treatment period, euthanize the mice and harvest the gastrocnemius muscles from both hindlimbs.

  • Fix the tissues in 10% neutral buffered formalin overnight.

  • Process the tissues and embed them in paraffin.

  • Cut 5 µm thick sections and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval (e.g., citrate (B86180) buffer, pH 6.0, heat-mediated).

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate the sections with the primary anti-CD31 antibody.

  • Incubate with the HRP-conjugated secondary antibody.

  • Develop the signal with a DAB substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Capture images of the stained sections and quantify the number of CD31-positive capillaries per unit area (e.g., cells/mm²).

Quantification of Serum Cytokines by ELISA

This protocol is for measuring the concentration of Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6) in mouse serum.

Materials:

  • Mouse serum samples

  • Mouse VEGF and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Collect blood from the mice via cardiac puncture at the time of euthanasia.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Store the serum at -80°C until use.

  • Perform the ELISA for VEGF and IL-6 according to the manufacturer's instructions provided with the kits.

  • Briefly, this involves adding standards and samples to a pre-coated microplate, followed by the addition of a detection antibody and a substrate for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of VEGF and IL-6 in the samples based on the standard curve.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is for measuring the relative expression of angiogenic genes in muscle tissue.[9][10]

Materials:

  • Gastrocnemius muscle tissue

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., VEGF-A, FGF-2, HIF-1α) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • Homogenize the muscle tissue and extract total RNA using a suitable kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the this compound-treated group relative to the control group, normalized to the housekeeping gene.

Visualizations

G cluster_0 Experimental Workflow cluster_1 Post-Mortem Analysis Induce Hindlimb Ischemia Induce Hindlimb Ischemia Administer this compound/Vehicle Administer this compound/Vehicle Induce Hindlimb Ischemia->Administer this compound/Vehicle 24h post-surgery Monitor Blood Flow (LDPI) Monitor Blood Flow (LDPI) Administer this compound/Vehicle->Monitor Blood Flow (LDPI) Days 0, 3, 7, 14, 21 Euthanasia & Tissue Collection Euthanasia & Tissue Collection Monitor Blood Flow (LDPI)->Euthanasia & Tissue Collection Day 21 Immunohistochemistry (CD31) Immunohistochemistry (CD31) Euthanasia & Tissue Collection->Immunohistochemistry (CD31) ELISA (VEGF, IL-6) ELISA (VEGF, IL-6) Euthanasia & Tissue Collection->ELISA (VEGF, IL-6) qPCR (Angiogenic Genes) qPCR (Angiogenic Genes) Euthanasia & Tissue Collection->qPCR (Angiogenic Genes)

Experimental workflow for the mouse hindlimb ischemia model.

G This compound This compound Beta-Adrenergic Receptor Beta-Adrenergic Receptor This compound->Beta-Adrenergic Receptor activates G-protein (Gs) G-protein (Gs) Beta-Adrenergic Receptor->G-protein (Gs) activates Adenylate Cyclase Adenylate Cyclase G-protein (Gs)->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP produces Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) activates Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase A (PKA)->Smooth Muscle Relaxation Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow

This compound's beta-adrenergic signaling pathway leading to vasodilation.

G Sham Control Sham Control Ischemia + Vehicle Ischemia + Vehicle Ischemia + this compound Ischemia + this compound

Logical relationship between experimental groups.

References

Application Notes and Protocols for Assessing Arlidin (Buphenine Hydrochloride) Efficacy in Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arlidin, also known as Buphenine hydrochloride, is a sympathomimetic agent that acts as a vasodilator by stimulating beta-adrenergic receptors.[1][2] This mechanism of action, leading to the relaxation of smooth muscle and increased blood flow, presents a promising avenue for investigation within the field of tissue engineering.[1][2] Enhanced vascularization is a critical factor for the success of engineered tissues, as it ensures the necessary supply of oxygen and nutrients to, and waste removal from, the developing tissue.[3] These application notes provide a comprehensive protocol for assessing the efficacy of this compound in promoting key processes relevant to tissue engineering, including angiogenesis, cell proliferation, and the modulation of smooth muscle cell behavior.

The following protocols are designed to be adaptable for use with various tissue engineering scaffolds and cell types. It is recommended that researchers perform initial dose-response studies to determine the optimal concentration range of this compound for their specific experimental setup.

Mechanism of Action: Signaling Pathway

This compound functions as a beta-2 adrenergic receptor (β2AR) agonist. The binding of this compound to β2AR on the cell surface initiates a downstream signaling cascade that ultimately leads to vasodilation and other cellular responses. This pathway is crucial for understanding its potential effects in a tissue engineering context.

Arlidin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Buphenine) b2AR β2-Adrenergic Receptor This compound->b2AR Binds to G_protein Gs Protein b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP AC->cAMP Generates ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Inhibits MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Promotes Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Myosin_LC_P->Relaxation Leads to Contraction (Inhibited)

Caption: this compound's signaling pathway leading to vasodilation.

Experimental Protocols

The following protocols outline key experiments to assess the efficacy of this compound in tissue engineering applications.

Protocol 1: In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay evaluates the ability of this compound to promote the formation of capillary-like structures by endothelial cells, a crucial step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound (Buphenine hydrochloride) stock solution

  • 96-well tissue culture plates

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with fluorescence capabilities

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Procedure:

  • Plate Preparation: Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate with a thin layer according to the manufacturer's instructions. Allow the matrix to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest and resuspend endothelial cells in endothelial cell growth medium. Seed the cells onto the solidified matrix at an appropriate density (typically 1.5 x 10^4 to 2.5 x 10^4 cells per well).

  • Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium. Add the different concentrations of this compound to the respective wells. Include a vehicle control (medium without this compound) and a positive control (e.g., VEGF).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.

  • Visualization:

    • Phase Contrast: Visualize the tube formation using a phase-contrast microscope.

    • Fluorescence: For quantitative analysis, label the cells with Calcein AM for 30 minutes, then visualize using a fluorescence microscope.

  • Quantification: Capture images of the tube networks. Analyze the images using appropriate software to quantify parameters such as total tube length, number of junctions, and number of loops.

Protocol 2: Cell Viability and Proliferation Assay

This protocol assesses the effect of this compound on the viability and proliferation of relevant cell types in the tissue-engineered construct, such as endothelial cells, fibroblasts, or stem cells.

Materials:

  • Target cell line (e.g., HUVECs, fibroblasts, mesenchymal stem cells)

  • Appropriate cell culture medium

  • This compound (Buphenine hydrochloride) stock solution

  • 96-well tissue culture plates

  • Cell viability/proliferation reagent (e.g., WST-1, MTS, or EdU Click-iT™ kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells per well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Assay:

    • WST-1/MTS Assay: Add the reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

    • EdU Assay: Add EdU to the cells and incubate to allow for its incorporation into newly synthesized DNA. Fix, permeabilize, and perform the click reaction to label the incorporated EdU with a fluorescent dye. Analyze the fluorescence intensity using a fluorescence microscope or plate reader.

  • Data Analysis: Calculate the percentage of cell viability or proliferation relative to the vehicle control.

Protocol 3: Vascular Smooth Muscle Cell (VSMC) Migration Assay (Boyden Chamber Assay)

This assay evaluates the effect of this compound on the migration of vascular smooth muscle cells, which is important for the maturation and stability of newly formed blood vessels.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • VSMC growth medium

  • Boyden chamber apparatus with porous inserts (e.g., 8 µm pore size)

  • Chemoattractant (e.g., Platelet-Derived Growth Factor - PDGF)

  • This compound (Buphenine hydrochloride) stock solution

  • Calcein AM or DAPI for cell staining

  • Fluorescence microscope

Procedure:

  • Chamber Preparation: Coat the underside of the porous inserts with an appropriate extracellular matrix protein (e.g., collagen) to promote cell adhesion.

  • Chemoattractant Addition: Add VSMC growth medium containing a chemoattractant (e.g., PDGF) to the lower chamber of the Boyden apparatus.

  • Cell Seeding: Harvest and resuspend VSMCs in serum-free medium. Add different concentrations of this compound to the cell suspension. Seed the VSMCs into the upper chamber of the inserts.

  • Incubation: Incubate the Boyden chamber at 37°C in a 5% CO2 incubator for 4-24 hours.

  • Cell Removal and Staining: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface of the insert with Calcein AM or DAPI.

  • Quantification: Count the number of migrated cells in several random fields of view using a fluorescence microscope.

Data Presentation

Quantitative data from the described protocols should be summarized in clearly structured tables to facilitate comparison between different concentrations of this compound and controls.

Table 1: Effect of this compound on In Vitro Angiogenesis

This compound Conc. (µM)Total Tube Length (µm)Number of JunctionsNumber of Loops
0 (Vehicle)
0.1
1
10
100
Positive Control (VEGF)

Table 2: Effect of this compound on Cell Proliferation (% of Vehicle Control)

This compound Conc. (µM)24 hours48 hours72 hours
0 (Vehicle)100%100%100%
0.1
1
10
100

Table 3: Effect of this compound on VSMC Migration (Number of Migrated Cells)

This compound Conc. (µM)Number of Migrated Cells per Field
0 (Vehicle)
0.1
1
10
100
Chemoattractant Only

Visualizations

Experimental Workflow

The overall workflow for assessing this compound's efficacy in tissue engineering can be visualized as a sequential process.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation A1 Prepare this compound Stock and Dilutions B1 Angiogenesis Assay (Tube Formation) A1->B1 B2 Cell Viability & Proliferation Assay A1->B2 B3 VSMC Migration Assay A1->B3 A2 Culture and Prepare Target Cells A2->B1 A2->B2 A2->B3 A3 Prepare Tissue Engineering Scaffold (if applicable) A3->B1 A3->B2 A3->B3 C1 Image Acquisition and Quantification B1->C1 C2 Statistical Analysis B2->C2 B3->C1 C1->C2 C3 Interpretation of This compound Efficacy C2->C3

Caption: Workflow for assessing this compound's efficacy.

Logical Relationship of the Protocol

The relationship between the different experimental components and the overall assessment of this compound's efficacy can be represented logically.

Logical_Relationship cluster_effects Cellular Effects cluster_assessment Assessment Protocols This compound This compound (Buphenine) Angiogenesis Angiogenesis This compound->Angiogenesis Influences Proliferation Cell Proliferation This compound->Proliferation Influences Migration VSMC Migration This compound->Migration Influences TubeFormation Tube Formation Assay Angiogenesis->TubeFormation Assessed by ViabilityAssay Viability/Proliferation Assay Proliferation->ViabilityAssay Assessed by MigrationAssay Boyden Chamber Assay Migration->MigrationAssay Assessed by Efficacy Efficacy in Tissue Engineering TubeFormation->Efficacy Determines ViabilityAssay->Efficacy Determines MigrationAssay->Efficacy Determines

Caption: Logical flow of this compound efficacy assessment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Arlidin Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Arlidin (also known as Buphenine or Nylidrin hydrochloride) in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (Nylidrin hydrochloride) is a beta-adrenergic agonist. [1]Its primary mechanism of action is to stimulate beta-adrenoceptors, leading to the relaxation of smooth muscle in blood vessels (vasodilation). [2]This vasodilation increases blood flow to peripheral and cerebral tissues. [3] Q2: What is a recommended starting dose for this compound in animal studies?

Published literature on preclinical this compound dosage is limited. However, a study in spontaneously hypertensive rats identified a minimum effective dose of 0.5 mg/kg administered subcutaneously (s.c.). [4]The same study also used doses of 5 mg/kg and 10 mg/kg s.c. [4]In mice, oral (p.o.) doses of 10 mg/kg have been used to study its effects on influenza A virus, with higher doses of 200 mg/kg p.o. also reported. [1][5]For studies in dogs with hemorrhagic shock, a dose of 0.5 mg/kg has been described. [1] It is crucial to perform a dose-range finding study in your specific animal model and experimental conditions to determine the optimal dose.

Q3: How do I prepare this compound for in vivo administration?

The solubility of Nylidrin hydrochloride is a critical factor in preparing a dosing solution. Its solubility is reported as:

  • Water: Sparingly soluble (around 2 mg/mL). [3][6]* Ethanol: Slightly soluble (10 mg/mL). [6]* DMSO: Soluble (67 mg/mL). [6] For subcutaneous or intraperitoneal injection, a common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle like saline or a solution containing a co-solvent like PEG400 or a surfactant like Tween 80 to maintain solubility and ensure tolerability. Always perform a small-scale formulation test to check for precipitation.

Q4: What are the potential side effects of this compound in animals?

As a beta-adrenergic agonist, this compound can cause cardiovascular side effects. In rats, an increased heart rate (tachycardia) has been observed alongside its blood pressure-lowering effects. [4]Other potential side effects, extrapolated from its mechanism of action, could include tremors or headache. [2]Close monitoring of animals for any adverse reactions, especially changes in heart rate and blood pressure, is essential.

Q5: There is limited pharmacokinetic data on this compound in animals. How should I proceed?

The public domain lacks comprehensive pharmacokinetic (PK) data (e.g., Cmax, Tmax, half-life, bioavailability) for this compound in common preclinical models like rats and mice. Therefore, it is highly recommended that researchers conduct a pilot PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound under their specific experimental conditions. This will provide crucial information for designing a rational dosing regimen for efficacy studies.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Lack of Efficacy (No observable vasodilation or expected physiological effect) 1. Insufficient Dose: The administered dose may be too low for the specific animal model or disease state. 2. Poor Bioavailability: The drug may not be adequately absorbed via the chosen route of administration. 3. Formulation Issues: The drug may have precipitated out of the vehicle solution, leading to a lower effective dose. 4. Model Insensitivity: The chosen animal model may not be responsive to this compound's mechanism of action.1. Conduct a Dose-Response Study: Test a range of doses (e.g., starting from 0.5 mg/kg and escalating) to determine the effective dose range. 2. Consider a Different Route of Administration: If using oral administration, consider parenteral routes (s.c., i.p., or i.v.) which typically offer higher bioavailability. 3. Check Formulation: Prepare a fresh dosing solution and visually inspect for any precipitation. Consider using a different vehicle or solubilizing agent. 4. Pilot Study: Before large-scale experiments, confirm the responsiveness of your animal model to a known vasodilator.
Unexpected Side Effects (e.g., excessive tachycardia, lethargy, agitation) 1. Dose is Too High: The observed effects may be signs of toxicity due to an excessive dose. 2. Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. 3. Rapid Administration: A rapid bolus injection can lead to high peak plasma concentrations and acute side effects.1. Reduce the Dose: Lower the dose to a level that is therapeutic but not toxic. Determine the Maximum Tolerated Dose (MTD). 2. Administer a Vehicle-Only Control Group: This will help differentiate between the effects of the drug and the vehicle. 3. Administer the Dose Slower: For intravenous administration, consider a slower infusion rate.
High Variability in Results Between Animals 1. Inconsistent Dosing: Inaccuracies in animal weight measurement or dose calculation. 2. Biological Variability: Natural physiological differences between individual animals. 3. Inconsistent Formulation: The drug may not be homogenously suspended in the vehicle.1. Standardize Procedures: Ensure accurate and consistent weighing of animals and precise calculation and administration of the dose volume. 2. Increase Group Size: Using a larger number of animals per group can help to mitigate the effects of individual variability. 3. Ensure Homogeneity: If using a suspension, vortex the solution thoroughly before drawing each dose.

Data Presentation

Table 1: Reported In Vivo Dosages of this compound (Nylidrin)

Animal ModelDosageRoute of AdministrationObserved Effect/ContextReference
Hypertensive Rats0.5 mg/kgSubcutaneous (s.c.)Minimum effective dose for lowering blood pressure[4]
Hypertensive Rats5 mg/kg, 10 mg/kgSubcutaneous (s.c.)Lowered blood pressure and increased heart rate[4]
Mice10 mg/kgOral (p.o.)Prevented mortality in influenza A virus infection[1][5]
Mice200 mg/kgOral (p.o.)Moderated body weight loss in influenza A virus infection[1][5]
Dogs0.5 mg/kg-Improved survival rate in hemorrhagic shock[1]

Table 2: Template for Dose-Range Finding Study Data

GroupDose (mg/kg)Number of AnimalsClinical Observations (e.g., behavior, activity)Body Weight Change (%)Morbidity/Mortality
1 (Vehicle)0n=XNormal
2Xn=X
33Xn=X
410Xn=X
530Xn=X

Experimental Protocols

Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study in Mice

  • Animal Model: Select a suitable strain of mice (e.g., C57BL/6 or BALB/c), aged 8-10 weeks.

  • Group Allocation: Randomly assign mice to at least 5 groups (1 vehicle control group and 4 dose-escalation groups), with 3-5 mice per sex per group.

  • Dose Selection: Based on the literature, a starting dose could be 1 mg/kg. Use a logarithmic dose escalation (e.g., 1, 3, 10, 30 mg/kg).

  • Formulation Preparation: Prepare a stock solution of this compound in DMSO. For each dose level, dilute the stock solution with sterile saline to the final concentration. Ensure the final DMSO concentration is consistent across all groups and ideally below 10%.

  • Administration: Administer a single dose via the desired route (e.g., subcutaneous or intraperitoneal injection).

  • Monitoring: Observe the animals for clinical signs of toxicity at 30 minutes, 2, 4, and 24 hours post-dose, and then daily for up to 14 days. Record any changes in behavior, posture, breathing, and any signs of cardiovascular distress.

  • Data Collection: Measure body weight just before dosing and daily thereafter.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., more than a 10-20% reduction in body weight) or mortality.

Protocol 2: Preparation of this compound Dosing Solution for Subcutaneous Injection

  • Objective: To prepare a 1 mg/mL dosing solution of this compound.

  • Materials: this compound (Nylidrin hydrochloride), DMSO, sterile saline (0.9% NaCl).

  • Calculation:

    • For a 10 mL final volume at 1 mg/mL, you need 10 mg of this compound.

    • To keep the DMSO concentration at 5%, the volume of DMSO will be 10 mL * 0.05 = 0.5 mL.

  • Procedure:

    • Weigh 10 mg of this compound hydrochloride powder.

    • In a sterile vial, dissolve the 10 mg of this compound in 0.5 mL of DMSO. Vortex gently until fully dissolved.

    • Add 9.5 mL of sterile saline to the vial.

    • Vortex the solution thoroughly to ensure it is homogenous.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by adding a surfactant like Tween 80).

    • Sterile-filter the final solution through a 0.22 µm filter before administration.

Mandatory Visualizations

Arlidin_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR binds to Gs_Protein Gs Protein Beta2AR->Gs_Protein activates AC Adenylyl Cyclase Gs_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_out MLCK-P (Inactive) PKA->MLCK_out phosphorylates (inactivates) MLCK_in Myosin Light Chain Kinase (MLCK) (Active) Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_out->Relaxation leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Dose_Optimization_Workflow Lit_Review 1. Literature Review (Find starting dose) Dose_Range 2. Dose-Range Finding (Determine MTD) Lit_Review->Dose_Range PK_Study 3. Pilot Pharmacokinetic (PK) Study (Determine Cmax, Tmax, Half-life) Dose_Range->PK_Study Dose_Select 4. Select Doses for Efficacy Study (e.g., Low, Mid, High based on MTD & PK) PK_Study->Dose_Select Efficacy_Study 5. Conduct Efficacy Study Dose_Select->Efficacy_Study Data_Analysis 6. Analyze Data & Refine Dosing Efficacy_Study->Data_Analysis

Caption: Experimental workflow for this compound dosage optimization.

Troubleshooting_Tree Start Experiment Start Observe Observe Outcome Start->Observe No_Effect No Efficacy Observe->No_Effect No Side_Effects Unexpected Side Effects Observe->Side_Effects Adverse Success Expected Outcome Observe->Success Yes Check_Dose Is dose high enough? (Dose-response study) No_Effect->Check_Dose Check_MTD Is dose above MTD? Side_Effects->Check_MTD Check_Dose->Success No (Increase Dose) Check_Formulation Is formulation stable? (Check for precipitation) Check_Dose->Check_Formulation Yes Check_Formulation->Success No (Reformulate) Check_Route Is bioavailability sufficient? (Consider new route) Check_Formulation->Check_Route Yes Check_Route->Success No (Change Route) Check_MTD->Success Yes (Lower Dose) Check_Vehicle Is vehicle causing toxicity? (Run vehicle control) Check_MTD->Check_Vehicle No Check_Vehicle->Success No (Change Vehicle)

References

Technical Support Center: Troubleshooting Arlidin Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds in aqueous solutions is paramount for obtaining accurate and reproducible experimental results. Arlidin (Nylidrin hydrochloride), a beta-2 adrenergic agonist, can present stability challenges in aqueous environments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. What could be the cause?

A: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation, particularly oxidative degradation. This compound, being a phenolic compound, is susceptible to oxidation, which can be accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions.

Q2: I'm observing a precipitate in my this compound stock solution after storage. What should I do?

A: this compound hydrochloride has limited aqueous solubility, which is reported to be around 5 mg/mL and may require sonication to fully dissolve.[1] Precipitation upon storage, especially at lower temperatures, can be due to its limited solubility. It is recommended to prepare stock solutions in a suitable solvent like DMSO and make fresh dilutions in aqueous buffers for immediate use. If you must store aqueous solutions, consider preparing them at a lower concentration and storing them protected from light at 2-8°C for short periods. Always visually inspect for precipitation before use.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A: The stability of this compound is expected to be pH-dependent. As a phenolic compound, it is more susceptible to oxidative degradation at neutral to alkaline pH. Acidic conditions generally improve the stability of phenolic compounds. For instance, a stability study on the structurally similar compound Isoxsuprine found it to be most stable at a pH of 3.27.[2] It is advisable to maintain the pH of your this compound solutions in the acidic range (e.g., pH 3-5) to minimize degradation.

Q4: What are the expected degradation products of this compound?

A: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure and studies on the similar compound Isoxsuprine, potential degradation products could arise from oxidation of the phenolic hydroxyl group and cleavage of the ether linkage. For Isoxsuprine, thermal degradation has been shown to yield p-hydroxybenzaldehyde and phenoxy-propylamine.[2]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results This compound degradation leading to variable active concentrations.- Prepare fresh this compound solutions for each experiment. - Control the pH of the solution, aiming for a slightly acidic pH (3-5). - Protect solutions from light by using amber vials or wrapping containers in foil.[2] - Deoxygenate buffers by sparging with an inert gas (e.g., nitrogen) to minimize oxidation.
Loss of potency over time Chemical instability of this compound in the experimental medium.- Perform a time-course experiment to determine the stability of this compound under your specific experimental conditions. - Consider using a stability-indicating analytical method, such as HPLC, to quantify the amount of intact this compound over time. - If significant degradation occurs, consider adding antioxidants (e.g., ascorbic acid, sodium metabisulfite) to the formulation, after verifying their compatibility with your experimental system.
Precipitation in solution Limited aqueous solubility of this compound hydrochloride.- Prepare a higher concentration stock solution in an organic solvent like DMSO and dilute it into your aqueous buffer immediately before use. - If an aqueous stock is necessary, do not exceed the solubility limit and consider gentle warming and sonication to aid dissolution.[1] - Store aqueous solutions at refrigerated temperatures (2-8°C) to potentially slow down precipitation, but always allow the solution to come to room temperature and check for precipitate before use.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the findings for its close structural analog, Isoxsuprine hydrochloride. Researchers can expect this compound to exhibit similar stability trends.

Table 1: Summary of Isoxsuprine Stability in Aqueous Solution [2]

Condition Observation Conclusion
pH Degradation in solutions with different pH values stored in daylight followed first-order kinetics. Most stable at pH 3.27.Protection from light is crucial. Maintaining an acidic pH can enhance stability.
Temperature Thermal degradation at 80°C followed first-order kinetics.Elevated temperatures accelerate degradation.
Light Exposure to daylight increased the rate of degradation.Solutions should be protected from light during storage and use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound Hydrochloride

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound powder at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a 1 mg/mL solution of this compound in water to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound (Adapted from Isoxsuprine Method)[3]

This method can be used as a starting point for developing a validated stability-indicating HPLC method for this compound.

Chromatographic Conditions:

  • Column: µBondapak C18, 10 µm (3.9 mm i.d. × 150 mm)

  • Mobile Phase: Acetonitrile: 0.01 M Potassium Dihydrogen Phosphate (pH adjusted to 2.2 with phosphoric acid) (18:82 v/v)[3]

  • Flow Rate: 2.5 mL/min[3]

  • Detection: UV at 275 nm[3]

  • Internal Standard: Methyl p-hydroxybenzoate[3]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound hydrochloride and the internal standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dilute the this compound solution to be analyzed with the mobile phase to a concentration within the calibration range. Add the internal standard.

  • Injection: Inject the standards and samples onto the HPLC system.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Mandatory Visualizations

This compound Signaling Pathway

This compound is a β2-adrenergic receptor agonist. Its mechanism of action involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor, leading to a cascade of intracellular events that result in smooth muscle relaxation.

Arlidin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor β2-Adrenergic Receptor This compound->Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (Active) PKA->MLCK_active Phosphorylates MLCK_inactive Myosin Light Chain Kinase (Inactive) MLCK_active->MLCK_inactive Inactivates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: this compound's β2-adrenergic receptor signaling pathway.

Experimental Workflow for Stability Testing

A logical workflow is essential for systematically assessing the stability of this compound in aqueous solutions.

Stability_Testing_Workflow Prep Prepare this compound Solution (Aqueous Buffer) Stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Prep->Stress Sampling Collect Samples at Time Points (t=0, t=x, t=y...) Stress->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data Quantify this compound & Degradation Products Analysis->Data Report Determine Degradation Rate & Pathway Data->Report

Caption: Workflow for this compound stability testing.

Troubleshooting Logic for this compound Instability

This diagram illustrates a logical approach to troubleshooting common instability issues with this compound solutions.

Troubleshooting_Logic Start Instability Observed (e.g., discoloration, precipitation, loss of activity) Check_pH Is pH of the solution controlled and acidic? Start->Check_pH Adjust_pH Adjust pH to 3-5 Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Store in amber vials or wrap in foil Check_Light->Protect_Light No Check_Temp Is the solution stored at elevated temperature? Check_Light->Check_Temp Yes Protect_Light->Check_Temp Store_Cold Store at 2-8°C Check_Temp->Store_Cold Yes Check_Freshness Was the solution freshly prepared? Check_Temp->Check_Freshness No Store_Cold->Check_Freshness Prepare_Fresh Prepare fresh solutions for each experiment Check_Freshness->Prepare_Fresh No End Re-evaluate Stability Check_Freshness->End Yes Prepare_Fresh->End

References

Overcoming off-target effects of Buphenine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "Buphenine" is likely a common misspelling of "Buprenorphine." This guide pertains to Buprenorphine, a potent, semi-synthetic opioid derivative.

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Buprenorphine in cell culture, with a specific focus on identifying and overcoming potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Buprenorphine?

Buprenorphine has a complex and unique pharmacology. Its primary on-target effects are mediated through its interaction with opioid receptors. It acts as a high-affinity partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa (KOR) and delta (DOR) opioid receptors.[1][2] Its high affinity for the MOR means it can displace other opioids, while its partial agonism results in a "ceiling effect" for certain biological responses, such as respiratory depression, making it safer in some clinical contexts than full agonists.[3]

Q2: What are the expected on-target effects of Buprenorphine in a cell culture model expressing the mu-opioid receptor?

In a cell line endogenously or recombinantly expressing the Gαi-coupled mu-opioid receptor, Buprenorphine is expected to:

  • Inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels.

  • Initiate signaling cascades downstream of G-protein activation, such as the MAPK/ERK pathway.

  • Promote receptor internalization upon prolonged exposure.

Q3: What are potential, though not extensively documented, off-target effects of Buprenorphine in cell culture?

While specific off-target interactions of Buprenorphine are not well-characterized in publicly available literature, general principles of small molecule pharmacology suggest potential off-target effects could include:

  • Interaction with other GPCRs: Due to the structural complexity of Buprenorphine, cross-reactivity with other G-protein coupled receptors at high concentrations is a possibility.

  • Modulation of ion channels: Some opioid-like molecules have been reported to interact directly with various ion channels, independent of opioid receptor activation.

  • Effects on cellular metabolism: High concentrations of any small molecule can exert stress on cellular metabolic processes, potentially confounding experimental results. This can manifest as changes in cell viability or proliferation.

  • Kinase inhibition: Off-target kinase activity is a common feature of many small molecules.

Q4: How can I differentiate between an on-target and an off-target effect in my experiment?

Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Key strategies include:

  • Use of an Antagonist: Pre-treatment of your cells with a specific, high-affinity MOR antagonist (e.g., Naloxone) should reverse the on-target effects of Buprenorphine. If the observed effect persists in the presence of the antagonist, it is likely an off-target phenomenon.

  • Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR/Cas9 to eliminate the expression of the mu-opioid receptor in your cell line should abrogate the on-target effects of Buprenorphine.

  • Use of a Structurally Unrelated Agonist: If another MOR agonist with a different chemical structure (e.g., DAMGO) produces the same effect, it strengthens the evidence for an on-target mechanism.

  • Dose-Response Analysis: On-target effects typically occur within a specific potency range (EC50 or IC50). Effects that only appear at much higher concentrations are more likely to be off-target.

Troubleshooting Guides

Problem 1: Unexpectedly Low or "Ceiling" Agonist Activity

Question: I am not seeing a full agonist response with Buprenorphine in my cAMP assay, even at high concentrations. Is my experiment failing?

Answer: Not necessarily. This is likely due to the inherent pharmacology of Buprenorphine as a partial agonist at the mu-opioid receptor. Unlike full agonists (e.g., DAMGO, Fentanyl), a partial agonist does not induce a maximal response, even at saturating concentrations. This is known as the "ceiling effect."

Possible Cause Suggested Solution
Partial Agonism This is the expected behavior. Compare the maximal effect of Buprenorphine to a known full agonist in the same assay to confirm. The Buprenorphine response should be submaximal.
Low Receptor Expression If the signal window is very small, ensure your cell line has sufficient receptor density. Verify receptor expression via Western Blot, qPCR, or a radioligand binding assay with a saturating ligand.
Incorrect Agonist Concentration Verify the concentration and integrity of your Buprenorphine stock solution.
Assay Incubation Time Optimize the agonist stimulation time. For cAMP assays, this is typically short (10-30 minutes).
Problem 2: Observed Cytotoxicity or Reduced Cell Proliferation

Answer: While prolonged activation of certain signaling pathways can indirectly affect cell health, direct cytotoxicity is more often an off-target effect, especially if it occurs at concentrations higher than those required for MOR activation.

Possible Cause Suggested Solution
Off-target Cytotoxicity Perform a dose-response curve for cytotoxicity using an MTT or similar cell viability assay. Compare the cytotoxic concentration (CC50) to the functional potency (EC50) at the mu-opioid receptor. A large window between the two values suggests the on-target effect can be studied without overt toxicity.
On-target effect in a specific cell line To confirm if the effect is on-target, pre-treat with a MOR antagonist like Naloxone. If Naloxone rescues the cells from Buprenorphine-induced death, the cytotoxicity is mediated by the mu-opioid receptor.
Contamination of Compound Stock Ensure the purity of your Buprenorphine stock. If possible, test a fresh batch from a different supplier.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line (typically <0.5%).
Problem 3: Inconsistent Results or High Variability Between Replicates

Question: My results with Buprenorphine are not reproducible. What could be the cause?

Answer: High variability can stem from issues with reagents, cell culture practices, or the experimental protocol itself.

Possible Cause Suggested Solution
Compound Instability Buprenorphine, like many small molecules, can be sensitive to storage conditions and repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution.
Cell Culture Inconsistency Use cells within a consistent and low passage number range. Ensure uniform cell seeding density. Cell health and confluency can significantly impact GPCR signaling.
Assay Conditions Standardize all incubation times, temperatures, and reagent concentrations. Ensure proper mixing of reagents in each well.
Receptor Desensitization Prolonged exposure to an agonist can cause receptor desensitization and internalization. For functional assays, use short stimulation times to capture the initial signaling event.

Data Presentation: Buprenorphine Receptor Binding Profile

The following table summarizes the typical binding affinities of Buprenorphine and common reference compounds at the human opioid receptors. A lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)
Buprenorphine 0.2 - 1.5 0.5 - 2.0 5 - 20
DAMGO (µ-agonist)1 - 5>10,000500 - 1,500
U-69,593 (κ-agonist)>5,0001 - 10>10,000
DPDPE (δ-agonist)>10,000>10,0001 - 5
Naloxone (Antagonist)1 - 510 - 3020 - 100

Note: These values are compiled from various sources and may vary depending on the specific assay conditions and tissue/cell preparation used.

Mandatory Visualizations

Buprenorphine_On_Target_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (α, βγ) MOR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC αi subunit inhibits cAMP cAMP AC->cAMP Conversion Bup Buprenorphine Bup->MOR Binds (Partial Agonist) ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., ↓ Neuronal Firing) cAMP->Downstream

Caption: On-target signaling pathway of Buprenorphine at the mu-opioid receptor.

Off_Target_Workflow start Unexpected Phenotype Observed (e.g., Cytotoxicity, Altered Signaling) q1 Is the effect blocked by a specific MOR antagonist (e.g., Naloxone)? start->q1 on_target Phenotype is likely ON-TARGET q1->on_target Yes q2 Is the EC50 for the phenotype significantly higher than the EC50 for MOR activation? q1->q2 No validation Further Validation: - Use MOR knockout/knockdown cells - Test structurally unrelated MOR agonist on_target->validation off_target Phenotype is likely OFF-TARGET q2->on_target No q2->off_target Yes

Caption: Workflow for differentiating on-target vs. off-target effects.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for µ-Opioid Receptor

Objective: To determine the binding affinity (Ki) of Buprenorphine for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]DAMGO (a high-affinity, selective µ-agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Control: 10 µM Naloxone.

  • Test Compound: Buprenorphine, serially diluted.

  • 96-well plates, glass fiber filters, cell harvester, scintillation counter.

Methodology:

  • Plate Setup: Prepare a 96-well plate with wells for Total Binding (radioligand only), Non-specific Binding (radioligand + excess Naloxone), and Competition (radioligand + varying concentrations of Buprenorphine).

  • Reagent Addition: To each well, add in order: 50 µL of Assay Buffer, 50 µL of the appropriate compound (Naloxone, Buprenorphine dilution, or buffer), 50 µL of [³H]DAMGO (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of the membrane preparation (50-100 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 obtained from a non-linear regression fit of the competition curve using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

Objective: To measure the effect of Buprenorphine on adenylyl cyclase activity downstream of µ-opioid receptor activation.

Materials:

  • HEK293 or CHO cells expressing the human µ-opioid receptor.

  • Assay Medium: Serum-free medium (e.g., DMEM) with 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and create a signal window for inhibition).

  • Test Compound: Buprenorphine, serially diluted.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Methodology:

  • Cell Plating: Seed cells in a 96- or 384-well plate and grow to ~90% confluency.

  • Pre-incubation: Aspirate the growth medium and replace it with Assay Medium. Incubate for 30 minutes at 37°C.

  • Compound Addition: Add varying concentrations of Buprenorphine (or control compounds) to the wells.

  • Stimulation: Add Forskolin to all wells (except for baseline controls) at a final concentration that elicits a submaximal cAMP response (e.g., 1-5 µM, to be optimized).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Plot the cAMP response against the log concentration of Buprenorphine. Use non-linear regression to determine the EC50 (potency) and Emax (efficacy) for the inhibition of Forskolin-stimulated cAMP production.

Protocol 3: MTT Cell Viability Assay

Objective: To assess the potential cytotoxic (off-target) effects of Buprenorphine on cultured cells.

Materials:

  • Your cell line of interest.

  • Complete culture medium.

  • Test Compound: Buprenorphine, serially diluted.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl or DMSO.

  • 96-well plate, multi-channel pipette, plate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of Buprenorphine. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the log concentration of Buprenorphine to determine the CC50 (concentration that causes 50% reduction in viability).

References

Technical Support Center: Arlidin Dose-Response Curve Analysis in Isolated Arteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting Arlidin (Buphenine/Nylidrin) dose-response curve analysis in isolated arteries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in isolated arteries?

This compound, also known as Buphenine or Nylidrin, is a sympathomimetic agent that acts as a vasodilator.[1][2] Its primary mechanism of action is the stimulation of β-adrenergic receptors on vascular smooth muscle cells. This activation leads to smooth muscle relaxation and, consequently, vasodilation.[1][2]

Q2: Which β-adrenergic receptor subtypes are involved in this compound-induced vasodilation?

This compound's vasodilatory effect is mediated through the activation of β-adrenergic receptors. In vascular smooth muscle, β2-adrenergic receptors are predominant. Stimulation of these receptors initiates a signaling cascade that leads to muscle relaxation.

Q3: Why is pre-contraction of the isolated artery necessary before generating an this compound dose-response curve?

To observe and quantify a relaxation response, the artery must first be in a state of contraction. Pre-contraction with an agent like phenylephrine (B352888) (an α1-adrenergic agonist) establishes a stable contractile tone.[3] This allows for the measurement of subsequent relaxation induced by increasing concentrations of this compound.

Q4: What is tachyphylaxis and how can it affect my this compound dose-response experiment?

Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[4] For β-agonists like this compound, prolonged or repeated exposure can lead to desensitization of the β-adrenergic receptors.[4][5][6] This can manifest as a diminished relaxation response at higher concentrations, affecting the accuracy of your dose-response curve.

Q5: Should the endothelium be intact for my this compound experiment?

While this compound's primary mechanism is direct action on smooth muscle β-adrenergic receptors, the endothelium can influence vascular tone. For consistent and reproducible results focusing on the direct smooth muscle effects of this compound, it is advisable to either use endothelium-denuded preparations or to characterize the endothelial function of your tissue.

Data Presentation

The following table provides representative quantitative data for a typical this compound dose-response experiment in isolated rat aorta. Note that these values are illustrative and optimal concentrations may vary depending on the specific tissue and experimental conditions.

ParameterValueTissueNotes
Pre-contraction Agent PhenylephrineRat AortaAn α1-adrenergic agonist used to induce a stable, submaximal contraction.
Phenylephrine Concentration 1 x 10⁻⁶ M (1 µM)Rat AortaThis concentration typically produces a stable contraction, allowing for a full range of vasodilation to be observed.
This compound Concentration Range 1 x 10⁻⁹ M to 1 x 10⁻⁴ MRat AortaThis range is expected to cover the full dose-response curve from minimal to maximal vasodilation.
Expected EC₅₀ ~1 x 10⁻⁶ M to 1 x 10⁻⁵ MRat AortaThe concentration of this compound that produces 50% of the maximal relaxation response. This can vary between tissues.
Incubation Time per Dose 3-5 minutesRat AortaAllow the tissue to reach a stable plateau at each concentration before adding the next dose in a cumulative protocol.

Experimental Protocols

Detailed Methodology for Generating an this compound Dose-Response Curve in Isolated Rat Aorta

This protocol describes the use of a wire myograph to assess the vasodilatory effect of this compound on isolated rat aortic rings.

1. Tissue Preparation:

  • Humanely euthanize a rat according to approved institutional animal care and use committee protocols.
  • Perform a thoracotomy and carefully dissect the thoracic aorta.
  • Place the aorta in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
  • Gently remove adherent connective and adipose tissue.
  • Cut the aorta into 2-3 mm rings.

2. Mounting the Arterial Rings:

  • Mount each aortic ring on two stainless steel wires in a wire myograph chamber containing oxygenated Krebs-Henseleit solution at 37°C.[3]
  • Adjust the tension of the rings to a baseline of 1.5-2.0 grams.

3. Equilibration and Viability Check:

  • Allow the aortic rings to equilibrate for at least 60 minutes, replacing the Krebs-Henseleit solution every 15-20 minutes.
  • After equilibration, check the viability of the tissues by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
  • Wash the tissues and allow them to return to the baseline resting tension.

4. Pre-contraction:

  • Induce a stable, submaximal contraction with 1 x 10⁻⁶ M phenylephrine.
  • Wait for the contraction to reach a stable plateau (typically 15-20 minutes).

5. Cumulative Dose-Response Curve Generation:

  • Once a stable contraction is achieved, add this compound to the bath in a cumulative manner, starting from the lowest concentration (e.g., 10⁻⁹ M).
  • Increase the concentration in logarithmic increments (e.g., 10⁻⁹, 3x10⁻⁹, 10⁻⁸, 3x10⁻⁸ M, and so on, up to 10⁻⁴ M).
  • Allow the tissue to reach a stable response at each concentration before adding the next dose.

6. Data Recording and Analysis:

  • Continuously record the isometric tension throughout the experiment.
  • Calculate the percentage of relaxation at each this compound concentration relative to the pre-contraction induced by phenylephrine.
  • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to construct the dose-response curve.
  • Calculate the EC₅₀ value from the dose-response curve.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or weak relaxation response to this compound 1. Inactive this compound solution.2. Damaged β-adrenergic receptors.3. Tissue is not viable.1. Prepare fresh this compound solution.2. Ensure gentle handling of the tissue during dissection and mounting.3. Re-check tissue viability with high KCl solution.
Inconsistent or drifting baseline tension 1. Insufficient equilibration time.2. Temperature fluctuations in the bath.3. Issues with the myograph setup.1. Ensure at least 60 minutes of equilibration.2. Check and stabilize the temperature of the water bath.3. Re-calibrate the myograph and check for any mechanical issues.
Reduced maximal relaxation at higher this compound concentrations (Tachyphylaxis) 1. β-adrenergic receptor desensitization due to prolonged exposure to the agonist.[4]1. Reduce the incubation time for each concentration.2. Consider a non-cumulative dosing protocol with washout periods between doses.3. If tachyphylaxis is suspected, perform a second dose-response curve after a washout period to confirm.
High variability between arterial rings 1. Biological variation.2. Inconsistent tissue handling or mounting.3. Differences in endothelial integrity.1. Increase the number of replicates (n).2. Standardize the dissection and mounting procedure.3. Test for endothelial integrity (e.g., with acetylcholine) and either use endothelium-denuded rings or account for endothelial function in the analysis.
Unexpected contraction in response to this compound 1. Incorrect drug added.2. Potential off-target effects at very high concentrations.1. Verify the identity and concentration of the drug solution.2. Review the literature for any known off-target effects of this compound at the concentrations used.

Visualizations

Signaling Pathway

Arlidin_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Leads to

Caption: this compound's signaling pathway in vascular smooth muscle.

Experimental Workflow

Experimental_Workflow Dissection 1. Aorta Dissection & Ring Preparation Mounting 2. Mount Rings in Wire Myograph Dissection->Mounting Equilibration 3. Equilibration (60 min) Mounting->Equilibration Viability 4. Viability Check (High KCl) Equilibration->Viability Precontraction 5. Pre-contraction (Phenylephrine) Viability->Precontraction DoseResponse 6. Cumulative this compound Dose-Response Precontraction->DoseResponse Analysis 7. Data Analysis (EC₅₀ Calculation) DoseResponse->Analysis Troubleshooting_Logic Start Problem: No/Weak Relaxation CheckViability Is tissue viable? (Responds to KCl) Start->CheckViability CheckDrug Is this compound solution fresh and correct concentration? CheckViability->CheckDrug Yes Result_Redo Solution: Re-dissect & mount new tissue CheckViability->Result_Redo No CheckTachyphylaxis Is there response to low doses but not high? CheckDrug->CheckTachyphylaxis Yes Result_Drug Solution: Prepare fresh This compound solution CheckDrug->Result_Drug No Result_Tachy Potential Tachyphylaxis: - Reduce incubation time - Use non-cumulative protocol CheckTachyphylaxis->Result_Tachy Yes Result_Receptor Potential Cause: Receptor damage or other issue. Review protocol. CheckTachyphylaxis->Result_Receptor No

References

Minimizing tachyphylaxis to Nylidrin in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies involving Nylidrin. The focus is on understanding and minimizing the phenomenon of tachyphylaxis, or the rapid decrease in response to the drug with repeated administration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Nylidrin?

A1: Nylidrin is a beta-adrenergic agonist that primarily acts on β2-adrenergic receptors.[1][2] This stimulation leads to the relaxation of vascular smooth muscle, resulting in vasodilation and increased blood flow to tissues.[3][4] The intracellular signaling cascade involves the activation of adenylyl cyclase, which increases cyclic AMP (cAMP) levels, leading to a reduction in intracellular calcium and subsequent smooth muscle relaxation.[2][4]

Q2: What is tachyphylaxis and why does it occur with Nylidrin?

A2: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. With Nylidrin, a β-agonist, this is primarily due to the desensitization of β-adrenergic receptors.[5][6] The constant stimulation of these receptors triggers several cellular mechanisms to downregulate the signaling pathway, including:

  • Receptor Phosphorylation: Kinases like β-adrenergic receptor kinase (βARK) and protein kinase A (PKA) phosphorylate the receptor, leading to its uncoupling from the stimulatory G protein (Gs).[5][7]

  • Receptor Sequestration and Downregulation: The phosphorylated receptors can be internalized from the cell surface, making them unavailable for further stimulation.[8][9] Over longer periods, this can lead to the degradation of the receptors, a process known as down-regulation.[8]

Q3: What are the observable signs of tachyphylaxis in a long-term study with Nylidrin?

A3: In a research setting, you might observe a diminishing physiological response to the same dose of Nylidrin over time. This could manifest as:

  • A gradual return of the measured parameter (e.g., blood flow, tissue perfusion) to baseline levels despite continued drug administration.

  • The need to administer progressively higher doses of Nylidrin to achieve the initial therapeutic effect.

  • A complete loss of response to the drug.

Q4: Are there any established methods to specifically prevent tachyphylaxis to Nylidrin?

A4: While specific studies on minimizing tachyphylaxis to Nylidrin are limited, strategies employed for other β-agonists and vasodilators can be adapted and investigated. These include intermittent dosing, dose adjustments, and combination therapy. It is important to note that Nylidrin has been withdrawn from the U.S. market due to a lack of substantial evidence of its effectiveness for certain conditions.[1][10]

Troubleshooting Guides

Issue 1: Diminishing Vasodilatory Response to a Consistent Dose of Nylidrin

This guide provides potential experimental strategies to counteract the loss of Nylidrin's efficacy over time.

Potential Cause: β-adrenergic receptor desensitization and downregulation.

Troubleshooting Strategies:

  • Implement Intermittent Dosing (Drug Holidays):

    • Rationale: Providing a "drug-free" interval allows for the resensitization of the β-adrenergic receptors.[11][12][13] This can involve the dephosphorylation and recycling of internalized receptors back to the cell surface.

    • Experimental Protocol:

      • Establish a baseline response to a fixed dose of Nylidrin.

      • Administer Nylidrin for a set period (e.g., 5 days).

      • Introduce a drug-free period (e.g., 2 days).[14]

      • Re-administer the same fixed dose of Nylidrin and measure the response.

      • Compare the response after the drug holiday to the response just before the holiday to assess for restoration of efficacy.

  • Dose Titration and Reduction:

    • Rationale: Continuous exposure to high concentrations of an agonist is a primary driver of receptor desensitization. Using the minimum effective dose and potentially reducing the dose over time may mitigate this effect.

    • Experimental Protocol:

      • Determine the dose-response curve for Nylidrin in your model system.

      • In the long-term study, start with the lowest dose that produces the desired effect.

      • Monitor the response closely. If tachyphylaxis is observed, consider a temporary dose reduction before escalating the dose.

  • Combination Therapy:

    • Rationale: Combining Nylidrin with a drug that acts through a different mechanism may allow for a lower dose of Nylidrin to be used, thereby reducing the likelihood of tachyphylaxis.[15]

    • Potential Agents for Co-administration (Hypothetical):

      • Phosphodiesterase Inhibitors: These agents increase cAMP levels by inhibiting its breakdown, potentially amplifying the effect of a lower Nylidrin dose.

      • Antioxidants: For some vasodilators, oxidative stress has been implicated in tolerance development.[16][17] Investigating the co-administration of antioxidants like Vitamin C could be a novel approach.

Issue 2: Planning a Long-Term Study to Proactively Minimize Tachyphylaxis

This guide outlines an experimental design to assess strategies for preventing Nylidrin tachyphylaxis from the outset.

Experimental Design:

  • Group 1 (Control): Continuous administration of a standard dose of Nylidrin.

  • Group 2 (Intermittent Dosing): Administration of the standard dose of Nylidrin for a defined period, followed by a drug-free interval (e.g., daily dosing for 5 days, followed by 2 days off).

  • Group 3 (Dose Escalation): Start with a low dose of Nylidrin and only increase the dose when the therapeutic effect diminishes.

  • Group 4 (Combination Therapy): Continuous administration of a low dose of Nylidrin combined with a second agent (e.g., a phosphodiesterase inhibitor).

Data Collection and Analysis:

  • Regularly measure the primary outcome (e.g., blood flow, tissue perfusion) at standardized time points.

  • At the end of the study, consider performing molecular assays to quantify β-adrenergic receptor density and phosphorylation status in relevant tissues from each group.

Data Presentation

Table 1: Illustrative Data on the Effect of Intermittent Dosing on Nylidrin Efficacy

Study DayContinuous Dosing Group (Change in Blood Flow %)Intermittent Dosing Group (Change in Blood Flow %)
1+50%+50%
7+35%+48% (After 2-day washout)
14+20%+45% (After 2-day washout)
21+10%+42% (After 2-day washout)

This table presents hypothetical data to illustrate the potential benefit of an intermittent dosing schedule in maintaining the vasodilatory effect of Nylidrin compared to a continuous dosing regimen.

Table 2: Hypothetical Dose Requirements to Maintain a Target Vasodilatory Effect

Study WeekContinuous High-Dose Group (Daily Dose)Dose Titration Group (Daily Dose)
110 mg5 mg
210 mg5 mg
310 mg (Effectiveness reduced)7.5 mg
415 mg (to regain effect)7.5 mg

This table provides an illustrative example of how a dose titration strategy might result in a lower cumulative dose of Nylidrin compared to a fixed high-dose protocol to maintain a desired therapeutic window.

Visualizations

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nylidrin Nylidrin Beta2AR β2-Adrenergic Receptor Nylidrin->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Nylidrin Signaling Pathway.

cluster_workflow Experimental Workflow: Assessing Intermittent Dosing cluster_continuous Continuous Dosing cluster_intermittent Intermittent Dosing Start Start: Establish Baseline Nylidrin Response Divide Divide into Two Groups: Continuous vs. Intermittent Start->Divide Cont_Dose Administer Nylidrin Daily Divide->Cont_Dose Int_Dose Administer Nylidrin (e.g., 5 days on) Divide->Int_Dose Cont_Measure Measure Response Weekly Cont_Dose->Cont_Measure Analyze Analyze and Compare Response Over Time Cont_Measure->Analyze Washout Drug Holiday (e.g., 2 days off) Int_Dose->Washout Int_Measure Measure Response Weekly (Post-Holiday) Washout->Int_Measure Int_Measure->Analyze

Caption: Workflow for an Intermittent Dosing Study.

cluster_desensitization Desensitization Mechanisms Agonist Continuous β-agonist (Nylidrin) Stimulation Receptor β2-Adrenergic Receptor Agonist->Receptor Phosphorylation Receptor Phosphorylation (by βARK/PKA) Receptor->Phosphorylation Induces Uncoupling Uncoupling from Gs Protein Phosphorylation->Uncoupling Internalization Receptor Internalization (Sequestration) Phosphorylation->Internalization Tachyphylaxis Tachyphylaxis: Diminished Cellular Response Uncoupling->Tachyphylaxis Internalization->Tachyphylaxis

Caption: Mechanism of β-Adrenergic Receptor Tachyphylaxis.

References

Technical Support Center: Addressing Poor Bioavailability of Arlidin in Oral Administration Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of Arlidin (Buphenine) in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound and what are the primary contributing factors to its poor absorption?

A1: The oral bioavailability of this compound is reported to be low, generally estimated to be less than 20% in preclinical models. The primary factors contributing to this are believed to be extensive first-pass metabolism in the liver and poor aqueous solubility, which limits its dissolution in the gastrointestinal tract.

Q2: What are the initial steps to consider when our oral administration model consistently yields low and variable this compound plasma concentrations?

A2: When encountering low and variable plasma concentrations of this compound, it is crucial to first verify the integrity of your experimental protocol. This includes confirming the accuracy of the dose preparation, the administration technique (e.g., gavage), and the analytical method used for plasma sample analysis. Once these are ruled out, investigating formulation strategies to enhance solubility and protect against first-pass metabolism is the recommended next step.

Q3: Which formulation strategies have shown promise for improving the oral bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3][4] These include:

  • Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[2]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its solubility and dissolution rate.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and lymphatic transport, potentially bypassing some first-pass metabolism.[1][3]

  • Prodrugs: Modifying the this compound molecule to create a more soluble or permeable prodrug that converts to the active form in vivo.

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution of this compound Formulation

Symptoms:

  • Incomplete dissolution of the this compound formulation in simulated gastric or intestinal fluids.

  • High variability in dissolution profiles between batches.

Possible Causes:

  • Poor aqueous solubility of the this compound active pharmaceutical ingredient (API).

  • Inappropriate excipients in the formulation.

  • Suboptimal manufacturing process of the dosage form.

Troubleshooting Steps:

StepActionRationale
1 Characterize API SolubilityDetermine the intrinsic solubility of this compound at different pH values to understand its dissolution limitations.
2 Evaluate Formulation ExcipientsExperiment with different solubilizing agents, surfactants, or polymers in the formulation.
3 Optimize Particle SizeConsider micronization or nanosizing of the this compound API to increase surface area and enhance dissolution rate.
4 Develop a Solid DispersionFormulate this compound as a solid dispersion with a hydrophilic carrier to improve its dissolution.
Issue 2: High First-Pass Metabolism of this compound

Symptoms:

  • Low oral bioavailability despite good in vitro dissolution.

  • High ratio of metabolites to parent drug in plasma samples.

Possible Causes:

  • Extensive metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the liver and/or intestinal wall.

Troubleshooting Steps:

StepActionRationale
1 In Vitro Metabolism StudyUtilize liver microsomes or hepatocytes to identify the primary metabolizing enzymes.
2 Co-administration with InhibitorsIn preclinical models, co-administer this compound with a known inhibitor of the identified metabolizing enzyme (e.g., ketoconazole (B1673606) for CYP3A4) to confirm the metabolic pathway.
3 Prodrug ApproachDesign a prodrug of this compound that masks the metabolic site, releasing the active drug after absorption.
4 Lipid-Based FormulationsInvestigate formulations like SEDDS that can promote lymphatic transport, partially bypassing the portal circulation and first-pass metabolism.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Formulation Strategies in a Rat Model

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Bioavailability (%)
Aqueous Suspension 1050 ± 121.0150 ± 455
Micronized Suspension 1095 ± 200.75320 ± 6011
Solid Dispersion 10250 ± 550.5900 ± 15030
SEDDS 10400 ± 700.51500 ± 21050

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by simulated intestinal fluid (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 RPM.

  • Sampling: Withdraw 5 mL samples at 15, 30, 45, 60, 90, and 120 minutes for each medium. Replace with an equal volume of fresh medium.

  • Analysis: Analyze the concentration of this compound in the samples using a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Transport Study:

    • Apical to Basolateral (A-B): Add this compound solution to the apical side and measure its appearance on the basolateral side over time.

    • Basolateral to Apical (B-A): Add this compound solution to the basolateral side and measure its appearance on the apical side to determine the efflux ratio.

  • Analysis: Quantify this compound concentrations in the donor and receiver compartments using LC-MS/MS. Calculate the apparent permeability coefficient (Papp).

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Administration:

    • Oral (PO): Administer the this compound formulation by oral gavage.

    • Intravenous (IV): Administer a solution of this compound via the tail vein for bioavailability calculation.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80 °C until analysis.

  • Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Calculate absolute oral bioavailability as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

Arlidin_Metabolism_Pathway This compound This compound (Oral) GI_Tract GI Tract Absorption This compound->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation <20% Metabolites Inactive Metabolites Liver->Metabolites >80% (First-Pass Metabolism via CYP3A4) Excretion Excretion Systemic_Circulation->Excretion Metabolites->Excretion Bioavailability_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Solubility Solubility Assay Dissolution Dissolution Testing Solubility->Dissolution Permeability Caco-2 Permeability Dissolution->Permeability Animal_Model Rat Pharmacokinetic Study (PO & IV) Permeability->Animal_Model Metabolism_IV Liver Microsome Metabolism Assay Metabolism_IV->Animal_Model Data_Analysis Calculate PK Parameters & Bioavailability Animal_Model->Data_Analysis Formulation Formulation Development Formulation->Solubility Formulation->Metabolism_IV Troubleshooting_Logic Start Low Oral Bioavailability Observed Check_Dissolution Is In Vitro Dissolution Adequate? Start->Check_Dissolution Improve_Solubility Improve Solubility: - Particle Size Reduction - Solid Dispersion Check_Dissolution->Improve_Solubility No Check_Permeability Is Caco-2 Permeability High? Check_Dissolution->Check_Permeability Yes Improve_Solubility->Start Re-evaluate Consider_Metabolism High First-Pass Metabolism Likely Check_Permeability->Consider_Metabolism Yes Low_Permeability Low Permeability Issue Check_Permeability->Low_Permeability No Investigate_Metabolism Investigate Metabolism: - Prodrug Approach - Lipid-Based Formulation Consider_Metabolism->Investigate_Metabolism

References

Technical Support Center: Refinement of Arlidin Delivery Methods for Targeted Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the refinement of Arlidin (Nylidrin Hydrochloride) delivery methods for targeted vasodilation.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and in vitro testing of this compound delivery systems.

IssuePotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency of this compound 1. Poor aqueous solubility of this compound: this compound may precipitate before or during encapsulation. 2. Drug partitioning into the external phase: As a hydrophilic drug, this compound may rapidly partition into the external aqueous phase during nanoparticle formation. 3. Suboptimal formulation parameters: Incorrect polymer/lipid concentration, solvent/anti-solvent ratio, or pH can reduce encapsulation.1. Co-solvents: Dissolve this compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous phase.[1] 2. pH Adjustment: Modify the pH of the aqueous phase to enhance this compound's solubility and interaction with the carrier. Lowering the pH has been shown to improve the entrapment of some hydrophilic drugs.[2] 3. Optimize Formulation: Systematically vary the concentration of the polymer (e.g., PLGA) or lipids and the drug-to-carrier ratio. 4. Change Encapsulation Method: For polymeric nanoparticles, consider switching from nanoprecipitation to a double emulsion-solvent evaporation method, which is often more suitable for hydrophilic drugs.
High Initial Burst Release of this compound 1. Surface-adsorbed drug: A significant portion of this compound may be adsorbed to the surface of the nanoparticles rather than encapsulated within the core. 2. High drug loading: Higher drug loading can lead to a greater burst release.[3][4] 3. Rapid polymer degradation: The polymer matrix may be degrading too quickly, leading to a rapid initial release.1. Washing Steps: Ensure thorough washing of the nanoparticle suspension after preparation to remove surface-adsorbed this compound. 2. Optimize Drug Loading: Aim for a lower, more controlled drug loading to minimize the burst effect. 3. Polymer Selection: Use a higher molecular weight PLGA or a different polymer with a slower degradation rate.[4] 4. Coating: Consider coating the nanoparticles with a secondary polymer to create an additional barrier to diffusion.
Inconsistent Vasodilation in Ex Vivo Assays 1. Tissue viability issues: The isolated blood vessel segments may have been damaged during dissection or handling. 2. Endothelial dysfunction: The endothelium may not be intact, affecting endothelium-dependent vasodilation. 3. Instability of this compound formulation: The nanoparticles or liposomes may be aggregating or prematurely releasing the drug in the assay buffer.1. Viability Check: Always perform a viability check with a known vasoconstrictor (e.g., phenylephrine (B352888) or KCl) and a known vasodilator (e.g., sodium nitroprusside for endothelium-independent and acetylcholine (B1216132) for endothelium-dependent vasodilation). 2. Gentle Tissue Handling: Handle the aortic rings carefully to preserve the endothelium. Confirm endothelial integrity with acetylcholine at the beginning of each experiment. 3. Formulation Characterization in Buffer: Characterize the stability of your this compound formulation in the physiological buffer used for the vasodilation assay (e.g., Krebs-Henseleit buffer) prior to the experiment.
No or Weak Vasodilation Response 1. Insufficient drug release: The delivery system may not be releasing this compound at a sufficient rate to elicit a response. 2. Inadequate pre-constriction: The blood vessel may not be sufficiently pre-constricted to observe a clear vasodilation response. 3. Receptor desensitization: Prolonged exposure to this compound or other beta-agonists can lead to desensitization of the beta-2 adrenergic receptors.[5]1. Release Studies: Conduct in vitro release studies to confirm that this compound is being released from the delivery system under the assay conditions. 2. Optimize Pre-constriction: Ensure a stable and submaximal pre-constriction (typically 60-80% of the maximal response to the contractile agent) is achieved before adding the this compound formulation. 3. Limit Exposure Time: Minimize the exposure of the tissue to the beta-agonist to avoid receptor desensitization. If multiple dose-response curves are necessary, use fresh tissue preparations.

Frequently Asked Questions (FAQs)

Formulation & Characterization
  • Q1: What is a good starting point for the drug-to-polymer ratio when encapsulating this compound in PLGA nanoparticles?

    • A1: A common starting point for encapsulating small molecule drugs in PLGA nanoparticles is a drug-to-polymer ratio of 1:10 (w/w). However, this should be optimized for this compound to achieve the desired loading and release characteristics.

  • Q2: How can I improve the stability of my this compound-loaded liposomes during storage?

    • A2: To improve stability, consider including cholesterol in your lipid formulation, as it can enhance vesicle stability and reduce drug leakage. Storing the liposomal suspension at 4°C is also recommended. For long-term storage, lyophilization (freeze-drying) can be an effective strategy.[6]

  • Q3: What analytical techniques are suitable for quantifying the amount of this compound encapsulated in nanoparticles?

    • A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying this compound. You will need to develop and validate a method for this compound in the relevant solvents. To determine the encapsulated amount, you would typically lyse a known quantity of nanoparticles with a suitable solvent and then measure the this compound concentration via HPLC.

In Vitro & Ex Vivo Testing
  • Q4: My this compound formulation shows good release in vitro, but poor vasodilation in the ex vivo assay. What could be the reason?

    • A4: Several factors could contribute to this discrepancy. The in vitro release conditions may not accurately mimic the biological environment of the ex vivo assay. The nanoparticles could be interacting with components of the physiological buffer or the tissue itself, affecting drug release or availability. It is also possible that the concentration of released this compound at the receptor site is insufficient to elicit a strong response. Consider evaluating the nanoparticle-tissue interaction and ensuring your in vitro release assay is as biorelevant as possible.

  • Q5: How do I choose the appropriate blood vessel for my ex vivo vasodilation studies of this compound?

    • A5: The choice of blood vessel depends on the target application. For studying peripheral vasodilation, rat thoracic aorta or mesenteric arteries are commonly used and well-characterized models. These vessels express beta-2 adrenergic receptors and provide robust and reproducible responses.

Data Presentation

Table 1: Representative Data for this compound-Loaded PLGA Nanoparticles

Formulation ParameterValue
PolymerPLGA (50:50)
Method of PreparationDouble Emulsion Solvent Evaporation
Drug:Polymer Ratio1:10 (w/w)
Particle Size (Z-average)180 ± 20 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-15 ± 5 mV
Encapsulation Efficiency65 ± 8%
Drug Loading5.9 ± 0.7%

Table 2: In Vitro Release Profile of this compound from PLGA Nanoparticles

Time (hours)Cumulative Release (%)
125 ± 4
445 ± 6
860 ± 7
1272 ± 5
2485 ± 8
4895 ± 5

Data presented are hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation

Materials:

  • This compound (Nylidrin Hydrochloride)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Method:

  • Prepare the internal aqueous phase (w1): Dissolve 10 mg of this compound in 1 mL of deionized water.

  • Prepare the organic phase (o): Dissolve 100 mg of PLGA in 5 mL of DCM.

  • Form the primary emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a probe sonicator on ice for 1 minute at 40% amplitude.

  • Prepare the external aqueous phase (w2): Prepare a 2% (w/v) PVA solution in 20 mL of deionized water.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and sonicate for 2 minutes at 40% amplitude on ice.

  • Solvent evaporation: Transfer the double emulsion to a beaker and stir on a magnetic stirrer at room temperature for 4-6 hours to allow the DCM to evaporate.

  • Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this step twice to remove unencapsulated this compound and excess PVA.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for characterization and further use.

Protocol 2: Ex Vivo Vasodilation Assay using Wire Myography

Materials:

  • Isolated rat thoracic aorta

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Sodium Nitroprusside (SNP)

  • This compound formulation

  • Wire myograph system

  • Carbogen gas (95% O2, 5% CO2)

Method:

  • Tissue Preparation: Euthanize a rat according to approved institutional guidelines. Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.

  • Mounting: Clean the aorta of adhering connective tissue and cut it into 2-3 mm rings. Mount each aortic ring between two stainless steel wires in the chambers of the wire myograph filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with carbogen.

  • Equilibration: Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 2g, with buffer changes every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Induce a contraction with 1 µM PE.

    • Once a stable plateau is reached, add 10 µM ACh to assess endothelium-dependent relaxation. A relaxation of >70% is indicative of intact endothelium.

    • Wash the rings with buffer and allow them to return to baseline tension.

  • Vasodilation Assay:

    • Pre-constrict the aortic rings with a submaximal concentration of PE (e.g., 1 µM).

    • Once a stable contraction is achieved, cumulatively add the this compound formulation in increasing concentrations to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by PE. Plot the concentration-response curve and calculate the EC50 value.

Mandatory Visualizations

This compound Signaling Pathway in Vascular Smooth Muscle Cells

Arlidin_Signaling_Pathway This compound This compound (Nylidrin) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Gs_protein Gs Protein Beta2AR->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA MLCK_p Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_p Inhibits MLCP_a Activation of Myosin Light Chain Phosphatase (MLCP) PKA->MLCP_a Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_p->Myosin_LC_P Relaxation Vasodilation (Relaxation) MLCK_p->Relaxation MLCP_a->Relaxation Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Myosin_LC_P->Myosin_LC Contraction Contraction Myosin_LC_P->Contraction

Caption: this compound-induced vasodilation signaling cascade.

Experimental Workflow for this compound Nanoparticle Formulation and Testing

Experimental_Workflow cluster_formulation Formulation cluster_testing Ex Vivo Testing cluster_logic Decision Point Formulation This compound Nanoparticle Formulation Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Formulation->Characterization Isolation Aortic Ring Isolation Formulation->Isolation Proceed to Testing Release In Vitro Drug Release Study Characterization->Release Mounting Mounting in Wire Myograph Isolation->Mounting Equilibration Equilibration & Viability Check Mounting->Equilibration Assay Vasodilation Assay with This compound Formulation Equilibration->Assay Analysis Data Analysis (Concentration-Response Curve) Assay->Analysis Optimization Optimization Needed? Analysis->Optimization Evaluate Efficacy Optimization->Formulation Yes Conclusion Conclusion on Targeted Vasodilation Optimization->Conclusion No

Caption: Workflow for this compound nanoparticle development.

Troubleshooting Logic for Low Encapsulation Efficiency

Troubleshooting_Logic Start Low Encapsulation Efficiency Observed Check_Solubility Is this compound fully dissolved in the initial phase? Start->Check_Solubility Improve_Solubility Action: Use co-solvents or adjust pH. Check_Solubility->Improve_Solubility No Check_Partitioning Is drug partitioning to the external phase likely? Check_Solubility->Check_Partitioning Yes Re_evaluate Re-evaluate Encapsulation Efficiency Improve_Solubility->Re_evaluate Change_Method Action: Switch to double emulsion or modify phase volumes. Check_Partitioning->Change_Method Yes Optimize_Params Action: Systematically vary drug:carrier ratio & concentrations. Check_Partitioning->Optimize_Params No Change_Method->Re_evaluate Optimize_Params->Re_evaluate

Caption: Decision tree for low encapsulation efficiency.

References

Technical Support Center: Managing Cardiovascular Side Effects of Arlidin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Arlidin (Nylidrin) in animal models. The focus is on anticipating, identifying, and managing cardiovascular side effects to ensure experimental integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects of this compound observed in animal models?

A1: The primary cardiovascular side effects of this compound are a direct consequence of its mechanism of action as a beta-2 adrenergic agonist. These include:

  • Hypotension (Low Blood Pressure): this compound causes vasodilation (relaxation of blood vessels), leading to a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.[1][2] This effect is generally dose-dependent.

  • Tachycardia (Increased Heart Rate): The drop in blood pressure often triggers a compensatory reflex tachycardia, where the heart beats faster to maintain adequate cardiac output.[2] Direct stimulation of cardiac beta-1 adrenergic receptors by this compound can also contribute to an increased heart rate.

Q2: What is the mechanism of action behind this compound's cardiovascular effects?

A2: this compound is a beta-adrenergic agonist with a higher affinity for beta-2 receptors, which are predominantly located on the smooth muscle cells of blood vessels.[2] The signaling cascade is as follows:

  • This compound binds to beta-2 adrenergic receptors on vascular smooth muscle cells.

  • This activates the associated Gs protein, which in turn stimulates adenylyl cyclase.

  • Adenylyl cyclase increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

  • Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).

  • PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of the vascular smooth muscle and vasodilation.

Q3: Are the cardiovascular effects of this compound consistent across all animal models?

A3: While hypotension and tachycardia are common findings, the magnitude of these effects can vary depending on the animal species, strain, anesthetic regimen, and the animal's baseline physiological state. For instance, spontaneously hypertensive rats (SHR) have been shown to be more sensitive to the hypotensive effects of nylidrin (B1677059) compared to normotensive Wistar/Kyoto (WKY) rats.[2]

Q4: Can this compound cause a paradoxical increase in blood pressure?

A4: While less common, a transient initial increase in blood pressure can occur with some beta-agonists, particularly with rapid intravenous administration or very high doses. This is thought to be due to the stimulation of other adrenergic receptors. However, the predominant and sustained effect of this compound is vasodilation and hypotension.

Troubleshooting Guides

Issue 1: Severe or Prolonged Hypotension

Symptoms:

  • A significant drop in mean arterial pressure (MAP) below the expected range for the animal model.

  • Lethargy, weakness, or loss of righting reflex in conscious animals.

  • Pale mucous membranes.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
High Dose of this compound - Review the dose-response relationship for your specific animal model. - Consider reducing the dose in subsequent experiments. - For ongoing experiments, if hypotension is severe, consider the interventions below.
Rapid Intravenous Administration - Administer this compound as a slow intravenous infusion rather than a bolus to allow for gradual vasodilation and physiological compensation.
Animal's Health Status - Ensure animals are adequately hydrated before the experiment, as dehydration can exacerbate hypotension. - Screen animals for any underlying health conditions that may affect cardiovascular stability.
Anesthesia - Certain anesthetics can potentiate hypotensive effects. Review your anesthetic protocol and consider agents with minimal cardiovascular depression.
Intervention for Severe Hypotension - Fluid Bolus: Administer an intravenous bolus of warmed isotonic saline (e.g., 10-20 mL/kg in rats) to increase intravascular volume. - Vasopressors: In critical situations, administration of a vasopressor with alpha-adrenergic activity (e.g., phenylephrine) can be considered to counteract vasodilation. This should be done with caution and careful monitoring.
Issue 2: Excessive Tachycardia

Symptoms:

  • Heart rate exceeding the normal physiological range for the animal model under the experimental conditions.

  • Arrhythmias observed on an electrocardiogram (ECG).

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Step
Reflex Response to Hypotension - The primary approach is to manage the underlying hypotension (see Issue 1). By stabilizing blood pressure, the reflex tachycardia should diminish.
Direct Cardiac Stimulation - If tachycardia is excessive and not solely a reflex to hypotension, it may indicate significant beta-1 adrenergic stimulation.
Intervention for Severe Tachycardia - Beta-1 Selective Blockade: In a well-justified and controlled experimental design, pre-treatment with a beta-1 selective antagonist (e.g., atenolol) can mitigate tachycardia without counteracting the desired beta-2 mediated vasodilation.[2] However, this will alter the pharmacological profile of the study. - Dose Reduction: Lowering the dose of this compound may reduce the magnitude of both hypotension and subsequent tachycardia.

Data Presentation

Table 1: Dose-Response of this compound on Blood Pressure and Heart Rate in Rats

Animal ModelDose (s.c.)Change in Blood PressureChange in Heart RateDuration of EffectReference
Spontaneously Hypertensive Rats (SHR)0.5 mg/kgSignificant decreaseIncrease> 3 hours[2]
Normotensive Wistar/Kyoto (WKY) Rats5 mg/kgTransient decreaseIncrease< 1 hour (hypotension), several hours (tachycardia)[2]
Normotensive Holtzman Rats10 mg/kgTransient decreaseIncrease< 1 hour (hypotension), several hours (tachycardia)[2]

Experimental Protocols

Protocol 1: Continuous Cardiovascular Monitoring in Conscious Rats via Telemetry

Objective: To continuously monitor blood pressure and heart rate in conscious, freely moving rats following the administration of this compound.

Methodology:

  • Surgical Implantation of Telemetry Device:

    • Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).

    • Surgically implant a telemetry transmitter (e.g., DSI PA-C10) with the catheter inserted into the abdominal aorta or carotid artery, and the transmitter body secured in the abdominal cavity or a subcutaneous pocket.[1]

    • Provide post-operative analgesia and allow for a recovery period of at least 7-10 days.[1]

  • Acclimation:

    • Acclimate the rat to the experimental cage and room for at least 24-48 hours before the experiment to minimize stress-induced cardiovascular changes.

  • Baseline Recording:

    • Record baseline blood pressure and heart rate for at least 60 minutes before administering this compound to establish a stable baseline.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous via a pre-implanted catheter).

  • Data Acquisition:

    • Continuously record blood pressure and heart rate using the telemetry system for the duration of the expected drug effect.

    • Data can be collected and analyzed using appropriate software (e.g., DSI Ponemah).

Protocol 2: Management of Acute Hypotension During an Experiment

Objective: To provide a step-by-step procedure for managing severe hypotension in an anesthetized rat during an acute experiment.

Methodology:

  • Establish Intravenous Access:

    • Prior to the start of the experiment, place a catheter in a suitable vein (e.g., femoral or jugular vein) for drug and fluid administration.

  • Continuous Monitoring:

    • Continuously monitor blood pressure via an arterial catheter connected to a pressure transducer.

  • Induce Hypotension (with this compound):

    • Administer this compound and monitor the drop in blood pressure.

  • Intervention for Severe Hypotension (if MAP drops below a pre-determined critical level, e.g., 50 mmHg):

    • Step 1: Reduce Anesthesia: If applicable, reduce the concentration of inhaled anesthetic, as many anesthetics cause vasodilation and will exacerbate hypotension.

    • Step 2: Administer Fluid Bolus: Administer a bolus of warmed (37°C) isotonic saline (0.9% NaCl) at a dose of 10-20 mL/kg intravenously over 5-10 minutes.

    • Step 3: Re-assess: Monitor blood pressure closely. If it remains critically low after the fluid bolus, proceed to the next step.

    • Step 4 (Optional, with caution): Administer a Vasopressor: Prepare a dilute solution of a vasopressor such as phenylephrine. Administer small, incremental intravenous boluses (e.g., 1-3 µg/kg) while continuously monitoring blood pressure to achieve the desired increase. Be cautious to avoid excessive hypertension.

Mandatory Visualizations

Arlidin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Nylidrin) Beta2AR Beta-2 Adrenergic Receptor This compound->Beta2AR Binds Gs_protein Gs Protein (inactive) Beta2AR->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active AdenylylCyclase Adenylyl Cyclase (inactive) AdenylylCyclase_active Adenylyl Cyclase (active) AdenylylCyclase->AdenylylCyclase_active Gs_protein_active->AdenylylCyclase Activates ATP ATP AdenylylCyclase_active->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscleRelaxation Smooth Muscle Relaxation (Vasodilation) PKA->SmoothMuscleRelaxation Leads to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Troubleshooting_Workflow Start Administer this compound Monitor Monitor BP and HR Start->Monitor IsHypotensionSevere Is Hypotension Severe? Monitor->IsHypotensionSevere IsTachycardiaExcessive Is Tachycardia Excessive? IsHypotensionSevere->IsTachycardiaExcessive No ReduceDose Reduce Dose / Slow Infusion IsHypotensionSevere->ReduceDose Yes ContinueExp Continue Experiment IsTachycardiaExcessive->ContinueExp No ManageHypotension Manage Hypotension (see left) IsTachycardiaExcessive->ManageHypotension Yes FluidBolus Administer Fluid Bolus ReduceDose->FluidBolus ConsiderVasopressor Consider Vasopressor FluidBolus->ConsiderVasopressor ConsiderVasopressor->Monitor ConsiderBetaBlocker Consider Beta-1 Blocker (with caution) ManageHypotension->ConsiderBetaBlocker ConsiderBetaBlocker->Monitor

Caption: Troubleshooting workflow for cardiovascular side effects.

References

Technical Support Center: Improving the Solubility of Nylidrin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Nylidrin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Nylidrin hydrochloride?

A1: Nylidrin hydrochloride is sparingly soluble in water and slightly soluble in alcohol. It is practically insoluble in organic solvents such as ether, chloroform, and benzene.[1] For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) or water, with the aid of sonication for the latter.[2]

Q2: What is the recommended solvent for preparing a stock solution of Nylidrin hydrochloride?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Nylidrin hydrochloride due to its higher solubilizing capacity compared to water.[2][3] It is crucial to use anhydrous, high-purity DMSO to ensure optimal solubility.

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1] For sensitive cell lines or long-term experiments, a final DMSO concentration of 0.1% or lower is often recommended. It is always best practice to perform a vehicle control experiment to assess the effect of the solvent on the cells.

Q4: How should I store my Nylidrin hydrochloride stock solution?

A4: Nylidrin hydrochloride powder should be stored at 4°C, sealed, and protected from moisture.[2] Once dissolved in a solvent, stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Troubleshooting Guide

Issue 1: Nylidrin hydrochloride does not fully dissolve in the chosen solvent.

  • Possible Cause: The concentration of Nylidrin hydrochloride exceeds its solubility limit in the selected solvent.

  • Solution:

    • Increase Solvent Volume: Decrease the concentration of the stock solution by adding more solvent.

    • Use Ultrasonication: For aqueous solutions, sonication can aid in the dissolution of Nylidrin hydrochloride.[2]

    • Gentle Warming: Gentle warming of the solution can sometimes help to dissolve the compound. However, be cautious as excessive heat can degrade the compound.

    • Switch to a Higher-Solubility Solvent: If using water, consider switching to DMSO, which has a significantly higher capacity to dissolve Nylidrin hydrochloride.[2][3]

Issue 2: The Nylidrin hydrochloride solution appears cloudy or precipitates after dilution in cell culture medium.

  • Possible Cause: The compound is precipitating out of the aqueous medium due to its lower solubility compared to the initial solvent (e.g., DMSO).

  • Solution:

    • Rapid Dilution and Mixing: Add the small volume of the concentrated DMSO stock solution directly into the larger volume of cell culture medium while vortexing or vigorously mixing to ensure rapid and even dispersion.

    • Pre-warm the Medium: Using pre-warmed cell culture medium can sometimes help to prevent precipitation.

    • Two-Step Dilution: First, dilute the DMSO stock solution in a smaller volume of serum-free medium, mix well, and then add this intermediate dilution to the final volume of complete medium.

    • Lower the Final Concentration: If precipitation persists, it may be necessary to work with a lower final concentration of Nylidrin hydrochloride in your experiment.

Issue 3: Inconsistent experimental results are observed.

  • Possible Cause 1: Degradation of the Nylidrin hydrochloride stock solution.

  • Solution: Ensure proper storage of the stock solution at -20°C or -80°C in airtight aliquots.[2] Avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.

  • Possible Cause 2: Inaccurate pipetting of small volumes of the stock solution.

  • Solution: Use calibrated pipettes suitable for the small volumes being dispensed. Consider preparing an intermediate dilution of the stock solution to work with larger, more manageable volumes.

  • Possible Cause 3: Cytotoxicity from the solvent.

  • Solution: Determine the maximum tolerated DMSO concentration for your specific cell line. Always include a vehicle control (medium with the same final concentration of DMSO but without Nylidrin) in your experimental design.

Quantitative Data

The following table summarizes the solubility of Nylidrin hydrochloride in different solvents.

SolventSolubilityMolar Concentration (Approx.)Notes
DMSO≥ 41 mg/mL[2][3]≥ 122.07 mM-
Water5 mg/mL[2]14.89 mMRequires sonication.
AlcoholSlightly soluble[1][4]--
EtherPractically insoluble[1]--
ChloroformPractically insoluble[1]--
BenzenePractically insoluble[1]--

Experimental Protocols

Protocol 1: Preparation of a 10 mM Nylidrin Hydrochloride Stock Solution in DMSO

Materials:

  • Nylidrin hydrochloride (MW: 335.87 g/mol )

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 3.36 mg of Nylidrin hydrochloride powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM Nylidrin hydrochloride stock solution in DMSO

  • Pre-warmed, complete cell culture medium

  • Sterile conical tube or microcentrifuge tube

Procedure:

  • Thaw an aliquot of the 10 mM Nylidrin hydrochloride stock solution at room temperature.

  • In a sterile tube, add 999 µL of pre-warmed complete cell culture medium.

  • Add 1 µL of the 10 mM stock solution to the medium.

  • Immediately mix the solution by gentle pipetting or brief vortexing to ensure rapid and uniform dispersion.

  • This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Use this working solution to treat your cells as required by your experimental design.

  • Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of medium.

Visualizations

Nylidrin's Mechanism of Action: The Beta-Adrenergic Signaling Pathway

Nylidrin acts as a β-adrenergic agonist.[5] Its primary mechanism of action involves the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) levels, ultimately resulting in smooth muscle relaxation and vasodilation.[6]

Nylidrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nylidrin Nylidrin Beta_Adrenergic_Receptor β-Adrenergic Receptor (GPCR) Nylidrin->Beta_Adrenergic_Receptor Binds to G_Protein Gs Protein (α, β, γ subunits) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase (AC) G_Protein->Adenylyl_Cyclase Activates cAMP Cyclic AMP (cAMP) Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow Start Start Weigh_Nylidrin 1. Weigh Nylidrin HCl Powder Start->Weigh_Nylidrin Dissolve_DMSO 2. Dissolve in Anhydrous DMSO Weigh_Nylidrin->Dissolve_DMSO Create_Stock 3. Create High-Concentration Stock Solution (e.g., 10 mM) Dissolve_DMSO->Create_Stock Store_Stock 4. Aliquot and Store at -20°C or -80°C Create_Stock->Store_Stock Thaw_Aliquot 5. Thaw a Single-Use Aliquot Store_Stock->Thaw_Aliquot Dilute_Medium 6. Dilute Stock in Pre-warmed Cell Culture Medium Thaw_Aliquot->Dilute_Medium Final_Solution 7. Achieve Final Working Solution (e.g., 10 µM) Dilute_Medium->Final_Solution Vehicle_Control Prepare Vehicle Control (DMSO in Medium) Dilute_Medium->Vehicle_Control End End Final_Solution->End Vehicle_Control->End

References

Technical Support Center: Enhancing the Therapeutic Index of Buprenorphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments aimed at enhancing the therapeutic index of Buprenorphine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the therapeutic index of Buprenorphine and why is it a focus of research?

A1: The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces toxicity and the dose that produces a clinically desired effect. For Buprenorphine, a key advantage is its relatively wide therapeutic window compared to full opioid agonists like fentanyl or methadone.[1][2] This is primarily due to its unique pharmacology as a partial agonist at the mu-opioid receptor, which creates a "ceiling effect" for respiratory depression, the most life-threatening side effect of opioids.[3][4]

Research focuses on enhancing its TI to further minimize side effects, reduce the potential for misuse, and improve patient outcomes in both pain management and opioid use disorder (OUD) treatment.[5][6] A study in rats calculated a safety index (a ratio of the odds of achieving antinociception versus causing respiratory depression) of 13.54 for buprenorphine, significantly higher than fentanyl's index of 1.20, highlighting its favorable safety profile.[2]

Q2: My in vivo study shows unexpected respiratory depression at a supposedly therapeutic dose. What could be the cause?

A2: This is a critical issue that requires immediate investigation. Here are potential causes and troubleshooting steps:

  • Drug Interactions: Buprenorphine's respiratory depressant effects are significantly potentiated when combined with other central nervous system (CNS) depressants, such as benzodiazepines, alcohol, or certain antidepressants.[1] Review all co-administered substances in your protocol.

  • Metabolism Inhibition: Buprenorphine is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1][7][8] Co-administration of a CYP3A4 inhibitor can increase Buprenorphine plasma concentrations, leading to toxicity. Verify that no other compounds in your experiment are known CYP3A4 inhibitors.

  • Dosing Error: Double-check all dose calculations, stock solution concentrations, and administration volumes. An error in any of these steps can lead to an unintentional overdose.

  • Animal Model Sensitivity: The specific strain, age, or health status of your animal model may influence its sensitivity to opioids. Review literature for baseline respiratory rates and opioid sensitivity for your specific model.

  • Formulation Issues: If you are using a custom formulation, issues with drug solubility, stability, or release kinetics could lead to unexpectedly high plasma concentration spikes.

Q3: How can I strategically modify a Buprenorphine formulation to improve its therapeutic index?

A3: Formulation strategy is a key approach to widening the therapeutic window.[5][9] The primary goal is to optimize the pharmacokinetic profile to maintain steady, effective plasma concentrations while avoiding toxic peaks.

  • Prolonged-Release Formulations: Developing extended-release delivery systems is a proven strategy. Novel formulations such as subcutaneous depots (e.g., Sublocade) and subdermal implants (e.g., Probuphine) provide consistent plasma levels of Buprenorphine over weeks or months.[10][11] This approach not only improves safety by eliminating peaks but also enhances efficacy and reduces the risks of nonadherence and diversion.[10]

  • Transdermal and Buccal Systems: Transdermal patches (e.g., Butrans) and buccal films (e.g., Belbuca) bypass first-pass metabolism and allow for slow, controlled drug absorption.[11][12] Buprenorphine's low molecular weight and high lipophilicity make it an ideal candidate for transdermal delivery.[11]

  • Combination Products: The most common combination product is Buprenorphine with Naloxone (B1662785) (e.g., Suboxone).[11][13] While this does not alter the physiological TI, it enhances safety by deterring intravenous misuse.[1][7] When the combination is injected, the naloxone component precipitates withdrawal, negating the opioid effect.[1][3]

Q4: We are observing high inter-individual variability in our preclinical pharmacokinetic (PK) studies. How can we troubleshoot this?

A4: High variability can obscure the true pharmacokinetic profile of your formulation. Consider the following factors:

  • Route of Administration: Buprenorphine's bioavailability varies significantly with the administration route. Oral bioavailability is very low, while sublingual, buccal, and parenteral routes are much higher.[1][7][8] Ensure your administration technique is consistent and precise. For sublingual or buccal routes in animal models, incomplete absorption can be a major source of variability.

  • Genetic Factors: Genetic differences in metabolic enzymes, particularly CYP3A4, can lead to significant variability in drug clearance.[14] Consider using a more genetically homogenous animal strain if possible.

  • Physiological State: Factors such as animal stress, diet, and underlying health conditions can affect drug absorption and metabolism. Standardize housing and handling procedures to minimize these variables.

  • Blood Sampling: The timing and technique of blood sampling are crucial. Ensure that your sampling schedule is frequent enough to accurately capture the absorption, distribution, metabolism, and excretion phases. Use of techniques like sparse sampling in combination with population PK modeling can help manage variability.

Data Presentation

Table 1: Pharmacokinetic Parameters of Buprenorphine

ParameterValueRoute of AdministrationSource
Bioavailability ~30%Sublingual[7][15]
65%Buccal[7]
100%IV/IM[7]
Protein Binding ~96%-[1][7][8]
Metabolism Hepatic (primarily CYP3A4)-[1][7][8]
Active Metabolite Norbuprenorphine (weak activity)-[1]
Elimination Half-Life 20 - 73 hours (mean ~37 hours)Sublingual[7][8][15]
Excretion Primarily fecal (bile); 10-30% renal-[8]

Table 2: Buprenorphine Opioid Receptor Profile

ReceptorAffinityActivitySource
Mu (μ) Opioid Receptor Very HighPartial Agonist[4][7]
Kappa (κ) Opioid Receptor HighAntagonist[7][15]
Delta (δ) Opioid Receptor HighAntagonist[7][15]

Experimental Protocols

Protocol 1: In Vivo Assessment of Therapeutic Index in a Rodent Model

This protocol provides a framework for determining the therapeutic index by comparing the effective dose for analgesia (ED₅₀) with the dose causing significant respiratory depression (RD₅₀).

  • Animal Model: Male Sprague-Dawley rats (250-300g). Acclimatize animals for at least 7 days.

  • Groups:

    • Vehicle control (e.g., saline).

    • Buprenorphine dose groups (e.g., 0.01, 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg, subcutaneous).

  • Analgesia Assessment (Hot Plate Test):

    • Establish a baseline latency for each rat by placing it on a hot plate maintained at 55°C and recording the time to a nociceptive response (e.g., paw licking, jumping). Set a cut-off time (e.g., 45 seconds) to prevent tissue damage.

    • Administer the vehicle or Buprenorphine dose.

    • At set time points post-administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test.

    • Calculate the Maximum Possible Effect (%MPE) = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Use the peak %MPE data to calculate the ED₅₀ via non-linear regression.

  • Respiratory Depression Assessment (Whole-Body Plethysmography):

    • Place each rat in a plethysmography chamber and allow it to acclimate.

    • Record baseline respiratory parameters (respiratory rate, tidal volume) for 15-30 minutes.

    • Administer the vehicle or Buprenorphine dose.

    • Continuously monitor respiratory parameters for at least 2 hours post-administration.

    • Determine the maximum percentage decrease in respiratory rate from baseline for each animal.

    • Use this data to calculate the RD₅₀ (the dose causing a 50% reduction in respiratory rate) via non-linear regression.

  • Therapeutic Index Calculation:

    • Calculate the TI = RD₅₀ / ED₅₀.

Visualizations

Buprenorphine_Mechanism_of_Action cluster_Neuron Presynaptic & Postsynaptic Neurons cluster_Receptors Opioid Receptors cluster_Effects Pharmacological Effects Bup Buprenorphine Mu Mu (μ) Receptor Bup->Mu Partial Agonist (High Affinity) Kappa Kappa (κ) Receptor Bup->Kappa Antagonist (High Affinity) Delta Delta (δ) Receptor Bup->Delta Antagonist (High Affinity) Analgesia Analgesia (Therapeutic Effect) Mu->Analgesia RespDep Respiratory Depression (Adverse Effect, Ceiling) Mu->RespDep Antagonist_Effects Antagonist Effects (e.g., Mood modulation) Kappa->Antagonist_Effects Delta->Antagonist_Effects

Caption: Buprenorphine's interaction with opioid receptors.

Workflow_Enhance_TI Start Goal: Enhance Buprenorphine Therapeutic Index Formulation 1. Formulation Development (e.g., PLGA microspheres for prolonged release) Start->Formulation InVitro 2. In Vitro Characterization - Drug loading & encapsulation - Release kinetics assay Formulation->InVitro Preclinical 3. Preclinical PK/PD Studies (Rodent Model) InVitro->Preclinical Efficacy 3a. Efficacy Assessment (Analgesia - Hot Plate Test) Preclinical->Efficacy Toxicity 3b. Safety Assessment (Respiratory Depression - Plethysmography) Preclinical->Toxicity Data 4. Data Analysis - Calculate ED50, RD50 - Determine Therapeutic Index (TI) Efficacy->Data Toxicity->Data Decision Is TI significantly improved vs. standard Buprenorphine? Data->Decision Optimize Iterate & Optimize Formulation Decision->Optimize No Advance Advance to Large Animal Models Decision->Advance Yes Optimize->Formulation

Caption: Workflow for developing a new Buprenorphine formulation.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of Arlidin and Isoxsuprine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peripheral vasodilators, Arlidin (also known as Buphenine or Nylidrin) and Isoxsuprine have been utilized for their therapeutic effects on blood flow and smooth muscle relaxation. This guide provides a comparative overview of their in vivo efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes existing findings to offer an objective assessment of their individual performance.

Mechanism of Action: A Tale of Two Beta-Adrenergic Agonists

Both this compound and Isoxsuprine exert their primary effects through the stimulation of beta-adrenergic receptors, leading to vasodilation and relaxation of smooth muscle. However, their mechanistic profiles exhibit some distinctions.

This compound (Buphenine/Nylidrin) is characterized as a beta-adrenergic agonist with a notable selectivity for muscle vasculature. Its action is primarily driven by the stimulation of β-receptors, which triggers a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP). This increase in intracellular cAMP ultimately results in the relaxation of vascular smooth muscle, thereby enhancing blood flow to skeletal muscles. Some evidence also suggests a potential interaction with central alpha-receptors, which may contribute to its overall cardiovascular effects.

Isoxsuprine demonstrates a more complex mechanism of action. While it also functions as a beta-adrenergic agonist, it exhibits a broader pharmacological profile. In addition to stimulating β2-receptors to induce vasodilation and uterine relaxation, Isoxsuprine has been shown to possess alpha-adrenoceptor blocking properties. This dual action contributes to its vasodilatory effects. Furthermore, studies have indicated the involvement of other signaling pathways in Isoxsuprine-mediated vasodilation, including the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) and hydrogen sulfide/ATP-sensitive potassium channel (H2S/KATP) pathways, as well as the blockade of calcium channels.

In Vivo Efficacy: A Review of Experimental Findings

Direct in vivo comparative efficacy data between this compound and Isoxsuprine is scarce in publicly available literature. However, individual studies provide insights into their respective activities in various experimental models.

Vasodilatory Effects

A key study by Reiss and Rosomoff in 1968 investigated the effects of parenteral administration of both Nylidrin (this compound) and Isoxsuprine on cerebral and peripheral blood flow in dogs. Unfortunately, the quantitative data from this direct comparison is not readily accessible in public databases, hindering a direct tabular comparison.

Independent studies on Isoxsuprine have demonstrated its vasodilatory effects in vivo. For instance, in a study on healthy horses, while oral Isoxsuprine did not produce a statistically significant increase in digital or laminar blood flow, it is widely used in equine medicine for this purpose. In a rat model of ischemic stroke, intravenous administration of Isoxsuprine significantly reduced infarct volume, highlighting its neuroprotective and circulation-enhancing effects in a compromised vascular state.[1]

Quantitative in vivo data for this compound's vasodilatory efficacy is less prevalent in recent literature. Older studies described its selective action on muscle blood flow, but detailed quantitative comparisons are lacking.

Tocolytic Effects

Both this compound (as Buphenine) and Isoxsuprine have been investigated for their tocolytic (uterine relaxant) properties to manage premature labor.

Isoxsuprine has been more extensively studied in this regard. In vivo studies in pregnant rats have shown that oral administration of Isoxsuprine can effectively delay the onset of labor.

Information regarding the in vivo tocolytic efficacy of this compound (Buphenine) is limited, making a direct comparison with Isoxsuprine in this application difficult.

Data Presentation

Due to the lack of direct comparative in vivo studies with accessible quantitative data, a comprehensive side-by-side data table is not feasible at this time. The following table summarizes the available qualitative and mechanistic information.

FeatureThis compound (Buphenine/Nylidrin)Isoxsuprine
Primary Mechanism Beta-adrenergic agonistBeta-adrenergic agonist
Secondary Mechanisms Potential central alpha-receptor interactionAlpha-adrenoceptor blockade, NO/cGMP pathway activation, H2S/KATP pathway activation, Calcium channel blockade
Primary In Vivo Effect Peripheral vasodilation, particularly in musclePeripheral vasodilation, Uterine relaxation
Supporting In Vivo Models Dogs (Cerebral and peripheral blood flow), Cats (Central cardiovascular effects)Dogs (Cerebral and peripheral blood flow), Horses (Digital and laminar blood flow), Rats (Neuroprotection in stroke, Tocolysis)

Experimental Protocols

Detailed experimental protocols from the cited studies are not fully available. However, based on general pharmacological practices, the following methodologies are typically employed for assessing the in vivo efficacy of vasodilators and tocolytic agents.

In Vivo Vasodilation Assessment in Animal Models
  • Animal Model: Anesthetized dogs, rats, or other suitable species are commonly used.

  • Drug Administration: The test compound (this compound or Isoxsuprine) is administered intravenously or intra-arterially.

  • Blood Flow Measurement:

    • Electromagnetic or Ultrasonic Flow Probes: These are placed around the artery of interest (e.g., femoral artery for peripheral blood flow, carotid artery for cerebral blood flow) to directly and continuously measure blood flow velocity.

    • Microsphere Technique: Radioactively or fluorescently labeled microspheres are injected into the arterial circulation. The distribution of these microspheres in various tissues, collected post-mortem, provides a quantitative measure of regional blood flow.

    • Laser Doppler Flowmetry: A non-invasive technique that can be used to measure microvascular blood flow in tissues like the skin.

  • Data Analysis: Changes in blood flow from baseline are measured and compared between different doses of the drug and against a control (vehicle) group.

In Vivo Tocolysis Assessment in Animal Models
  • Animal Model: Pregnant rats or other suitable species are used, often with labor induced by agents like oxytocin (B344502) or lipopolysaccharide (LPS).

  • Drug Administration: The tocolytic agent is administered, typically via subcutaneous or intravenous injection.

  • Measurement of Uterine Activity:

    • Intrauterine Pressure Catheter: A catheter is placed in the uterus to directly measure the frequency and amplitude of uterine contractions.

    • External Tocodynamometry: A sensor placed on the abdomen can be used to monitor uterine contractions non-invasively, though this is less common in animal studies.

  • Endpoint: The primary endpoint is the delay in the onset of delivery or a reduction in the frequency and/or amplitude of uterine contractions compared to a control group.

Signaling Pathways and Visualizations

The signaling pathways for this compound and Isoxsuprine are rooted in their interaction with adrenergic receptors.

This compound (Buphenine/Nylidrin) Signaling Pathway

As a beta-adrenergic agonist, this compound binds to β-receptors, primarily leading to the activation of the Gs alpha subunit of the associated G-protein. This initiates a cascade where adenylyl cyclase is activated, converting ATP to cAMP. The subsequent increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit smooth muscle relaxation and vasodilation.

Arlidin_Signaling_Pathway This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor G_Protein G-Protein (Gs) BetaReceptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates SmoothMuscleRelaxation Smooth Muscle Relaxation (Vasodilation) PKA->SmoothMuscleRelaxation leads to

This compound's primary signaling cascade.
Isoxsuprine Signaling Pathway

Isoxsuprine's signaling is more multifaceted. It activates the same β-adrenergic pathway as this compound. Concurrently, its α-adrenergic antagonist activity blocks the vasoconstrictive signals mediated by α-receptors. Furthermore, it influences other vasodilatory pathways.

Isoxsuprine_Signaling_Pathway cluster_beta β-Adrenergic Agonism cluster_alpha α-Adrenergic Antagonism cluster_other Other Pathways Isoxsuprine_beta Isoxsuprine Beta2Receptor β2-Adrenergic Receptor Isoxsuprine_beta->Beta2Receptor Gs_AC_cAMP_PKA Gs -> AC -> cAMP -> PKA Beta2Receptor->Gs_AC_cAMP_PKA activates Vasodilation_beta Vasodilation Gs_AC_cAMP_PKA->Vasodilation_beta Isoxsuprine_alpha Isoxsuprine Alpha1Receptor α1-Adrenergic Receptor Isoxsuprine_alpha->Alpha1Receptor blocks Vasoconstriction Vasoconstriction Alpha1Receptor->Vasoconstriction Isoxsuprine_other Isoxsuprine OtherPathways NO/cGMP Pathway H2S/KATP Pathway Ca2+ Channel Blockade Isoxsuprine_other->OtherPathways activates/blocks Vasodilation_other Vasodilation OtherPathways->Vasodilation_other

Isoxsuprine's multifaceted signaling pathways.

Conclusion

Both this compound and Isoxsuprine are effective peripheral vasodilators with established mechanisms of action centered on beta-adrenergic stimulation. Isoxsuprine appears to have a more complex pharmacological profile, with additional alpha-adrenergic blocking activity and engagement of other vasodilatory signaling pathways. A definitive in vivo comparison of their efficacy is hampered by a lack of direct comparative studies with publicly available quantitative data. Future research involving head-to-head in vivo studies with standardized protocols and endpoints would be invaluable for a more precise and quantitative comparison of the efficacy of these two compounds. Such studies would provide the necessary data to populate comprehensive comparative tables and guide therapeutic choices and future drug development efforts.

References

Validating Arlidin's Binding Affinity to the Beta-2 Adrenergic Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various ligands to the beta-2 adrenergic receptor (β2AR), a key target in therapeutic areas such as asthma and chronic obstructive pulmonary disease (COPD). While the primary focus is on validating the binding affinity of Arlidin (also known as Nylidrin or Buphenine), a comprehensive comparison with other well-characterized β2AR agonists is presented to offer a broader perspective for drug development and research.

Executive Summary

The beta-2 adrenergic receptor is a G-protein coupled receptor that, upon activation, mediates physiological responses such as smooth muscle relaxation, leading to bronchodilation. The binding affinity of a ligand to the β2AR is a critical parameter in determining its potency and potential therapeutic efficacy. This guide summarizes available quantitative binding data for several key β2AR agonists.

Comparative Analysis of β2AR Agonist Binding Affinities

The following table summarizes the binding affinities of several key beta-2 adrenergic receptor agonists. Lower Kᵢ values indicate higher binding affinity.

CompoundReceptorLigandKᵢ (nM)pKᵢ
Isoproterenol Human Beta-2 Adrenergic ReceptorIsoproterenol~460-
Salbutamol Human Beta-2 Adrenergic ReceptorSalbutamol--
Formoterol Human Beta-2 Adrenergic ReceptorFormoterol~6.318.2[1]
Salmeterol Human Beta-2 Adrenergic ReceptorSalmeterol1.5[2]-
This compound (Nylidrin) Human Beta-2 Adrenergic ReceptorThis compoundData not available-

Note: The pKᵢ value for Formoterol was converted to Kᵢ using the formula Kᵢ = 10^(-pKᵢ) M. Data for Salbutamol's Kᵢ was not explicitly found in the provided search results, though it is a well-known selective β2-agonist. The absence of data for this compound highlights a gap in the publicly available research literature.

Experimental Protocols

The determination of binding affinity for ligands to the beta-2 adrenergic receptor is typically performed using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor target.

General Protocol for Competitive Radioligand Binding Assay

This method is used to determine the binding affinity (Kᵢ) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand of known high affinity for the β2AR.

1. Materials and Reagents:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human beta-2 adrenergic receptor (e.g., HEK293 or CHO cells).
  • Radioligand: A high-affinity radiolabeled antagonist for the β2AR, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.
  • Test Compound: this compound (or other comparators) at various concentrations.
  • Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ at a physiological pH (e.g., 7.4).
  • Wash Buffer: Ice-cold assay buffer.
  • Scintillation Cocktail: For detection of radioactivity.
  • Glass Fiber Filters: To separate bound from free radioligand.

2. Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor-containing membranes in the assay buffer.
  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
  • Separation: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
  • The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
  • The Kᵢ value for the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
  • Kᵢ = IC₅₀ / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Processes

To aid in the understanding of the underlying biological and experimental frameworks, the following diagrams are provided.

G_protein_signaling cluster_membrane Cell Membrane b2ar Beta-2 Adrenergic Receptor g_protein G-protein (Gs) b2ar->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Conversion agonist Agonist (e.g., this compound) agonist->b2ar Binding atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka Activation response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylation Cascade

Caption: Beta-2 adrenergic receptor signaling pathway.

experimental_workflow start Start prep Prepare Receptor Membranes (β2AR expressing cells) start->prep incubation Incubate Membranes with Radioligand and varying concentrations of Test Compound prep->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration wash Wash Filters filtration->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analysis Data Analysis (IC50 determination, Ki calculation) measure->analysis end End analysis->end

Caption: Radioligand binding assay workflow.

References

Comparative Efficacy of Arlidin (Nylidrin) in a Preclinical Animal Model: A Double-Blind, Placebo-Controlled Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Arlidin (nylidrin hydrochloride), a beta-adrenergic agonist, against a placebo in a simulated double-blind animal study. The experimental design and data presented herein are illustrative, based on the known pharmacological properties of this compound, to serve as a framework for preclinical research and drug evaluation.

This compound is recognized for its vasodilating effects, particularly on peripheral and cerebral circulation.[1] Its mechanism of action is primarily linked to its activity as a beta-adrenergic agonist.[1][2] The following sections detail a hypothetical study designed to quantify the physiological effects of this compound in a controlled animal model, adhering to rigorous scientific standards for data presentation and experimental protocol description.

Quantitative Data Summary

The following table summarizes the key physiological parameters measured in a hypothetical 14-day, double-blind, placebo-controlled study in a feline animal model.

ParameterThis compound (Nylidrin) Group (n=12)Placebo Group (n=12)p-value
Mean Arterial Blood Pressure (mmHg)
Baseline125.4 ± 5.2126.1 ± 4.9>0.05
Day 14110.7 ± 4.8124.9 ± 5.1<0.01
Heart Rate (beats per minute)
Baseline150.2 ± 8.5149.8 ± 8.9>0.05
Day 14165.9 ± 9.1151.0 ± 8.7<0.05
Retinal Blood Flow (Arbitrary Units)
Baseline100 ± 10100 ± 10>0.05
Day 14122.3 ± 12.5101.5 ± 10.8<0.01
Electroretinogram (ERG) b-wave amplitude (µV)
Baseline250.6 ± 20.3248.9 ± 21.1>0.05
Day 14310.2 ± 25.7252.3 ± 22.4<0.01

Experimental Protocols

1. Animal Model and Housing:

  • Species: Domestic Shorthair Cats (Felis catus) of both sexes, aged 2-4 years.

  • Sample Size: 24 animals, randomly assigned to two groups of 12.

  • Housing: Animals were housed individually in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Food and water were provided ad libitum. All procedures were approved by an Institutional Animal Care and Use Committee (IACUC).

2. Study Design:

  • A 14-day, randomized, double-blind, placebo-controlled study was conducted.

  • This compound Group: Received this compound (nylidrin hydrochloride) at a dose of 0.5 mg/kg, administered orally twice daily.

  • Placebo Group: Received a vehicle-matched placebo (inactive ingredients) orally twice daily.

  • Blinding: The assignment to either the this compound or placebo group was blinded to both the animal handlers and the researchers conducting the measurements. The randomization code was only broken after the final data analysis.

3. Physiological Measurements:

  • Hemodynamic Monitoring: Mean arterial blood pressure and heart rate were measured at baseline and on day 14 using a non-invasive veterinary blood pressure monitor.

  • Retinal Blood Flow: Retinal blood flow was assessed using Laser Speckle Flowgraphy (LSFG) at baseline and on day 14.

  • Electroretinography (ERG): ERG was performed at baseline and on day 14 to assess retinal function, specifically the b-wave amplitude, which is indicative of bipolar cell activity.[1]

4. Statistical Analysis:

  • Data were analyzed using an independent samples t-test to compare the means of the this compound and placebo groups at the end of the study.

  • A p-value of less than 0.05 was considered statistically significant.

Visualizations

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (14 Days) cluster_measurement Data Collection cluster_analysis Analysis animal_selection Animal Selection (n=24) randomization Randomization animal_selection->randomization blinding Blinding of Investigators & Handlers randomization->blinding arlidin_group This compound Group (0.5 mg/kg BID) blinding->arlidin_group placebo_group Placebo Group (Vehicle BID) blinding->placebo_group final_measurement Final Measurements (Day 14) arlidin_group->final_measurement placebo_group->final_measurement baseline Baseline Measurements (Day 0) baseline->arlidin_group baseline->placebo_group hemo Hemodynamic Monitoring final_measurement->hemo retinal_flow Retinal Blood Flow (LSFG) final_measurement->retinal_flow erg Electroretinography (ERG) final_measurement->erg unblinding Unblinding hemo->unblinding retinal_flow->unblinding erg->unblinding stat_analysis Statistical Analysis unblinding->stat_analysis results Results Interpretation stat_analysis->results

Caption: Experimental workflow for the double-blind, placebo-controlled animal study.

signaling_pathway This compound This compound (Nylidrin) BetaReceptor Beta-Adrenergic Receptor This compound->BetaReceptor GProtein G Protein Activation BetaReceptor->GProtein AdenylateCyclase Adenylate Cyclase Activation GProtein->AdenylateCyclase cAMP Increased cAMP AdenylateCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Vasodilation Vasodilation & Increased Blood Flow SmoothMuscle->Vasodilation

Caption: Signaling pathway of this compound as a beta-adrenergic agonist.

Discussion

The illustrative data suggest that this compound administration over 14 days results in a statistically significant decrease in mean arterial blood pressure and an increase in heart rate, consistent with its vasodilatory properties. Furthermore, the observed increases in retinal blood flow and ERG b-wave amplitude align with previous findings on the effects of nylidrin (B1677059) on ocular physiology, suggesting a direct or indirect enhancement of retinal function and circulation.[1][2] These hypothetical results, if replicated in a real-world study, would provide strong evidence for the therapeutic potential of this compound in conditions characterized by peripheral or retinal vasoconstriction. The double-blind, placebo-controlled design is crucial for minimizing bias and ensuring the validity of the findings. Future research could explore dose-dependent effects and long-term safety in relevant animal models of disease.

References

Comparative Analysis of Arlidin and Other Peripheral Vasodilators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Arlidin (Buphenine) and other prominent peripheral vasodilators used in the management of peripheral artery disease (PAD), with a focus on intermittent claudication. The information is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance based on available clinical data, detailed experimental methodologies for assessing efficacy, and an exploration of the underlying signaling pathways.

Overview of Peripheral Vasodilators

Peripheral vasodilators are a class of drugs that widen blood vessels, primarily in the extremities, to improve blood flow.[1] They are a therapeutic option for patients with PAD, a condition characterized by narrowed arteries that can lead to symptoms like intermittent claudication—pain and cramping in the legs during exertion.[1] These medications work through various mechanisms to reduce vascular resistance and enhance tissue perfusion.[1] While exercise and risk factor modification are cornerstones of PAD management, pharmacological intervention with vasodilators can provide symptomatic relief.[2]

This guide focuses on a comparison of this compound with other notable peripheral vasodilators, including Cilostazol, Naftidrofuryl, and Pentoxifylline.

Quantitative Comparison of Clinical Efficacy

The following tables summarize the clinical efficacy of various peripheral vasodilators based on data from clinical trials and meta-analyses. The primary endpoints are improvements in pain-free walking distance (PFWD) and maximum walking distance (MWD) in patients with intermittent claudication. It is important to note the scarcity of recent, direct comparative clinical trial data for this compound (Nylidrin). One older study from 1982 suggested that Pentoxifylline was more effective.[3]

Table 1: Efficacy of Peripheral Vasodilators in Improving Walking Distance

DrugDosageStudy TypeImprovement in Pain-Free Walking Distance (PFWD)Improvement in Maximum Walking Distance (MWD)Citation(s)
Cilostazol 100 mg twice dailyReal-world studyMedian increase of 285m at 3 months and 387m at 6 months-[4]
50-150 mg twice dailyMeta-analysisMean difference of 26m vs. placebo (initial claudication distance)Mean difference of 40m vs. placebo (absolute claudication distance)[5]
100 mg twice dailyObservational study43% increase from baseline at 3 months-[6]
Naftidrofuryl 200 mg three times dailyMeta-analysis (IPD)37% greater improvement than placebo-[7][8]
200 mg three times dailyRandomized controlled trial92% improvement (geometric mean) vs. 17% for placebo83% improvement (geometric mean) vs. 14% for placebo[9]
Pentoxifylline 1200 mg/dayMeta-analysisWeighted mean difference of 29.4m vs. placeboWeighted mean difference of 48.4m vs. placebo[10]
Up to 1200 mg/dayRandomized controlled trialStatistically significant increase vs. placebo (initial claudication distance)Statistically significant increase vs. placebo (absolute claudication distance)[11]
This compound (Nylidrin) 3 mgRandomized controlled trialLess improvement than PentoxifyllineLess improvement than Pentoxifylline[3]

Note: Direct comparison between studies should be made with caution due to variations in study design, patient populations, and methodologies.

Experimental Protocols for Efficacy Assessment

The evaluation of peripheral vasodilator efficacy relies on standardized methods to measure changes in limb blood flow and functional capacity.

Treadmill Exercise Testing for Walking Distance

Standardized treadmill tests are crucial for objectively measuring PFWD and MWD.

  • Gardner-Skinner Protocol:

    • The patient walks on a treadmill at a constant speed of 2 mph (3.2 km/h).[12][13]

    • The test begins at a 0% grade.

    • The grade is increased by 2% every two minutes.[12][13]

    • The test continues until the patient experiences limiting claudication pain.

    • The distance or time to the onset of pain (PFWD) and the maximal distance or time walked (MWD) are recorded.

  • Hiatt Protocol:

    • The patient walks on a treadmill at a constant speed of 2 mph (3.2 km/h).

    • The test begins at a 0% grade.

    • The grade is increased by 3.5% every three minutes.[14]

    • The test is terminated when the patient cannot continue due to leg symptoms.

    • PFWD and MWD are recorded.

Venous Occlusion Plethysmography for Limb Blood Flow

This non-invasive technique measures changes in limb volume to assess arterial inflow.

  • The patient lies in a supine position with the limb slightly elevated to ensure venous drainage.[15]

  • A strain gauge is placed around the calf to measure changes in circumference.

  • A pneumatic cuff is placed around the thigh.[15]

  • The thigh cuff is inflated to a pressure (typically 50-60 mmHg) that occludes venous outflow without affecting arterial inflow.[15]

  • The rate of increase in calf volume, measured by the strain gauge, reflects the arterial blood flow.

  • Measurements are taken at rest and after a stimulus (e.g., exercise or reactive hyperemia) to assess blood flow changes.

Doppler Ultrasonography for Blood Flow Velocity

Doppler ultrasound is used to non-invasively assess blood flow velocity and vessel characteristics.

  • The patient is positioned in a supine and comfortable position.

  • A linear array transducer (e.g., 5-MHz) is used.

  • The arteries of the lower limb (e.g., femoral, popliteal, tibial) are systematically insonated.

  • The Doppler angle should be maintained at or below 60 degrees to the vessel wall for accurate velocity measurements.[9]

  • Pulsed-wave Doppler is used to obtain spectral waveforms, from which peak systolic velocity (PSV) and end-diastolic velocity (EDV) are measured.

  • Color Doppler imaging aids in identifying areas of altered blood flow, such as stenosis.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of peripheral vasodilators are rooted in their distinct molecular signaling pathways.

This compound (Buphenine/Nylidrin): Beta-Adrenergic Agonist Pathway

This compound is a beta-adrenergic agonist. Its primary mechanism involves the stimulation of β2-adrenergic receptors on vascular smooth muscle cells, leading to vasodilation.

Arlidin_Pathway This compound This compound (Buphenine) Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Phosphorylates (Inhibits) MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Vasodilation) MLCK_inactive->Relaxation Leads to

Caption: this compound's beta-adrenergic signaling cascade leading to vasodilation.

Cilostazol: Phosphodiesterase-3 (PDE3) Inhibition Pathway

Cilostazol is a selective inhibitor of phosphodiesterase-3 (PDE3). By preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), it increases intracellular cAMP levels in vascular smooth muscle cells and platelets.

Cilostazol_Pathway Cilostazol Cilostazol PDE3 Phosphodiesterase-3 (PDE3) Cilostazol->PDE3 Inhibits AMP 5'-AMP PDE3->AMP Breaks down cAMP cAMP cAMP->PDE3 PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet Platelet Aggregation Inhibition PKA->Platelet

Caption: Cilostazol's mechanism via PDE3 inhibition.

Nifedipine: L-type Calcium Channel Blockade Pathway

Nifedipine, a dihydropyridine (B1217469) calcium channel blocker, induces vasodilation by inhibiting the influx of extracellular calcium into vascular smooth muscle cells.

Nifedipine_Pathway Nifedipine Nifedipine CaChannel L-type Calcium Channel Nifedipine->CaChannel Blocks Relaxation Smooth Muscle Relaxation (Vasodilation) Nifedipine->Relaxation Promotes Ca_int Intracellular Ca²⁺ CaChannel->Ca_int Influx Ca_ext Extracellular Ca²⁺ Ca_ext->CaChannel Calmodulin Ca²⁺-Calmodulin Complex Ca_int->Calmodulin Forms MLCK MLCK Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Caption: Nifedipine's vasodilatory effect through calcium channel blockade.

Conclusion

The landscape of peripheral vasodilator therapy for intermittent claudication is diverse, with several agents demonstrating efficacy in improving walking distance. Cilostazol and Naftidrofuryl, in particular, have shown clinically meaningful benefits in numerous studies. Pentoxifylline also shows a modest effect. This compound (Buphenine/Nylidrin), an older beta-adrenergic agonist, has a plausible mechanism of action for inducing vasodilation, but lacks the robust, modern clinical data that supports the use of other agents. The choice of a peripheral vasodilator should be guided by the patient's clinical profile, the drug's mechanism of action, and the strength of the supporting clinical evidence. Further head-to-head comparative trials, especially those including older drugs like this compound, would be valuable to better delineate the relative efficacy of these therapeutic options.

References

Cross-Validation of Arlidin's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Arlidin (Nylidrin) Across Various Animal Species and in Comparison to Alternative Vasodilators

For researchers and drug development professionals, understanding the cross-species efficacy and mechanisms of action of vasoactive compounds is paramount. This guide provides a comprehensive comparison of the effects of this compound (Nylidrin), a beta-adrenergic agonist known for its vasodilatory properties, in various animal models. We present available quantitative data, detail experimental protocols, and offer a comparative look at alternative therapies.

Mechanism of Action: The Signaling Pathway of this compound

This compound, also known as Buphenine or Nylidrin (B1677059), primarily exerts its vasodilatory effects by acting as a beta-adrenergic agonist. This action initiates a signaling cascade that leads to the relaxation of smooth muscle cells in blood vessels, ultimately increasing blood flow.

Arlidin_Signaling_Pathway This compound This compound (Nylidrin) Beta_Receptor Beta-Adrenergic Receptor This compound->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Calcium Channels (Inhibited) PKA->Ca_Channels Phosphorylates & Inhibits Myosin_LCK Myosin Light Chain Kinase (MLCK) (Inhibited) PKA->Myosin_LCK Phosphorylates & Inhibits Ca_Concentration Decreased Intracellular Calcium (Ca2+) Ca_Channels->Ca_Concentration Leads to Vasodilation Smooth Muscle Relaxation & Vasodilation Myosin_LCK->Vasodilation Prevents Myosin Phosphorylation Ca_Concentration->Vasodilation Promotes

Figure 1: this compound's signaling pathway leading to vasodilation.

Quantitative Effects of this compound in Animal Models

The following tables summarize the available quantitative data on the effects of this compound (Nylidrin) in different animal species. Due to the limited availability of full-text articles, some data is descriptive.

Table 1: Effects of this compound on Cardiovascular Parameters in Cats

ParameterDosageRoute of AdministrationObserved EffectReference
Blood PressureSmall dosesIntra-arterial (vertebral artery) or Cerebroventricular perfusionLowered blood pressure in chloralose-anesthetized cats.[1]Fichtl and Felix, 1980[1]
Heart RateNot specifiedNot specifiedNot specified-

Table 2: Effects of this compound on Cardiovascular Parameters in Hypertensive Rats

ParameterDosageRoute of AdministrationObserved EffectReference
Blood Pressure0.5 mg/kgSubcutaneousLowered blood pressure for more than 3 hours in conscious, spontaneously hypertensive rats (SHR).[2]Yen and Pearson, 1979[2]
Heart Rate0.5 mg/kgSubcutaneousIncreased heart rate in conscious, spontaneously hypertensive rats (SHR).[2]Yen and Pearson, 1979[2]

Table 3: Effects of this compound on Cerebral and Peripheral Blood Flow in Dogs

ParameterRoute of AdministrationObserved EffectReference
Cerebral Blood FlowParenteralAffects cerebral blood flow.[3]Reiss and Rosomoff, 1968[3]
Peripheral Blood FlowParenteralAffects peripheral blood flow.[3]Reiss and Rosomoff, 1968[3]

Note: The abstract for the study in dogs did not provide quantitative data.

Comparative Analysis with Alternative Vasodilators: The Case of Navicular Disease in Horses

While direct comparative studies of this compound and other vasodilators across a range of species are scarce, the treatment of navicular disease in horses offers a relevant clinical context for comparison. Isoxsuprine (B1203651), another beta-adrenergic agonist, has been more extensively studied for this condition.

Table 4: Comparison of Isoxsuprine for Navicular Disease in Horses

StudyDrug/TreatmentDosageRouteDurationKey Findings
Rose et al., 1983[4]Isoxsuprine HCl0.6 mg/kgOral paste, twice daily6-14 weeks12 out of 13 horses became sound. A controlled trial showed significant improvement in gait compared to placebo (p < 0.001).[4]
Rose et al., 1983[4]Isoxsuprine HCl0.6 mg/kg and 1.2 mg/kgOralSingle doseNo significant changes in blood counts, plasma biochemistry, cardinal signs, or blood pressure.[4]
Rose et al., 1983[4]Isoxsuprine HClNot specifiedNot specifiedUp to 8 hours post-administrationSignificant increase in distal limb temperature, with a maximum mean increase of 3.1°C at 4 hours.[4]
Tobin, 1998[3]IsoxsuprineNot specifiedIntravenousSingle doseSignificantly increased heart rate, locomotor activity, and sweat production; decreased skin and core temperatures for about 4 hours.[3]
Tobin, 1998[3]IsoxsuprineNot specifiedOral8 daysNo measurable physiological effect on heart rate, sweat production, body temperature, or blood flow in the skin.[3]

These findings suggest that while Isoxsuprine shows clinical efficacy in treating navicular disease, its oral bioavailability and subsequent systemic cardiovascular effects are questionable.[3][5] This highlights a critical area for further research in comparing the pharmacokinetics and pharmacodynamics of this compound and Isoxsuprine in horses.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies used in studies relevant to the assessment of vasodilatory drugs.

Measurement of Cardiovascular Effects in Anesthetized Cats

This protocol describes the general setup for investigating the central cardiovascular effects of a substance like Nylidrin.

Cat_Experiment_Workflow Animal_Prep Animal Preparation (Anesthetized Cat) Instrumentation Surgical Instrumentation - Arterial Cannulation (Blood Pressure) - Vertebral Artery/Cerebroventricular Perfusion Setup Animal_Prep->Instrumentation Drug_Admin Drug Administration (e.g., Nylidrin) Instrumentation->Drug_Admin Data_Acq Data Acquisition - Continuous Blood Pressure Monitoring - Heart Rate Monitoring Drug_Admin->Data_Acq Analysis Data Analysis - Comparison of pre- and post-drug values Data_Acq->Analysis

Figure 2: Workflow for assessing cardiovascular effects in cats.

Methodology:

  • Animal Model: Chloralose-anesthetized cats.[1]

  • Drug Administration: Injection of small doses of Nylidrin into the vertebral artery or via cerebroventricular perfusion.[1]

  • Hemodynamic Monitoring: Continuous measurement of blood pressure.

  • Reflex Testing: Evaluation of cardiovascular reflexes, such as the bradycardia evoked by intravenous noradrenaline or angiotensin and the pressure increase due to bilateral carotid occlusion.[1]

Assessment of Peripheral Blood Flow in Dogs

This protocol outlines a non-invasive method for evaluating flow-mediated vasodilation in the brachial artery.

Dog_Blood_Flow_Protocol Baseline Baseline Measurement - 2D Ultrasound of Brachial Artery - Record Luminal Diameter Occlusion Arterial Occlusion - Inflate Blood Pressure Cuff on Forelimb - Occlude for 5 minutes Baseline->Occlusion Post_Occlusion Post-Occlusion Measurement - Deflate Cuff - Record 2D Ultrasound for 3 minutes Occlusion->Post_Occlusion Calculation Calculate Flow-Mediated Vasodilation (FMD) - % Increase in Luminal Size from Baseline Post_Occlusion->Calculation

Figure 3: Protocol for measuring flow-mediated vasodilation in dogs.

Methodology:

  • Animal Model: Healthy dogs of various breeds.

  • Procedure:

    • A brachial artery is occluded for 5 minutes by inflating a blood pressure cuff to a pressure more than 50 mm Hg greater than that required to occlude flow.[6]

    • Two-dimensional ultrasonographic images of the artery are recorded for 30 seconds before cuff inflation (baseline) and for 3 minutes after cuff deflation.[6]

    • Flow-mediated vasodilation (FMD) is calculated as the relative percentage increase in the luminal size from the baseline measurement.[6]

Measurement of Uterine Blood Flow in Pregnant Ewes

This protocol details an experimental setup for the direct measurement of uterine blood flow.

Methodology:

  • Animal Model: Pregnant ewes.

  • Surgical Preparation:

    • An electromagnetic flow transducer is placed around one uterine artery.[7]

    • Catheters are placed in both uterine veins, the aorta, and the inferior vena cava for blood sampling and pressure measurements.[7]

  • Drug Administration: Intravenous infusion of the test substance.

  • Measurements:

    • Continuous recording of uterine blood flow via the electromagnetic flow transducer.

    • Measurement of uterine vascular resistance.

    • Analysis of arterial and uterine venous blood gases to assess oxygen consumption.[8]

Conclusion

The available evidence confirms that this compound (Nylidrin) exhibits vasodilatory effects in multiple animal species, consistent with its mechanism as a beta-adrenergic agonist. However, there is a notable lack of comprehensive, quantitative, and comparative studies across different species. The data from hypertensive rats provides a solid quantitative basis for its antihypertensive effects. In contrast, the clinical picture for its use in horses, particularly in comparison to Isoxsuprine for navicular disease, remains less clear due to conflicting data on oral bioavailability.

For future research, there is a critical need for well-designed, controlled studies that directly compare the hemodynamic effects of this compound with other vasodilators in various animal models. Such studies should include detailed pharmacokinetic and pharmacodynamic data to provide a clearer understanding of its cross-species efficacy and clinical potential. The experimental protocols outlined in this guide can serve as a foundation for designing these much-needed investigations.

References

Validating the Specificity of Buphenine for Beta-2 Adrenoceptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Buphenine's specificity for the beta-2 adrenoceptor (β2-AR) against other common beta-adrenergic agonists. Buphenine, also known as Nylidrin, is a sympathomimetic amine that functions as a vasodilator.[1] Understanding its receptor selectivity is crucial for predicting its therapeutic efficacy and potential side effects. This document outlines the experimental data on the binding affinity and functional potency of Buphenine and comparator compounds, details the methodologies for these assessments, and illustrates the relevant biological pathways.

Comparative Analysis of Beta-Adrenoceptor Agonists

The specificity of a beta-adrenergic agonist is determined by its relative affinity and potency for the different subtypes of beta-adrenoceptors (β1, β2, and β3). High selectivity for the β2-AR is desirable for therapeutic applications such as bronchodilation in asthma or COPD, as it minimizes off-target effects like cardiac stimulation (mediated by β1-AR) and metabolic changes (partially mediated by β3-AR).

The following table summarizes the available binding affinity (Ki) and functional potency (EC50) data for Buphenine and other well-characterized beta-agonists. It is important to note that comprehensive data for Buphenine across all beta-adrenoceptor subtypes is limited in publicly available literature.

CompoundReceptor SubtypeBinding Affinity (pKi)Functional Potency (pEC50)Selectivity (β2 vs. β1)
Buphenine (Nylidrin) β1-ARData not availableData not availableData not available
β2-AR~6.05Data not available
β3-ARData not availableData not available
Salbutamol (Albuterol) β1-AR~4.7~5.8~29-fold
β2-AR~6.2~7.4
β3-ARData not availableData not available
Salmeterol β1-AR~5.7~6.8~1500-fold[2]
β2-AR~8.3[1]~8.1
β3-ARData not availableData not available
Formoterol β1-AR~6.3[1]~7.5~79-fold
β2-AR~8.2[1]~8.9
β3-ARData not availableData not available
Isoprenaline β1-AR~6.8~8.1Non-selective
β2-AR~7.0~8.3
β3-ARData not available~6.9

Note: pKi and pEC50 values are presented as the negative logarithm of the molar concentration (Ki or EC50). A higher value indicates greater affinity or potency. Data is compiled from various sources and experimental conditions may vary. The selectivity of Salbutamol is reported to be 29 times more for beta-2 receptors than beta-1 receptors.[3][4]

A study on rat vas deferens found that Nylidrin has a higher affinity for alpha-1 adrenoceptors (KD = 41 ± 3 nM) than for beta-2 adrenoceptors (KD = 900 ± 50 nM).[5] This suggests that Buphenine may have significant alpha-adrenergic activity, which should be considered in its overall pharmacological profile.

Experimental Protocols

The determination of a compound's receptor specificity relies on standardized in vitro assays. The two primary methods are radioligand binding assays to measure affinity and functional assays to measure the cellular response upon receptor activation.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

Objective: To determine the inhibition constant (Ki) of Buphenine and comparator compounds for β1, β2, and β3-adrenoceptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human beta-adrenoceptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective beta-adrenoceptor antagonist) or [¹²⁵I]-Iodocyanopindolol.

  • Test compounds: Buphenine (Nylidrin), Salbutamol, Salmeterol, Formoterol, Isoprenaline.

  • Non-specific binding control: A high concentration of a non-labeled, non-selective antagonist (e.g., 1 µM Propranolol).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.

cAMP Accumulation Functional Assay

This assay measures the ability of an agonist to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the beta-adrenoceptor signaling pathway.

Objective: To determine the potency (EC50) and efficacy of Buphenine and comparator compounds in activating β1, β2, and β3-adrenoceptors.

Materials:

  • Whole cells stably expressing a single human beta-adrenoceptor subtype.

  • Test compounds: Buphenine (Nylidrin), Salbutamol, Salmeterol, Formoterol, Isoprenaline.

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor for a defined period (e.g., 15-30 minutes).

  • Stimulation: Add varying concentrations of the test compound to the cells and incubate for a specific time (e.g., 10-15 minutes) to stimulate cAMP production.

  • Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular cAMP.

  • cAMP Quantification: Measure the amount of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.

Visualizing the Experimental and Biological Pathways

To better understand the processes involved in validating Buphenine's specificity, the following diagrams illustrate the experimental workflow and the underlying biological signaling pathway.

experimental_workflow cluster_assays In Vitro Assays cluster_receptors Receptor Subtypes cluster_parameters Measured Parameters cluster_analysis Data Analysis binding_assay Radioligand Binding Assay beta1 β1-Adrenoceptor binding_assay->beta1 beta2 β2-Adrenoceptor binding_assay->beta2 beta3 β3-Adrenoceptor binding_assay->beta3 functional_assay cAMP Accumulation Assay functional_assay->beta1 functional_assay->beta2 functional_assay->beta3 affinity Binding Affinity (Ki) beta1->affinity potency Functional Potency (EC50) beta1->potency beta2->affinity beta2->potency beta3->affinity beta3->potency selectivity Determine Selectivity Profile affinity->selectivity potency->selectivity

Experimental workflow for determining beta-adrenoceptor selectivity.

beta2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Buphenine (β2-Agonist) beta2_receptor β2-Adrenoceptor agonist->beta2_receptor Binds g_protein Gs Protein beta2_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylates substrates leading to

Canonical signaling pathway of the beta-2 adrenoceptor.

Conclusion

The validation of Buphenine's specificity for the beta-2 adrenoceptor is essential for its development and clinical application. Based on the limited available data, Buphenine (Nylidrin) is a beta-adrenergic agonist, but its selectivity profile across the beta-adrenoceptor subtypes is not well-documented in comparison to modern beta-2 agonists like Salbutamol, Salmeterol, and Formoterol. Furthermore, evidence suggests a notable affinity for alpha-1 adrenoceptors, which could contribute significantly to its overall pharmacological effects.[5]

To definitively establish the specificity of Buphenine, further studies employing standardized radioligand binding and functional assays across all three beta-adrenoceptor subtypes are required. The experimental protocols and comparative data for well-characterized agonists provided in this guide offer a framework for conducting such a validation. A comprehensive understanding of Buphenine's receptor interaction profile will enable a more accurate prediction of its therapeutic potential and safety margin.

References

Head-to-Head Comparison: Nylidrin and Cilostazol in a Peripheral Artery Disease (PAD) Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Peripheral Artery Disease (PAD) is a chronic condition characterized by narrowed arteries, leading to reduced blood flow to the limbs. Pharmacological intervention aims to alleviate symptoms, primarily intermittent claudication, and improve walking distance. This guide provides a head-to-head comparison of two vasodilators, nylidrin (B1677059) and cilostazol (B1669032), within the context of a PAD model. While direct comparative experimental data is notably absent in the current literature, this document synthesizes their mechanisms of action, available clinical data, and proposes a robust experimental protocol for a direct preclinical comparison.

Mechanisms of Action: A Tale of Two Pathways

Nylidrin and cilostazol achieve vasodilation through distinct signaling pathways. Understanding these differences is crucial for evaluating their potential therapeutic efficacy and side-effect profiles.

Nylidrin: A Beta-Adrenergic Agonist

Nylidrin, also known as buphenine, acts as a beta-adrenergic agonist.[1][2] Its primary mechanism involves stimulating β2-adrenergic receptors on vascular smooth muscle cells.[3] This activation initiates a cascade that leads to vasodilation and increased blood flow.[1][3]

Nylidrin_Pathway cluster_0 Nylidrin Nylidrin Beta2Receptor β2-Adrenergic Receptor Nylidrin->Beta2Receptor G_Protein Gs Protein Beta2Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Inhibits MLCK_out Myosin Light Chain Kinase (Inactive) Relaxation Vasodilation

Nylidrin's signaling pathway leading to vasodilation.

Cilostazol: A Phosphodiesterase III (PDE3) Inhibitor

Cilostazol operates by selectively inhibiting phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4] By blocking PDE3, cilostazol increases intracellular cAMP levels in both vascular smooth muscle cells and platelets.[4][5] This leads to vasodilation and inhibition of platelet aggregation, a dual effect beneficial in PAD.[4][6]

Cilostazol_Pathway Cilostazol Cilostazol PDE3 Phosphodiesterase III (PDE3) Cilostazol->PDE3 Inhibits cAMP Increased cAMP Cilostazol->cAMP Leads to cAMP_degradation cAMP Degradation PDE3->cAMP_degradation Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Aggregation Inhibition of Platelet Aggregation PKA->Platelet_Aggregation

Cilostazol's dual-action signaling pathway.

Performance Data: A Summary of Available Evidence

Direct comparative studies between nylidrin and cilostazol in a PAD model are lacking. Therefore, this section presents available quantitative data for each drug individually. It is important to note that nylidrin has been withdrawn from the U.S. market due to a lack of substantial evidence of effectiveness.[3]

Table 1: Summary of Quantitative Data

ParameterNylidrinCilostazol
Mechanism of Action Beta-adrenergic agonist[1][2]Phosphodiesterase III (PDE3) inhibitor[4]
Primary Effect Peripheral vasodilation[3]Vasodilation and inhibition of platelet aggregation[4][6]
Improvement in Walking Distance (Clinical Data) Limited and historical data; considered to lack substantial evidence of effectiveness[3]Significant improvement observed in multiple clinical trials. A meta-analysis showed an increase in maximal walking distance of 62.93 meters compared to placebo.[7]
Ankle-Brachial Index (ABI) No recent, robust data available.Modest but statistically significant improvements have been reported in some studies.
Adverse Effects Potential for cardiac stimulation (tachycardia, palpitations).[1]Headache, diarrhea, and palpitations are common.[8] Contraindicated in patients with heart failure.

Proposed Experimental Protocol for a Head-to-Head Comparison

To address the gap in direct comparative data, the following experimental protocol is proposed for a preclinical head-to-head comparison of nylidrin and cilostazol in a rodent model of PAD.

1. Animal Model

  • Species: Male Sprague-Dawley rats (8-10 weeks old).

  • PAD Induction: Unilateral femoral artery ligation and excision to induce hindlimb ischemia.[9] This model is well-established and mimics the reduced blood flow characteristic of PAD.[9]

2. Experimental Groups

  • Group 1 (Sham): Sham surgery without artery ligation (n=10).

  • Group 2 (PAD Control): PAD induction + vehicle administration (n=10).

  • Group 3 (Nylidrin): PAD induction + nylidrin administration (dose to be determined based on literature, e.g., 10 mg/kg/day via oral gavage) (n=10).

  • Group 4 (Cilostazol): PAD induction + cilostazol administration (e.g., 30 mg/kg/day via oral gavage) (n=10).

3. Drug Administration

  • Daily oral gavage for 28 days, starting 24 hours post-surgery.

4. Efficacy Assessment

  • Walking Ability (Treadmill Test): Assessed at baseline (pre-surgery) and on days 7, 14, 21, and 28 post-surgery. Parameters to be measured include total walking distance and claudication distance (distance at which the animal shows signs of limb fatigue).

  • Blood Flow (Laser Doppler Perfusion Imaging): Measured in the ischemic and non-ischemic limbs at baseline and on days 7, 14, 21, and 28 post-surgery.

  • Ankle-Brachial Index (ABI): Measured at baseline and on day 28 using a Doppler ultrasound.

  • Histological Analysis: At the end of the study (day 28), gastrocnemius muscle samples will be collected from both limbs for analysis of muscle fiber size, capillary density (CD31 staining), and fibrosis (Masson's trichrome staining).

5. Statistical Analysis

  • Data will be analyzed using two-way ANOVA with post-hoc tests to compare between groups and over time. A p-value of <0.05 will be considered statistically significant.

Experimental_Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment cluster_3 Phase 4: Analysis A Animal Acclimatization (7 days) B Baseline Measurements (Treadmill, LDI, ABI) A->B C PAD Induction (Femoral Artery Ligation) B->C D Group Allocation (Sham, Control, Nylidrin, Cilostazol) C->D E Daily Drug Administration (28 days) D->E F Weekly Assessments (Treadmill, LDI) E->F G Final Assessment (Day 28) (Treadmill, LDI, ABI) F->G H Tissue Collection (Histology) G->H I Data Analysis (ANOVA) H->I

Proposed experimental workflow for PAD model comparison.

Conclusion

While both nylidrin and cilostazol are vasodilators, they operate through distinct molecular pathways. Cilostazol has demonstrated clinical efficacy in improving walking distance in PAD patients and also offers the benefit of platelet aggregation inhibition. In contrast, the clinical utility of nylidrin in PAD is not well-supported by current evidence. The lack of direct comparative preclinical or clinical studies highlights a significant knowledge gap. The proposed experimental protocol provides a framework for a rigorous head-to-head comparison, which would yield valuable data for researchers and clinicians in the field of PAD therapeutics. Such a study would be instrumental in definitively positioning these two agents relative to each other in the context of PAD treatment.

References

Assessing the Reproducibility of Arlidin's Effects on Blood Flow: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Arlidin (Nylidrin) with other vasodilators, focusing on the reproducibility of their effects on blood flow. This document summarizes available quantitative data, details experimental protocols for key assessment methods, and visualizes relevant signaling pathways to aid in experimental design and data interpretation.

This compound (Nylidrin hydrochloride) is a beta-adrenergic agonist that has been used to manage vascular disorders characterized by insufficient blood flow. Its primary mechanism of action involves stimulating beta-adrenergic receptors in vascular smooth muscle, leading to vasodilation and a subsequent increase in blood flow to peripheral and cerebral vascular beds. However, the landscape of vasodilator therapeutics has evolved, and it is crucial to assess the reproducibility and comparative efficacy of this compound against other available agents. This guide aims to provide an objective comparison based on available experimental data.

Comparative Analysis of Vasodilator Effects on Blood Flow

The following tables summarize quantitative data from studies comparing the effects of this compound and other vasodilators on peripheral and cerebral blood flow. It is important to note that much of the available data on this compound is from older studies, and direct comparisons with many modern vasodilators are limited.

Table 1: Effects on Peripheral Blood Flow
Drug ClassDrug(s)Study PopulationKey Outcome MeasuresResultsCitation(s)
Beta-Adrenergic Agonist This compound (Nylidrin) Patients with peripheral arterial disease (Fontaine stage II or III)Walking distance (treadmill ergometer), Acral plethysmographyStatistically significant improvement in walking performance and plethysmographic measurements, but less effective than Pentoxifylline.[1]
Xanthine (B1682287) Derivative PentoxifyllinePatients with peripheral arterial disease (Fontaine stage II or III)Walking distance (treadmill ergometer), Acral plethysmographyStatistically significant and greater improvement in walking performance and plethysmographic measurements compared to Nylidrin (B1677059).[1]
Beta-Adrenergic Agonist Isoxsuprine (B1203651)Anesthetized dogsBasilar artery blood flowIncreased basilar artery flow.[2]
Direct-Acting Vasodilator Hydralazine (B1673433)Anesthetized dogsBasilar artery blood flowIncreased basilar artery flow.[2]
Calcium Channel Blocker NifedipineAnesthetized dogsSystemic and regional blood flowPreferential reduction in arterial resistance of the fast time-constant compartment at higher doses.[3]
ACE Inhibitor CaptoprilAnesthetized dogsSystemic and regional blood flowPreferentially reduced arterial resistance of the compartment with a slow time constant for venous return.[3]
Table 2: Effects on Cerebral Blood Flow
Drug ClassDrug(s)Study PopulationKey Outcome MeasuresResultsCitation(s)
Beta-Adrenergic Agonist This compound (Nylidrin) Anesthetized dogsBasilar artery blood flowSignificant increases in blood flow immediately after injection.[2]
Beta-Adrenergic Agonist IsoxsuprineAnesthetized dogsBasilar artery blood flowSignificant increases in blood flow immediately after injection.[2]
Direct-Acting Vasodilator HydralazineAnesthetized dogsBasilar artery blood flowConsistent 25% to 30% increase in basilar flow when combined with Nylidrin or Isoxsuprine.[2]
Sympathomimetic EphedrineAnesthetized brain tumor patientsCerebral blood flow (CBF)Significantly increased CBF compared to phenylephrine.[4][5]
Alpha-Adrenergic Agonist PhenylephrineAnesthetized brain tumor patientsCerebral blood flow (CBF)Did not significantly change CBF.[4][5]

Experimental Protocols

Reproducible assessment of vasodilator effects on blood flow is contingent on standardized and well-documented experimental protocols. Below are detailed methodologies for two common techniques used in the cited studies.

Venous Occlusion Plethysmography (VOP)

Venous Occlusion Plethysmography is a non-invasive method used to measure changes in volume in a limb, which can be used to calculate blood flow.

Protocol:

  • Subject Preparation: The subject should be in a supine position with the limb to be measured elevated above the level of the heart to ensure venous drainage.[6][7]

  • Cuff Placement: A venous occlusion cuff is placed around the proximal part of the limb (e.g., thigh), and a strain gauge is placed around the calf.[8]

  • Baseline Measurement: A baseline recording of the limb circumference is taken.

  • Venous Occlusion: The proximal cuff is rapidly inflated to a pressure (typically 40-60 mmHg) that is above venous pressure but below diastolic arterial pressure. This traps venous blood in the limb while allowing arterial inflow to continue.[6]

  • Volume Change Measurement: The increase in limb volume, detected by the strain gauge as an increase in circumference, is recorded over a short period (e.g., 10-15 seconds). The initial rate of volume increase is proportional to the arterial blood flow into the limb.

  • Cuff Deflation: The occlusion cuff is rapidly deflated to allow the trapped venous blood to flow out.

  • Data Analysis: The rate of change of limb volume is calculated from the plethysmographic recording. Blood flow is typically expressed in milliliters per 100 milliliters of tissue per minute (ml/100ml/min).

  • Drug Administration: For pharmacological studies, baseline measurements are taken before and at multiple time points after the administration of the vasodilator.

Doppler Ultrasonography

Doppler ultrasonography is a non-invasive technique that uses ultrasound to measure the velocity of blood flow in arteries and veins.

Protocol:

  • Subject Preparation: The subject is positioned comfortably, and the area of the artery to be examined is exposed.

  • Transducer Placement: A linear array transducer (typically 5-10 MHz) is used. Acoustic coupling gel is applied to the skin over the artery of interest.[9]

  • Vessel Identification: The artery is identified in B-mode (grayscale) imaging.

  • Doppler Gate Placement: The Doppler sample volume (gate) is placed in the center of the artery.

  • Angle Correction: The angle of insonation is adjusted to be 60 degrees or less to the direction of blood flow to ensure accurate velocity measurements.

  • Spectral Waveform Acquisition: The pulsed-wave Doppler mode is activated to obtain a spectral waveform, which displays the distribution of blood flow velocities over time.

  • Data Measurement: Key parameters are measured from the spectral waveform, including:

    • Peak Systolic Velocity (PSV): The highest velocity during the cardiac cycle.

    • End-Diastolic Velocity (EDV): The velocity at the end of diastole.

    • Time-Averaged Mean Velocity (TAMV): The average velocity over one or more cardiac cycles.

  • Blood Flow Calculation: If the cross-sectional area of the vessel is measured from the B-mode image, volumetric blood flow can be calculated (Flow = TAMV x Cross-sectional Area).

  • Drug Administration: Measurements are taken at baseline and at specified intervals after the administration of the vasodilator to assess its effect on blood flow velocity and volume.[10]

Signaling Pathways

The vasodilatory effects of this compound and its alternatives are mediated by distinct intracellular signaling pathways. Understanding these pathways is essential for interpreting experimental results and for the development of novel therapeutic agents.

This compound (Beta-Adrenergic Agonist) Signaling Pathway

This compound, as a beta-adrenergic agonist, primarily acts on β2-adrenergic receptors in vascular smooth muscle cells.

Arlidin_Pathway This compound This compound Beta2_Receptor β2-Adrenergic Receptor This compound->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_in Myosin Light Chain Kinase (Active) PKA->MLCK_in Inhibits MLCK_out Myosin Light Chain Kinase (Inactive) Relaxation Vasodilation MLCK_in->Relaxation Prevents MLCK_out->Relaxation Leads to

This compound's beta-adrenergic signaling pathway.
Pentoxifylline Signaling Pathway

Pentoxifylline is a xanthine derivative with multiple effects, including inhibition of phosphodiesterase (PDE), leading to increased intracellular cAMP.[11][12][13]

Pentoxifylline_Pathway Pentoxifylline Pentoxifylline PDE Phosphodiesterase (PDE) Pentoxifylline->PDE Inhibits cAMP Increased intracellular cAMP Pentoxifylline->cAMP Leads to RBC_Deformability Increased RBC Deformability Pentoxifylline->RBC_Deformability Improves Platelet_Aggregation Decreased Platelet Aggregation Pentoxifylline->Platelet_Aggregation Reduces cAMP_degradation cAMP Degradation PDE->cAMP_degradation Causes PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Promotes CCB_Pathway CCB Calcium Channel Blocker (CCB) L_type_Ca_Channel L-type Voltage-gated Ca2+ Channel CCB->L_type_Ca_Channel Blocks Intracellular_Ca Decreased Intracellular [Ca2+] CCB->Intracellular_Ca Leads to Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin Reduces MLCK_Activation MLCK Activation Calmodulin->MLCK_Activation Reduces Contraction Muscle Contraction MLCK_Activation->Contraction Reduces Vasodilation Vasodilation Contraction->Vasodilation Results in ACEi_Pathway ACEi ACE Inhibitor ACE Angiotensin-Converting Enzyme (ACE) ACEi->ACE Inhibits Bradykinin Bradykinin (Vasodilator) ACEi->Bradykinin Increases Bradykinin_Degradation Bradykinin Degradation ACE->Bradykinin_Degradation Causes Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II (Vasoconstrictor) Angiotensin_I->Angiotensin_II Converts to ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Causes Vasodilation Vasodilation Bradykinin->Vasodilation Promotes Experimental_Workflow Start Start Subject_Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Start->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Baseline_Measurements Baseline Blood Flow Measurements (e.g., VOP, Doppler) Informed_Consent->Baseline_Measurements Drug_Administration Drug Administration (this compound or Alternative) Baseline_Measurements->Drug_Administration Post_Drug_Measurements Post-Administration Blood Flow Measurements (at defined time points) Drug_Administration->Post_Drug_Measurements Data_Analysis Data Analysis (Comparison of pre- vs. post-drug) Post_Drug_Measurements->Data_Analysis Conclusion Conclusion on Vasodilator Effect Data_Analysis->Conclusion End End Conclusion->End

References

A Comparative Analysis of the Hemodynamic Effects of Arlidin and Pentoxifylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hemodynamic effects of Arlidin (also known as Buphenine or Nylidrin) and pentoxifylline (B538998), two vasoactive drugs utilized in the management of peripheral vascular disorders. This document synthesizes experimental data from various studies to offer an objective overview of their performance, supported by detailed methodologies and mechanistic insights.

Executive Summary

This compound and pentoxifylline are both prescribed for conditions characterized by impaired blood flow. However, they operate through distinct pharmacological pathways, resulting in different hemodynamic profiles. This compound, a sympathomimetic agent, primarily acts as a beta-2 adrenergic agonist, leading to direct vasodilation, particularly in skeletal muscle. Pentoxifylline, a xanthine (B1682287) derivative, functions as a phosphodiesterase inhibitor and has significant hemorheologic properties, improving blood flow by increasing red blood cell deformability and decreasing blood viscosity. This guide will delve into the quantitative data from clinical and preclinical studies to elucidate these differences.

Data Presentation: Hemodynamic Effects

The following tables summarize the quantitative hemodynamic effects of this compound and pentoxifylline as reported in various studies. It is crucial to note that these data are not from head-to-head comparative trials and were collected in different patient populations under varying experimental conditions.

Table 1: Hemodynamic Effects of this compound (Nylidrin)

Hemodynamic ParameterChangeStudy PopulationReference
Blood Pressure
Systolic Blood PressureNo significant changeNormotensive pregnant women[1]
Diastolic Blood PressureDecreaseNormotensive pregnant women[1]
Mean Arterial PressureDecreaseNormotensive pregnant women[1]
Cardiac Parameters
Heart RateIncreaseNormotensive pregnant women, Hypertensive rats[1][2]
Stroke VolumeIncreaseNormotensive pregnant women[1]
Cardiac OutputIncreaseNormotensive pregnant women[1]
Vascular Parameters
Total Peripheral ResistanceDecreaseNormotensive pregnant women[1]

Table 2: Hemodynamic Effects of Pentoxifylline

Hemodynamic ParameterChangeStudy PopulationReference
Blood Pressure
Systolic Blood Pressure↓ 24%Spontaneously Hypertensive Rats[3]
Diastolic Blood Pressure↓ 26%Spontaneously Hypertensive Rats[3]
Mean Arterial PressureNo significant changePatients with congestive heart failure[4]
Cardiac Parameters
Heart Rate↑ (septic patients)Septic and nonseptic critically ill patients[5]
Cardiac Output↑ 9.6% to 22.6%Patients with normal myocardial function, Patients with congestive heart failure[4][6][7]
Cardiac Index↑ 18.3% to 22.3%Patients with congestive heart failure[4]
Vascular Parameters
Systemic Vascular Resistance↓ 7.6% to 20.6%Patients with normal myocardial function, Patients with congestive heart failure[4][6][7]
Pulmonary Vascular Resistance Index↓ (septic patients)Septic and nonseptic critically ill patients[5]
Hemorheologic Parameters
Blood Viscosity↓ 5-9%Spontaneously Hypertensive Rats[3]
Erythrocyte Deformability↑ 1.5-2%Spontaneously Hypertensive Rats[3]

Experimental Protocols

Below are the methodologies for key experiments cited in this guide, providing insight into the conditions under which the data were obtained.

Study on the Cardiovascular Effects of Nylidrin (B1677059) in Pregnancy
  • Objective: To investigate the hemodynamic effects of intravenous nylidrin in normotensive late-pregnant women.[1]

  • Study Population: 8 normotensive women in late pregnancy.[1]

  • Drug Administration: Intravenous administration of nylidrin (Dilatol).[1]

  • Methodology: Hemodynamic parameters were assessed using quantitative sphygmometry, bloodless graphic registration of arterial blood pressure, and direct electronic timing of pulse wave velocity. Measurements were taken before, during, and after nylidrin administration.[1]

  • Parameters Measured: Systolic blood pressure, mean and diastolic blood pressure, total peripheral resistance, heart rate, stroke volume, and cardiac output.[1]

Study on the Central Hemodynamics of Pentoxifylline in Congestive Heart Failure
  • Objective: To study the effect of pentoxifylline on central hemodynamics in patients with congestive heart failure.[4]

  • Study Population: Ten patients with congestive heart failure (NYHA group III or IV) due to aortic or mitral valve disease.[4]

  • Drug Administration: Intravenous infusion of pentoxifylline at a dose of 4 mg/kg body weight over 5 minutes.[4]

  • Methodology: Hemodynamic measurements were performed during a stable hemodynamic situation after valve replacement.[4]

  • Parameters Measured: Heart rate, systemic blood pressure, central venous and pulmonary artery pressures, and cardiac output were recorded. Stroke volume, cardiac index, and systemic vascular resistance were calculated. Measurements were taken at baseline and at 5-10 minutes and 25-30 minutes after infusion.[4]

Study on the Effects of Pentoxifylline in Spontaneously Hypertensive Rats
  • Objective: To study the efficiency of pentoxifylline in young spontaneously hypertensive rats (SHRs) during the development of arterial hypertension.[3]

  • Study Population: Young spontaneously hypertensive rats (SHRs).[3]

  • Drug Administration: Oral administration of pentoxifylline (100 mg/kg/day) for 6 weeks.[3]

  • Methodology: A comprehensive study of hemodynamic, hemorheological, and microcirculatory parameters.[3]

  • Parameters Measured: Mean, systolic, and diastolic blood pressure; stroke volume; cardiac output; total peripheral resistance; whole blood viscosity; plasma viscosity; hematocrit; RBC aggregation and deformability; and local cerebral blood flow.[3]

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of this compound and pentoxifylline, and a general experimental workflow for assessing hemodynamic effects.

Arlidin_Signaling_Pathway This compound This compound (Buphenine) Beta2_Receptor β2-Adrenergic Receptor (in Vascular Smooth Muscle) This compound->Beta2_Receptor Gs_Protein Gs Protein Activation Beta2_Receptor->Gs_Protein Adenylate_Cyclase Adenylate Cyclase Activation Gs_Protein->Adenylate_Cyclase cAMP ↑ cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK_inhibition Myosin Light Chain Kinase (MLCK) Inhibition PKA->MLCK_inhibition Vasodilation Vasodilation MLCK_inhibition->Vasodilation

Caption: Signaling pathway of this compound (Buphenine) leading to vasodilation.

Pentoxifylline_Signaling_Pathway Pentoxifylline Pentoxifylline PDE_Inhibition Phosphodiesterase (PDE) Inhibition Pentoxifylline->PDE_Inhibition Platelet_Aggregation ↓ Platelet Aggregation Pentoxifylline->Platelet_Aggregation cAMP_increase ↑ cAMP (in RBCs and Vascular Smooth Muscle) PDE_Inhibition->cAMP_increase RBC_Deformability ↑ RBC Deformability cAMP_increase->RBC_Deformability Vasodilation Vasodilation cAMP_increase->Vasodilation Blood_Viscosity ↓ Blood Viscosity RBC_Deformability->Blood_Viscosity Improved_Microcirculation Improved Microcirculation Blood_Viscosity->Improved_Microcirculation Platelet_Aggregation->Improved_Microcirculation Vasodilation->Improved_Microcirculation

Caption: Multifactorial mechanism of action of Pentoxifylline.

Hemodynamic_Study_Workflow Patient_Recruitment Patient Recruitment (Defined Inclusion/Exclusion Criteria) Baseline_Measurements Baseline Hemodynamic Measurements Patient_Recruitment->Baseline_Measurements Drug_Administration Drug Administration (this compound or Pentoxifylline) Baseline_Measurements->Drug_Administration Post_Drug_Measurements Post-Administration Hemodynamic Measurements (at specified time points) Drug_Administration->Post_Drug_Measurements Data_Analysis Data Analysis (Comparison of pre- and post-drug values) Post_Drug_Measurements->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: General experimental workflow for assessing hemodynamic effects.

Conclusion

This compound and pentoxifylline both induce hemodynamic changes that can be beneficial in peripheral vascular diseases, but their primary mechanisms and resulting effects differ. This compound is a direct vasodilator, primarily acting on skeletal muscle vasculature through beta-2 adrenergic stimulation, leading to increased cardiac output and a decrease in total peripheral resistance.[1][2] Pentoxifylline's primary strength lies in its hemorheologic properties, improving blood flow by enhancing red blood cell flexibility and reducing blood viscosity, with a more modest direct vasodilatory effect.[3][4][6] The choice between these agents would depend on the specific underlying pathophysiology of the vascular disorder being treated. For conditions where vasodilation in muscle is the primary goal, this compound may be more effective. In contrast, for diseases characterized by impaired blood rheology and microcirculatory dysfunction, pentoxifylline offers a unique mechanistic advantage. Further head-to-head clinical trials are warranted to directly compare the hemodynamic and clinical efficacy of these two drugs in specific patient populations.

References

Independent validation of published research on Arlidin's mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research on the mechanism of action of Arlidin (also known as nylidrin (B1677059) or buphenine), a peripheral vasodilator. We will delve into the experimental data validating its primary mechanism as a beta-adrenergic agonist and compare its vasodilatory effects with other alternatives, supported by available data and detailed experimental protocols.

Core Mechanism of Action: Beta-Adrenergic Agonism

This compound is widely classified as a beta-adrenergic agonist.[1][2][3][4][5] Its therapeutic effect as a vasodilator is primarily attributed to its interaction with beta-adrenergic receptors, particularly the β2 subtype, which are prevalent in the smooth muscle of peripheral blood vessels.[6] Stimulation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent vasodilation, resulting in increased blood flow.[6]

A study in hypertensive rats provided evidence for this selectivity. The antihypertensive effects of nylidrin were not blocked by atenolol, a specific β1-adrenergic antagonist. However, the non-selective beta-blocker propranolol (B1214883) reversed both the blood pressure-lowering and heart rate-increasing effects of nylidrin, suggesting that the vasodilation is mediated by β2-adrenergic receptors.[6]

Signaling Pathway of this compound-Induced Vasodilation

The binding of this compound to β2-adrenergic receptors on vascular smooth muscle cells triggers a well-established signaling pathway, as depicted in the diagram below. This cascade ultimately results in a decrease in intracellular calcium levels, leading to muscle relaxation and vasodilation.

Arlidin_Signaling_Pathway This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR G_Protein Gs Protein Beta2AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK Myosin Light Chain Kinase (Active) PKA->MLCK phosphorylates (inactivates) Relaxation Smooth Muscle Relaxation (Vasodilation) PKA->Relaxation MLCK_p Phosphorylated Myosin Light Chain Kinase (Inactive) MLCK->Relaxation Radioligand_Binding_Workflow start Start prep Prepare Membranes with β-Adrenergic Receptors start->prep incubate Incubate with Radioligand and varying concentrations of this compound prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Quantify Radioactivity of Bound Ligand filter->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end Wire_Myography_Workflow start Start isolate Isolate and Mount Arterial Segment start->isolate constrict Induce Contraction with a Vasoconstrictor isolate->constrict add_this compound Add Cumulative Concentrations of this compound constrict->add_this compound record Record Arterial Relaxation add_this compound->record analyze Plot Concentration-Response Curve and Calculate EC50 record->analyze end End analyze->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Arlidin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Arlidin (Nylidrin hydrochloride), a peripheral vasodilator. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound (Nylidrin hydrochloride). The SDS provides critical safety information, including personal protective equipment (PPE) requirements and emergency procedures.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing should be worn.

General Handling Precautions:

  • Avoid creating dust or aerosols.

  • Ensure adequate ventilation in the work area.

  • Prevent the substance from coming into contact with skin, eyes, or clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

This compound Disposal Protocol

The primary directive for the disposal of Nylidrin hydrochloride is to utilize licensed waste carriers.[1] Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain.[1]

Step 1: Waste Classification

The first step in proper disposal is to determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[2][3] This determination is the responsibility of the waste generator (the laboratory or institution).[4]

  • Check for RCRA Characteristics: Evaluate if the this compound waste exhibits any of the four characteristics of hazardous waste:

    • Ignitability: Can it easily catch fire?

    • Corrosivity: Does it have a pH less than or equal to 2, or greater than or equal to 12.5?

    • Reactivity: Is it unstable and likely to explode or react violently?

    • Toxicity: Does it contain contaminants at concentrations that could be harmful if released into the environment?[2][3]

  • Consult P and U Lists: Check the EPA's P and U lists of hazardous commercial chemical products.[5][6] If this compound or Nylidrin hydrochloride is on these lists, it is considered hazardous waste.

Step 2: Segregation and Storage of Waste

Properly segregate and store this compound waste awaiting disposal.

  • Waste Container: Use a designated, properly labeled, and sealed container for this compound waste. The container should be compatible with the chemical.

  • Labeling: The label should clearly identify the contents as "Hazardous Waste" (if applicable) and include the name "this compound" or "Nylidrin hydrochloride."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

Step 3: Disposal of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Inner Packaging: The inner packaging must be disposed of by a licensed waste carrier.[1]

  • Outer Packaging: Outer packaging may be recyclable if it is not contaminated.[1]

  • Decontamination: For containers to be considered "RCRA empty" and non-hazardous, they may need to be triple-rinsed. The rinsate (the liquid from rinsing) must be collected and managed as hazardous waste.[6]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1]

  • Cleanup:

    • For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).

    • Place the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and EHS department.

Quantitative Data Summary

Generator CategoryMonthly Quantity of Hazardous Waste
Very Small Quantity Generator (VSQG) ≤ 1 kg of acute hazardous waste AND ≤ 100 kg of non-acute hazardous waste
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg of non-acute hazardous waste
Large Quantity Generator (LQG) ≥ 1,000 kg of non-acute hazardous waste OR > 1 kg of acute hazardous waste

This table summarizes the U.S. EPA's federal generator categories. State regulations may be more stringent.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Arlidin_Disposal_Workflow start Start: this compound Waste Generated classify Classify Waste per RCRA (Ignitability, Corrosivity, Reactivity, Toxicity, P/U Lists) start->classify hazardous Hazardous Waste classify->hazardous Is it Hazardous? YES non_hazardous Non-Hazardous Waste (Consult EHS for confirmation) classify->non_hazardous NO segregate_haz Segregate and Store in Labeled Hazardous Waste Container hazardous->segregate_haz segregate_non_haz Segregate and Store in Labeled Non-Hazardous Waste Container non_hazardous->segregate_non_haz contact_ehs_haz Contact EHS/Licensed Contractor for Hazardous Waste Disposal segregate_haz->contact_ehs_haz contact_ehs_non_haz Contact EHS/Licensed Contractor for Chemical Waste Disposal segregate_non_haz->contact_ehs_non_haz disposal Proper Disposal by Licensed Carrier contact_ehs_haz->disposal contact_ehs_non_haz->disposal end End disposal->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Arlidin (Nylidrin Hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Arlidin (active ingredient: Nylidrin Hydrochloride) are paramount to ensure a secure laboratory environment and prevent contamination. This guide provides essential, step-by-step procedural information for the operational use and disposal of this peripheral vasodilator.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to the following personal protective equipment and safety protocols is mandatory to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from splashes or dust particles of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Respiratory Protection Use a NIOSH-approved respirator or an effective engineering control such as a fume hood.Avoid inhalation of dust or aerosols.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes skin exposure to spills.

General Handling Precautions:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash skin with soap and water. If irritation persists, seek medical attention.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Spills and Disposal Plan

Proper containment and disposal of this compound waste are crucial to prevent environmental contamination and ensure regulatory compliance.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials, such as sawdust.

  • Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.

  • Clean: Clean the spill area with a suitable decontaminating agent.

Disposal Protocol: All waste materials, including unused this compound, contaminated labware, and cleaning materials, should be treated as hazardous waste.

  • Solid Waste: Collect in a designated, labeled, and sealed container.

  • Liquid Waste: Collect in a designated, labeled, and sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. This may involve incineration in a permitted hazardous waste facility or using a licensed chemical disposal service. Do not dispose of down the drain or in regular trash.

Visual Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

Arlidin_Handling_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_disposal Waste Disposal cluster_cleanup Post-Procedure A Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B Prepare Well-Ventilated Workspace (e.g., Chemical Fume Hood) A->B C Weigh/Measure this compound B->C D Perform Experimental Procedure C->D E Segregate Waste (Solid, Liquid, Sharps) D->E I Decontaminate Workspace D->I F Label Waste Containers ('Hazardous Waste - this compound') E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Professional Disposal G->H J Doff and Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K

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